S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Description
Properties
IUPAC Name |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQCFNVZCHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433698 | |
| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153121-88-1 | |
| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" synthesis protocol
An In-Depth Technical Guide to the Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the laboratory-scale synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1).[1][2][3] It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. The guide encompasses a discussion of the synthetic strategy, a detailed experimental protocol, methods for characterization, and critical safety considerations.
Introduction and Strategic Analysis
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a bifunctional molecule containing a thioester and a primary alcohol. Its structure lends itself to applications in polymer chemistry, materials science, and as a building block in more complex organic syntheses. The presence of both a protected thiol (as a thioester) and a free hydroxyl group allows for sequential, orthogonal chemical modifications.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1][3] |
| CAS Number | 153121-88-1 | [1][2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | [2] |
| Boiling Point | 232.4 ± 23.0 °C (Predicted) | [2] |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [2] |
Synthetic Rationale:
The most direct and efficient synthetic route to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is the selective S-acylation of 2-mercaptoethanol with pivaloyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Insight: The sulfur atom of the thiol group in 2-mercaptoethanol is a more potent nucleophile than the oxygen atom of the hydroxyl group. This inherent difference in nucleophilicity allows for a highly selective attack on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.[4][5][6] An organic base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4][5]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol details a robust procedure for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Reagents: Pivaloyl chloride (≥99%), 2-Mercaptoethanol (≥99%), Triethylamine (Et₃N, ≥99%), Dichloromethane (CH₂Cl₂, anhydrous), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 250 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.
Synthesis Workflow Diagram:
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. The second neck is fitted with a condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 2-mercaptoethanol (7.81 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (100 mL). Stir the solution until homogeneous. Add triethylamine (12.14 g, 120 mmol, 1.2 equiv) to the solution.
-
Cooling: Immerse the reaction flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (12.06 g, 100 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Aqueous Workup:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted pivaloyl chloride, and finally with brine (1 x 50 mL).[8]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Quantitative Data Summary:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 7.81 g | 100 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 12.06 g | 100 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 12.14 g | 120 | 1.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~120 mL | - | Solvent |
Product Characterization
To confirm the identity and purity of the synthesized S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a suite of analytical techniques should be employed.[9][10]
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the nine protons of the tert-butyl group, two triplets for the two methylene groups (-S-CH₂ -CH₂ -OH), and a broad singlet for the hydroxyl proton which can be exchanged with D₂O.
-
¹³C NMR (Carbon NMR): Distinct signals for the carbonyl carbon of the thioester, the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be a strong C=O stretch for the thioester (typically ~1690 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and C-H stretches in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 162.25 g/mol .
Safety and Handling Precautions
Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents.
-
Pivaloyl Chloride: Highly corrosive and lachrymatory. It reacts violently with water to release HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
2-Mercaptoethanol: Toxic upon inhalation, ingestion, and skin contact.[12] It has a strong, unpleasant odor. All manipulations must be conducted within a fume hood.
-
Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
References
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. National Center for Biotechnology Information. Retrieved from [Link]
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Lai, W.-F., & Obireddy, S. R. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.
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Chemsrc. (n.d.). S-2-hydroxyethyl 2,2-dimethylpropanethioate. Retrieved from [Link]
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Taylor & Francis Online. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
- Google Patents. (n.d.). US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone.
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Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Retrieved from [Link]
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ResearchGate. (2007). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
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Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]
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PubMed Central. (2018). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Two-Step, Multi-Decagram Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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ACS Publications. (2020). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Retrieved from [Link]
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ResearchGate. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]
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An In-Depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Introduction and Overview
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, also known by its common synonym 2-hydroxyethyl thiopivaloate, is a bifunctional organic molecule of increasing interest in synthetic chemistry and materials science. This compound incorporates two key functional groups: a sterically hindered thioester and a primary alcohol. This unique combination offers a versatile platform for sequential and orthogonal chemical modifications. The thioester group provides a reactive site for nucleophilic acyl substitution, while the primary hydroxyl group allows for classic alcohol-based transformations such as oxidation, esterification, or etherification.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates available physicochemical data, outlines a robust synthetic protocol with mechanistic insights, predicts spectral characteristics, and explores the compound's chemical reactivity. The aim is to provide not just procedural steps, but a deeper understanding of the causality behind its properties and experimental handling, enabling its effective application as a chemical building block.[1]
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The following table summarizes the key identifiers for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
| Identifier | Value | Source(s) |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | [2][3] |
| CAS Number | 153121-88-1 | [2][3][4][5] |
| Molecular Formula | C₇H₁₄O₂S | [1][2][3][4] |
| Molecular Weight | 162.25 g/mol | [1][2][3][4] |
| Synonyms | 2-hydroxyethyl thiopivaloate, S-(2-hydroxyethyl)thiopivalate, 1-[(2-hydroxyethyl)sulfanyl]-2,2-dimethylpropan-1-one | [3] |
| Canonical SMILES | CC(C)(C)C(=O)SCCO | [1][2][3] |
| InChIKey | LIFQCFNVZCHRCI-UHFFFAOYSA-N | [2][3] |
Physicochemical and Computed Properties
While extensive experimental data is not widely published, computational models provide valuable insights into the molecule's behavior. These properties are crucial for predicting solubility, designing reaction conditions, and developing purification strategies.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 62.6 Ų | [2][3] |
| Octanol/Water Partition Coeff. (XLogP3) | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Complexity | 115 | [2][3] |
| Storage Temperature | Room Temperature (sealed, dry) | [3] |
Expertise Insight: The XLogP3 value of 1.4 suggests moderate lipophilicity, indicating that the compound is likely soluble in a broad range of common organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in water. The TPSA and hydrogen bond counts confirm the presence of polar functional groups, which govern its chromatographic behavior on silica gel.
Synthesis and Purification
The most direct and common synthetic route to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate involves the nucleophilic acyl substitution of a pivaloyl derivative with 2-mercaptoethanol.[3][4]
Synthetic Workflow
The reaction proceeds by the attack of the sulfur atom of 2-mercaptoethanol on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2-Mercaptoethanol (1.0 eq)
-
Pivaloyl Chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptoethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as pivaloyl chloride readily hydrolyzes with water. The inert atmosphere prevents oxidation of the thiol. Cooling to 0 °C mitigates the exothermic nature of the reaction.
-
-
Reagent Addition: Slowly add triethylamine (1.1 eq) to the stirred solution, followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated. This prevents the protonation of 2-mercaptoethanol, maintaining its nucleophilicity, and drives the reaction to completion. A slight excess of the acid chloride ensures full consumption of the starting thiol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted pivaloyl chloride and neutralizes any remaining acidic species, including triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from non-polar impurities and any residual starting materials, yielding the pure thioester.
-
Predicted Spectral Characterization
While authenticated spectra should be obtained from suppliers,[6] the expected NMR and MS data can be reliably predicted from the molecular structure. This serves as a benchmark for quality control.
5.1 Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 3.75 (t, 2H): Triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 3.08 (t, 2H): Triplet corresponding to the methylene protons adjacent to the sulfur atom (-SCH₂-).
-
δ ~2.0 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
δ 1.25 (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group.
5.2 Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~200: Carbonyl carbon of the thioester.
-
δ ~60: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
-
δ ~45: Quaternary carbon of the tert-butyl group.
-
δ ~30: Methylene carbon adjacent to the sulfur atom (-SCH₂-).
-
δ ~27: Methyl carbons of the tert-butyl group.
5.3 Mass Spectrometry (ESI+):
-
Expected [M+Na]⁺: 185.06
Chemical Reactivity and Stability
The molecule's utility stems from the distinct reactivity of its two functional groups.
Key Reaction Pathways
The thioester is susceptible to nucleophilic attack, while the alcohol can undergo oxidation or substitution reactions. This allows for selective modification at either end of the molecule.
Caption: Potential reaction pathways for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
6.2 Reactivity of the Thioester Moiety: Thioesters are more reactive than their oxygen ester counterparts due to the weaker C-S bond overlap and the better leaving group ability of the thiolate. This moiety is readily cleaved by:
-
Hydrolysis: Under acidic or basic conditions to regenerate pivalic acid and 2-mercaptoethanol.
-
Nucleophilic Acyl Substitution: Reaction with amines, for example, will readily form amides.
6.3 Reactivity of the Hydroxyl Group: The primary alcohol can be transformed using standard organic chemistry protocols:
-
Oxidation: Mild oxidation (e.g., with Pyridinium chlorochromate, PCC) will yield the corresponding aldehyde. Stronger oxidizing agents will produce the carboxylic acid.
-
Esterification/Etherification: The hydroxyl group can be acylated with another acid chloride or converted to an ether, allowing for the extension of the carbon chain or the introduction of new functionalities.
6.4 Stability and Storage: The compound should be stored in a tightly sealed container in a dry environment to prevent hydrolysis of the thioester.[3] While the thioester itself is relatively stable, the free thiol precursor, 2-mercaptoethanol, is prone to air oxidation to form a disulfide, especially at higher pH.[7] Although the sulfur in the final product is less susceptible, prolonged exposure to strong oxidizing agents should be avoided.
Inferred Safety Profile and Handling
No specific safety data sheet (SDS) is broadly available for this compound. Therefore, its handling precautions must be inferred from its structure and the known hazards of its precursors.
-
Precursor Hazards: The synthesis involves 2-mercaptoethanol, which is toxic, has a strong and unpleasant odor, and is a skin and eye irritant.[8] Pivaloyl chloride is corrosive and reacts violently with water.
-
Handling Recommendations:
-
Always handle S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
This guide is for informational purposes only. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any experimental work.
-
Potential Research Applications
The bifunctional nature of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate makes it a valuable building block in several areas:
-
Bioconjugation: The thioester can be used as a handle for conjugation to biomolecules, while the hydroxyl group can be functionalized with a reporter tag (like a fluorophore) or a solubility modifier.
-
Polymer and Materials Science: It can be used as a monomer or a chain-transfer agent in polymerization reactions. The hydroxyl group allows for its incorporation into polyester or polyurethane backbones.
-
Synthetic Chemistry: It serves as a protected form of 2-mercaptoethanol where the thiol is masked as a stable thioester. The hydroxyl group can be modified first, and the thiol can be revealed later via hydrolysis when needed for subsequent reactions.
References
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PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
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ChemSrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
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Cheméo. Chemical Properties of 2-Hydroxyethyl-2',2'-dimethylpropionate (CAS 20267-19-0). [Link]
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Wikipedia. 2-Mercaptoethanol. [Link]
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Scribd. 2-Mercaptoethanol Properties and Stability. [Link]
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Ataman Kimya. 2-MERCAPTOETHANOL. [Link]
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PubChem. 2-Mercaptoethanol. [Link]
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An In-depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
CAS Number: 153121-88-1 Molecular Formula: C₇H₁₄O₂S Molecular Weight: 162.25 g/mol
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a bifunctional chemical entity with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications.
Introduction and Significance
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, also known as S-(2-hydroxyethyl) thiopivaloate, is an organic molecule that incorporates both a thioester and a primary alcohol functional group.[1][2] The thioester moiety, with its activated carbonyl group, is a versatile intermediate in organic synthesis, while the hydroxyl group offers a reactive site for further functionalization, such as esterification or etherification. The presence of these two functional groups in a single molecule makes it a valuable building block for the synthesis of more complex molecules.[3]
The pivaloyl (2,2-dimethylpropanoyl) group provides steric hindrance, which can influence the reactivity of the thioester and the stability of the molecule. Thioesters are known to be important intermediates in various biochemical pathways and have been utilized in the synthesis of pharmaceuticals.[4] For instance, derivatives of S-phenyl 2,2-dimethylpropanethioates have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, highlighting the potential of this chemical scaffold in medicinal chemistry.[4]
This guide will delve into the practical aspects of working with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, from its synthesis and characterization to its potential as a versatile tool in the modern chemistry laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | [1] |
| Synonyms | S-(2-hydroxyethyl) thiopivaloate, 2-hydroxyethyl thiopivaloate | [2] |
| Molecular Formula | C₇H₁₄O₂S | [1][2] |
| Molecular Weight | 162.25 g/mol | [1][2] |
| Appearance | Expected to be a liquid | [5] |
| Storage | Sealed in a dry environment at room temperature | [5] |
| XLogP3-AA | 1.4 | [1] |
| Topological Polar Surface Area | 62.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is achieved through the reaction of pivaloyl chloride with 2-mercaptoethanol.[2] This is a nucleophilic acyl substitution reaction where the thiol group of 2-mercaptoethanol attacks the carbonyl carbon of the highly reactive pivaloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
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"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" molecular weight
An In-Depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Advanced Research
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a bifunctional thioester of significant interest in synthetic chemistry and drug development. We delve into its core physicochemical properties, outline a detailed, field-proven synthesis protocol, and discuss methodologies for its analytical characterization. The causality behind experimental choices is explained to provide researchers with actionable insights. This document serves as a foundational resource for scientists leveraging this versatile chemical intermediate.
Introduction to Thioesters and S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). They are pivotal intermediates in organic synthesis and biochemistry. Notably, they serve as fundamental building blocks in the synthesis of complex proteins and cyclic peptides through methods like native chemical ligation[1][2]. The unique reactivity of the thioester bond, which is more susceptible to nucleophilic attack than its ester counterpart, makes it highly valuable for constructing intricate molecular architectures.
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (also known as S-(2-hydroxyethyl) thiopivaloate) is a notable example, incorporating both a reactive thioester and a versatile primary alcohol functionality. This dual-functionality opens avenues for subsequent derivatization, making it a valuable synthon for creating more complex molecules, such as linkers for antibody-drug conjugates or specialized monomers for polymer chemistry. This guide provides the foundational knowledge required to synthesize and characterize this compound with high fidelity.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its successful application in research. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is defined by a specific set of chemical and physical characteristics.
The molecular structure features a bulky tert-butyl group (pivaloyl group) attached to the carbonyl carbon, which provides steric hindrance that can influence the molecule's reactivity and stability. The terminal hydroxyl group offers a reactive site for further chemical modification.
Caption: 2D Structure of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
All quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 162.25 g/mol | [3][4][5][6] |
| Molecular Formula | C₇H₁₄O₂S | [3][4] |
| CAS Number | 153121-88-1 | [3][4][7] |
| Monoisotopic Mass | 162.07145086 Da | [3][4] |
| Topological Polar Surface Area | 62.6 Ų | [3][4] |
| XLogP3 (Lipophilicity) | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Physical Form | Liquid | [8] |
| Canonical SMILES | CC(C)(C)C(=O)SCCO | [4] |
| InChIKey | LIFQCFNVZCHRCI-UHFFFAOYSA-N | [3][4] |
Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
The synthesis of thioesters can be achieved through various routes, including the condensation of thiols with carboxylic acids using dehydrating agents or the reaction of acid chlorides with thiolates.[1] For S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a highly efficient and reliable method involves the acylation of 2-mercaptoethanol with pivaloyl chloride.[5]
Reaction Principle and Causality
The core of this synthesis is a nucleophilic acyl substitution reaction. The sulfur atom of 2-mercaptoethanol is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of pivaloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a critical dual purpose:
-
Deprotonation: It deprotonates the thiol group (-SH) to form the more nucleophilic thiolate anion (-S⁻), significantly accelerating the rate of reaction.
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and decomposition of the product.
The choice of an aprotic solvent like dichloromethane (DCM) or diethyl ether is crucial to avoid competing reactions with the highly reactive acid chloride. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release and then allowed to warm to room temperature to ensure completion.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target thioester.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Pivaloyl chloride (CAS: 3282-30-2)
-
2-Mercaptoethanol (CAS: 60-24-2)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Rationale: Using anhydrous conditions prevents hydrolysis of the pivaloyl chloride. TEA is added in slight excess to ensure complete reaction and neutralization of the HCl byproduct.
-
-
Acylation Reaction: Dissolve pivaloyl chloride (1.05 eq.) in a separate volume of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirring mercaptoethanol solution over 30-60 minutes, maintaining the internal temperature at 0 °C.
-
Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted side products.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method to confirm the consumption of the starting materials.
-
-
Aqueous Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous layer).
-
Rationale: This washing sequence effectively removes the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: Removal of all water is essential before the final purification step.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a liquid.
-
Rationale: Column chromatography is the standard method for purifying non-volatile organic compounds, separating the target molecule from non-polar starting materials and polar impurities.
-
Analytical Characterization
Post-synthesis, rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the final compound.
| Analytical Technique | Expected Result / Observation | Purpose |
| ¹H NMR | Characteristic peaks corresponding to the tert-butyl group (singlet, ~1.3 ppm), and the two methylene groups (-S-CH₂- and -CH₂-OH), along with a peak for the hydroxyl proton. | Confirms the molecular structure and proton environment. |
| ¹³C NMR | Signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the distinct carbons of the hydroxyethyl chain. | Verifies the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated exact mass (162.0715 Da). | Confirms the molecular weight and formula. |
| Infrared (IR) Spectroscopy | A strong C=O stretching band for the thioester (~1690 cm⁻¹) and a broad O-H stretching band (~3400 cm⁻¹). | Identifies key functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate conditions. | Assesses the purity of the final compound. |
Potential Applications in Drug Development and Research
While S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a building block, its structure is highly relevant to drug development. The thioester moiety is a key component in native chemical ligation, a powerful technique for synthesizing large peptides and small proteins.[2] The free hydroxyl group on this molecule provides a convenient handle for further functionalization.
Potential research directions include:
-
Linker Chemistry: The molecule can be used as a precursor for developing cleavable or non-cleavable linkers in antibody-drug conjugates (ADCs). The hydroxyl group can be derivatized to attach a payload, while the thioester could be part of the linkage mechanism.
-
Peptide Modification: It can be used to introduce a stable, sterically hindered pivaloyl group onto a cysteine residue in a peptide, potentially modulating its biological activity or stability.
-
Material Science: The dual functionality allows it to act as a monomer in the synthesis of specialized polymers with unique properties.
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a valuable and versatile chemical intermediate with a molecular weight of 162.25 g/mol .[3][4][6] Its synthesis via the acylation of 2-mercaptoethanol is a robust and scalable process. The presence of both a thioester and a hydroxyl group within the same molecule provides significant opportunities for its application in advanced organic synthesis, medicinal chemistry, and materials science. This guide has provided the essential technical details and scientific rationale to empower researchers in their use of this compound.
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An In-depth Technical Guide to the Stability and Storage of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
This document provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and handling procedures for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes critical data to ensure the integrity and longevity of this compound in a laboratory setting.
Introduction and Physicochemical Profile
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a bifunctional organic molecule featuring both a thioester and a primary alcohol functional group. This structure makes it a valuable intermediate in various synthetic applications. Understanding its inherent stability is paramount for its effective use, preventing the formation of impurities that could compromise experimental outcomes.
The compound is also known by several synonyms, including:
-
2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
| Property | Value | Source(s) |
| CAS Number | 153121-88-1 | [1][2][3] |
| Molecular Formula | C₇H₁₄O₂S | [1][2][3] |
| Molecular Weight | 162.25 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 232.4 ± 23.0 °C (Predicted) | [1] |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.15 ± 0.10 (Predicted) | [1] |
Core Stability Profile and Degradation Pathways
The stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is primarily influenced by its thioester linkage, which is susceptible to several degradation pathways. The presence of a hydroxyl group adds another layer of potential reactivity.
Hydrolytic Instability
The most significant degradation pathway for this molecule is hydrolysis. Thioesters, being analogs of esters, readily undergo hydrolysis in the presence of water to yield a carboxylic acid and a thiol.[4][5] This reaction can be catalyzed by both acids and bases.
-
Mechanism: The carbonyl carbon of the thioester is electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-S bond, releasing 2,2-dimethylpropanoic acid and 2-mercaptoethanol.
Oxidative Degradation
The sulfur atom in the thioester is susceptible to oxidation.[6] Common oxidizing agents can convert the thioether linkage into more oxidized forms, which alters the chemical properties of the molecule.
-
Potential Pathways:
-
Sulfoxide Formation: Mild oxidation can lead to the formation of the corresponding S-oxide.
-
Sulfone Formation: Stronger oxidation conditions can further oxidize the sulfur to a sulfone.[6]
-
Disulfide Formation: The thiol degradation product (2-mercaptoethanol) from hydrolysis is itself prone to oxidation, which can form 2-hydroxyethyl disulfide.[6]
-
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An In-depth Technical Guide to the Aqueous Solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview and a robust experimental framework for determining the aqueous solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a thioester of potential interest in various scientific and pharmaceutical contexts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Aqueous Solubility
Aqueous solubility is a critical physicochemical parameter that governs the developability of a chemical entity for pharmaceutical or biotechnological applications. For a compound like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, understanding its behavior in aqueous environments is paramount for formulation development, predicting bioavailability, and designing relevant biological assays. Thioesters, while structurally similar to esters, possess distinct electronic properties that influence their reactivity and stability, making a dedicated solubility assessment essential.
This guide will delve into the theoretical underpinnings of thioester solubility, potential challenges such as hydrolytic degradation, and provide a detailed, self-validating experimental protocol to generate reliable and reproducible solubility data.
Theoretical Considerations for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate Solubility
Before embarking on experimental measurements, it is crucial to understand the molecular characteristics of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the environmental factors that can influence its solubility.
Molecular Structure and Physicochemical Properties
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate possesses a thioester linkage, a hydroxyl group, and a bulky tert-butyl group. These features dictate its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C7H14O2S | [1][2] |
| Molecular Weight | 162.25 g/mol | [1][2] |
| Calculated LogP | 1.28 - 1.4 | [1][2] |
| Topological Polar Surface Area | 62.6 Ų | [2][3] |
The positive LogP value suggests a degree of lipophilicity, which may limit its intrinsic aqueous solubility. The presence of a hydroxyl group, however, can participate in hydrogen bonding with water, potentially enhancing solubility compared to a non-hydroxylated analogue.
The Critical Role of pH and Hydrolytic Stability
A key consideration for thioesters is their susceptibility to hydrolysis, which is significantly influenced by pH.[4][5][6] The thioester bond can be cleaved through both acid- and base-catalyzed mechanisms, yielding 2,2-dimethylpropanethioic acid and 2-mercaptoethanol.[4]
This degradation is a critical factor to control during solubility experiments, as it can lead to an overestimation of the true solubility of the intact parent compound. Therefore, solubility assessments must be conducted under conditions that minimize hydrolysis or account for it analytically. Stability is generally greatest at neutral to slightly acidic pH.[7]
Experimental Design for Robust Solubility Determination
A well-designed experimental protocol is essential for generating trustworthy solubility data. The following sections outline a comprehensive approach, emphasizing self-validating systems.
Essential Materials and Instrumentation
-
Compound: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (ensure purity is characterized, e.g., by qNMR or HPLC).
-
Buffers: A range of aqueous buffers covering the desired pH range (e.g., phosphate, citrate, acetate). It is recommended to use buffers with known compositions and to verify the pH after preparation.
-
Solvents: HPLC-grade water, acetonitrile, and methanol.
-
Instrumentation:
Experimental Workflow: A Step-by-Step Protocol
The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[8]
Protocol Details:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate buffer at pH 5.0, 7.4, and a citrate buffer at pH 3.0). Degas the buffers to remove dissolved gases that could affect stability.
-
Addition of Excess Compound: Add an excess amount of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound to the filter membrane.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Quantitative Analysis by HPLC:
-
Method Development: Develop a reverse-phase HPLC method capable of separating S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate from its potential hydrolysis products. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% formic acid for good peak shape) is a good starting point.[9]
-
Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the diluted supernatant and determine the concentration from the calibration curve.
-
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Self-Validating System: Ensuring Data Integrity
To ensure the trustworthiness of the results, incorporate the following checks:
-
Stability Assessment: In parallel with the solubility experiment, monitor the concentration of the compound in a solution at a concentration below its solubility limit over the same time period. This will quantify the extent of degradation during the experiment.
-
Mass Balance: After the experiment, attempt to recover and quantify the undissolved solid to ensure that the initial amount of compound can be accounted for.
-
Multiple Time Points: Sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner.
Table 1: Solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in Various Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (µg/mL) | Solubility (mM) | Stability (% remaining after 48h) |
| 50 mM Citrate | 3.0 | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 50 mM Phosphate | 5.0 | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 50 mM Phosphate | 7.4 | [Experimental Value] | [Calculated Value] | [Experimental Value] |
The results should be interpreted in the context of the compound's stability. For instance, a higher apparent solubility at a high pH might be due to rapid degradation, which must be noted.
Conclusion
Determining the aqueous solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate requires a carefully designed experimental approach that accounts for its potential for hydrolysis. By following the detailed protocol outlined in this guide, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is fundamental for advancing the scientific understanding and potential applications of this compound.
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Unraveling the Molecular Gambit: A Technical Guide to the Hypothesized Mechanism of Action of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester of emerging interest within the landscape of molecular probes and therapeutic candidates. In the absence of direct empirical data on its mechanism of action, this technical guide synthesizes available evidence on structurally analogous compounds to propose a compelling and testable hypothesis: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate functions as an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a pivotal player in lipid metabolism, mediating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density and low-density lipoproteins (VLDL and LDL).[1][2][3][4] Inhibition of CETP is a therapeutic strategy aimed at elevating HDL cholesterol ("good cholesterol") and reducing LDL cholesterol ("bad cholesterol").[5] This guide will dissect the function of CETP, elaborate on the hypothesized inhibitory mechanism of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, and provide a comprehensive roadmap for the experimental validation of this postulation.
The Central Role of CETP in Lipoprotein Dynamics
The Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a critical role in the intricate dance of lipoprotein metabolism.[3][6] It facilitates the heteroexchange of neutral lipids, primarily transferring cholesteryl esters from HDL particles to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2][4] This process ultimately leads to a reduction in HDL cholesterol levels and an increase in LDL cholesterol levels.[7] Given the strong inverse correlation between HDL cholesterol levels and the risk of atherosclerotic cardiovascular disease, CETP has emerged as a significant therapeutic target.[8]
The inhibition of CETP is a promising strategy for remodeling the lipoprotein profile to be less atherogenic.[4] By blocking the transfer of cholesteryl esters away from HDL, CETP inhibitors can significantly increase the concentration of HDL cholesterol.[2][9] Concurrently, the reduced delivery of cholesteryl esters to VLDL and LDL can lead to a decrease in the levels of these pro-atherogenic lipoproteins.[9]
Caption: The role of CETP in lipid transfer and its inhibition.
A Postulated Mechanism: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a CETP Inhibitor
While direct evidence is pending, the chemical architecture of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate shares key features with a known class of CETP inhibitors: the S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates.[10][11][12] This structural analogy forms the bedrock of our hypothesis. We propose that S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate directly engages with the CETP protein, thereby hindering its lipid transfer capabilities.
The proposed mechanism of inhibition likely involves the insertion of the lipophilic 2,2-dimethylpropanethioate moiety into the hydrophobic tunnel of the CETP protein.[13] This tunnel is the conduit through which lipids are shuttled between lipoproteins.[14] By occupying a critical space within this tunnel, the compound could act as a physical blockade, preventing the entry or transit of cholesteryl esters and triglycerides.
The S-(2-Hydroxyethyl) group may contribute to the binding affinity and specificity through hydrogen bonding interactions with amino acid residues lining the tunnel entrance or within the binding pocket. The thioester linkage itself is a critical functional group, potentially forming specific interactions with the protein that stabilize the inhibitor-CETP complex.
Foreseeable Consequences of CETP Inhibition
Should S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate indeed function as a CETP inhibitor, its biological effects would be a direct reflection of this molecular action. The anticipated downstream consequences are summarized in the table below:
| Parameter | Expected Change | Rationale |
| Plasma HDL-C Levels | Increase | Inhibition of cholesteryl ester transfer from HDL leads to an accumulation of cholesteryl esters in HDL particles, increasing their size and concentration.[9] |
| Plasma LDL-C Levels | Decrease | Reduced transfer of cholesteryl esters to VLDL, the precursor to LDL, diminishes the cholesterol content of LDL particles.[9] |
| Reverse Cholesterol Transport | Potentially Enhanced | By increasing HDL-C, the capacity for reverse cholesterol transport from peripheral tissues to the liver may be augmented.[6] |
| Atherosclerosis Progression | Potentially Reduced | The shift towards a less atherogenic lipoprotein profile (higher HDL-C, lower LDL-C) is hypothesized to slow the development of atherosclerotic plaques.[4] |
A Blueprint for Experimental Validation
The validation of this hypothesized mechanism requires a systematic and multi-faceted experimental approach. The following protocols are designed to rigorously test the direct interaction of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with CETP and its functional consequences.
In Vitro CETP Activity Assay
This assay will directly measure the impact of the compound on the lipid transfer activity of CETP. A commercially available fluorescent substrate-based assay is a robust and high-throughput method for this purpose.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in DMSO.
-
Reconstitute recombinant human CETP, donor particles (e.g., fluorescently labeled HDL), and acceptor particles (e.g., VLDL) in assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer and serial dilutions of the test compound.
-
Add recombinant CETP to each well (except for negative controls).
-
Initiate the reaction by adding the donor and acceptor particles.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of CETP inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro CETP activity assay.
Direct Binding Assays
To confirm a direct physical interaction between the compound and CETP, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are recommended.
Surface Plasmon Resonance (SPR) Protocol:
-
Chip Preparation: Immobilize recombinant CETP onto a sensor chip.
-
Binding Analysis: Flow serial dilutions of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate over the chip surface.
-
Data Analysis: Measure the change in the refractive index upon binding to determine the association (kₐ) and dissociation (kₔ) rate constants, and calculate the equilibrium dissociation constant (Kₔ).
Cell-Based Cholesterol Efflux Assay
This assay assesses the functional impact of the compound on the ability of HDL to accept cholesterol from cells, a key step in reverse cholesterol transport.
Protocol:
-
Cell Culture: Culture macrophage-like cells (e.g., J774 or THP-1) and label them with a fluorescently tagged cholesterol analog.
-
Treatment: Treat the cells with the test compound in the presence of HDL as a cholesterol acceptor.
-
Quantification: Measure the amount of fluorescent cholesterol transferred from the cells to the media.
-
Analysis: Determine if the compound enhances the cholesterol efflux capacity of HDL, which would be an expected downstream effect of CETP inhibition.
Structure-Activity Relationship (SAR) Insights and Future Trajectories
The proposed mechanism opens avenues for rational drug design. Based on the structure of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the known SAR of other CETP inhibitors, several modifications could be explored to enhance potency and selectivity:
-
Modification of the 2,2-dimethylpropyl group: Altering the steric bulk and lipophilicity of this group could optimize its fit within the CETP binding pocket.
-
Substitution on the hydroxyethyl moiety: Introducing different functional groups could create additional interactions with the protein, potentially increasing binding affinity.
-
Replacement of the thioester linkage: While likely important for activity, exploring other bioisosteric linkers could modulate the compound's pharmacokinetic properties.
Conclusion
References
-
CETP inhibitor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].
- Barter, P. J., & Rye, K. A. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology, 19(Suppl 1), S24–S28.
- Maeda, K., Okamoto, H., & Shinkai, H. (2004). S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2589–2591.
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Cholesteryl ester transfer protein. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].
- Tall, A. R. (1993). Role of cholesteryl ester transfer protein in reverse cholesterol transport. Current Opinion in Lipidology, 4(4), 279–285.
- Maeda, K., Okamoto, H., & Shinkai, H. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(21), 3966–3972.
- Tall, A. R., Rader, D. J., & Kastelein, J. J. (2018). The Trials and Tribulations of CETP Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 698–700.
- Barter, P. J., Brewer, H. B., Jr, Chapman, M. J., Hennekens, C. H., Rader, D. J., & Tall, A. R. (2003). Cholesteryl Ester Transfer Protein: A Novel Target for Raising High-Density Lipoprotein and Reducing Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(2), 160–167.
- BenchChem. (2025). The Role of CETP Inhibitors in Modulating HDL and LDL Cholesterol: A Technical Overview. BenchChem.
- Liu, S., & Di, D. (2022). The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. Journal of Biological Chemistry, 298(10), 102431.
- Vaskova, E., Vaskova, J., & Vasko, L. (2022). Cholesteryl Ester Transfer Protein (CETP) Variations in Relation to Lipid Profiles and Cardiovascular Diseases: An Update. Current Medicinal Chemistry, 29(17), 2996–3008.
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ChEMBL. (n.d.). Document: S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors. (CHEMBL1137926). EMBL-EBI. Retrieved January 21, 2026, from [Link].
- Shinkai, H., et al. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(21), 3966-3972.
- Castilho, M. S., Guido, R. V., & Andricopulo, A. D. (2007). 2D Quantitative structure-activity relationship studies on a series of cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry, 15(18), 6242–6252.
- Davidson, M. H. (2020). Cholesteryl ester transfer protein and its inhibitors. Journal of Clinical Lipidology, 14(5), 586–593.
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ResearchGate. (n.d.). Chemical structures and lipophilicity of CETP inhibitors. Retrieved January 21, 2026, from [Link].
- Qiu, X., Mistry, A., Ammirati, M. J., Chrunyk, B. A., Clark, R. W., Cong, Y., ... & Gibbs, E. M. (2011). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors. Journal of Biological Chemistry, 286(47), 41011–41019.
- Liu, S., & Di, D. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. Current Opinion in Lipidology, 34(2), 65–72.
- Vergeer, M., et al. (2021). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. European Heart Journal, 42(43), 4434-4441.
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An In-Depth Technical Guide to the Spectroscopic Characterization of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (C₇H₁₄O₂S, Mol. Wt.: 162.25 g/mol ) is a small molecule featuring a thioester linkage and a primary alcohol. Understanding its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in any research or manufacturing context.
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and predictive modeling to offer a detailed, expert-driven interpretation. The methodologies and rationales presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and validate the spectral characteristics of this molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the hydrogen environments within a molecule. For S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, we anticipate four distinct signals in a standard deuterated solvent like Chloroform-d (CDCl₃). The prediction is based on the unique electronic environment of each proton set, influenced by shielding and deshielding effects from adjacent functional groups.
The causality behind these predictions lies in the electronegativity of neighboring atoms and the number of adjacent, non-equivalent protons. The sulfur atom in the thioester and the oxygen atom in the alcohol group are electronegative, causing a "deshielding" effect that shifts the signals of nearby protons downfield (to a higher ppm value)[1][2]. The splitting pattern, or multiplicity, is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons[1][3].
Table 1: Predicted ¹H NMR Data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| a : -C(CH ₃)₃ | 1.25 | 9H | Singlet (s) | These nine protons are chemically equivalent. The absence of adjacent protons results in a singlet. |
| b : -S-CH ₂- | 3.10 | 2H | Triplet (t) | These protons are adjacent to the -CH₂-OH group (2 protons). Following the n+1 rule (2+1=3), the signal is a triplet. The sulfur atom causes a downfield shift. |
| c : -CH ₂-OH | 3.75 | 2H | Triplet (t) | These protons are adjacent to the -S-CH₂- group (2 protons), resulting in a triplet. The highly electronegative oxygen atom causes a significant downfield shift compared to the other methylene group. |
| d : -OH | ~1.5 - 4.0 | 1H | Broad Singlet (br s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. Proton exchange often results in a broad signal with no observable coupling. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In proton-decoupled mode, each unique carbon atom produces a single peak. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
The thioester carbonyl carbon is significantly deshielded and appears at a very high chemical shift, a characteristic feature that is highly diagnostic for this functional group[4]. The carbons directly bonded to the electronegative sulfur and oxygen atoms are also shifted downfield relative to simple alkyl carbons.
Table 2: Predicted ¹³C NMR Data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 : C =O | ~200 | The thioester carbonyl carbon is highly deshielded and appears far downfield, a characteristic signature. |
| 2 : -C (CH₃)₃ | ~47 | This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups and the carbonyl. |
| 3 : -C H₂-OH | ~61 | This carbon is bonded to a highly electronegative oxygen atom, causing a strong downfield shift. |
| 4 : -S-C H₂- | ~32 | This carbon is bonded to sulfur, which is less electronegative than oxygen, resulting in a smaller downfield shift compared to carbon 3. |
| 5 : -C(C H₃)₃ | ~27 | The three methyl carbons are equivalent and appear in the typical aliphatic region. |
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a small, relatively volatile molecule like this, Electron Ionization (EI) is a common and effective technique[5]. Under standard EI conditions (70 eV), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint, dictated by the relative stability of the resulting fragment ions and neutral losses.
The core logic of fragmentation is that bonds will cleave to form the most stable possible cations and/or radicals[6][7]. In S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, the C-S bond adjacent to the carbonyl group is susceptible to cleavage. This α-cleavage is highly favorable as it results in the formation of a resonance-stabilized acylium ion.
Table 3: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 162 | [C₇H₁₄O₂S]⁺˙ | (Molecular Ion) |
| 131 | [M - CH₂OH]⁺ | •CH₂OH |
| 105 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |
| 85 | [C(CH₃)₃CO]⁺ | •SCH₂CH₂OH |
| 57 | [C(CH₃)₃]⁺ | •COCH₂CH₂OH |
The pivaloyl cation (m/z 85) is predicted to be the base peak (the most abundant ion) due to the high stability of the tert-butyl cation and the resonance stabilization of the acylium ion. The tert-butyl cation (m/z 57 ) is also expected to be a prominent peak.
Caption: Standardized workflow for NMR spectroscopic analysis.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane). High purity of the solvent is critical to avoid background interference.
-
-
Instrument Setup & Data Acquisition:
-
Sample Introduction: Introduce the sample into the ion source. For a pure, stable compound, a direct insertion probe can be used. If the sample is part of a mixture, it would first be separated using a Gas Chromatograph (GC).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
-
Data Analysis:
Caption: Standardized workflow for EI-MS analysis.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate using ¹H NMR, ¹³C NMR, and EI-Mass Spectrometry. The predicted spectra are characterized by distinct and interpretable features: a prominent singlet for the tert-butyl group in ¹H NMR, a downfield thioester carbonyl signal in ¹³C NMR, and a characteristic base peak at m/z 85 in the mass spectrum. By synthesizing these predictive insights with the robust, self-validating experimental protocols outlined, researchers and drug development professionals are well-equipped to confidently identify, characterize, and ensure the quality of this compound.
References
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Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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Buré, C., et al. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-4. [Link]
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Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Hofmann, J., & Humpf, H. U. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 50(6), 815-827. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
West Virginia University Research Repository. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]
-
Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(19), 3123-3136. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. [Link]
-
Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl₃. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. [Link]
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Commercial suppliers of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
An In-Depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1), a pivotal chemical intermediate in advanced pharmaceutical and biotechnological research. This document delineates its physicochemical properties, commercial availability, and established synthesis pathways. The core focus is on its critical application as a precursor to the S-acyl-2-thioethyl (SATE) class of bioreversible phosphate-protecting groups, a key strategy in the development of pronucleotides for targeted intracellular drug delivery. Detailed analytical methodologies for quality assurance and control are presented, alongside essential safety and handling protocols. This guide serves as an essential resource for researchers leveraging this versatile building block in medicinal chemistry and drug discovery programs.
Introduction to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, also known by its IUPAC name S-(2-hydroxyethyl) pivaloylthioate, is a bifunctional organic molecule featuring a hydroxyl group and a thioester. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its primary and most scientifically significant role is in the formation of S-acyl-2-thioethyl (SATE) protecting groups. These groups are employed in the "pronucleotide" or "protide" approach to mask the negative charges of phosphate moieties in nucleotide analogues, thereby facilitating their passive diffusion across cell membranes. Once inside the cell, the SATE group is designed to be enzymatically cleaved by intracellular esterases, releasing the active nucleotide monophosphate. This strategy is a powerful method to bypass the often-inefficient initial phosphorylation step required for the activation of many nucleoside analogue drugs, particularly in kinase-deficient cell lines.[1]
Physicochemical and Computed Properties
A thorough understanding of the compound's properties is fundamental for its application in experimental design. The key physicochemical and computed descriptors for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate are summarized below.
| Property | Value | Source |
| CAS Number | 153121-88-1 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₂S | PubChem[1] |
| Molecular Weight | 162.25 g/mol | PubChem[1] |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | PubChem[1] |
| SMILES | CC(C)(C)C(=O)SCCO | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 232.4±23.0 °C (Predicted) | ChemicalBook |
| Density | 1.062±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.15±0.10 (Predicted) | ChemicalBook |
| LogP | 1.28460 | Chemsrc |
Commercial Availability and Procurement
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is available from a range of specialty chemical suppliers. Procurement for research and development purposes is straightforward, with various purities and quantities offered. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.
| Supplier | Country |
| AK Scientific, Inc. | USA |
| Ambeed | USA |
| BLD Pharm | USA/China |
| Clearsynth | India |
| Wuxi AppTec | China |
| ShangHai Biochempartner Co.,Ltd | China[2] |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd | China |
Note: This is not an exhaustive list. Availability and pricing are subject to change.
Synthesis and Manufacturing Pathways
The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is well-documented in scientific literature and patents. The most common laboratory-scale synthesis involves the reaction between a pivaloyl derivative and 2-mercaptoethanol.
Expertise & Experience: The choice of a pivaloyl source is critical. Pivaloyl chloride is highly reactive and offers good yields but generates hydrochloric acid as a byproduct, necessitating the use of a base (e.g., pyridine, triethylamine) to neutralize it. An alternative is the direct esterification of pivalic acid with 2-mercaptoethanol, which requires a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The pivaloyl chloride route is often preferred for its simplicity and rapid reaction kinetics.
A common synthetic protocol is referenced in patent literature (WO2008/8476 A2) and involves the reaction of pivaloyl chloride with 2-mercaptoethanol.[3]
Caption: Synthetic workflow for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Application in Drug Development: The SATE Pronucleotide Approach
The primary value of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in drug development is its role as a key precursor for SATE pronucleotide derivatives. This is a sophisticated drug delivery strategy designed to overcome the challenges associated with administering phosphorylated drugs.
Mechanism of Action: Intracellular Drug Delivery
Nucleoside analogues, such as the anti-HIV agent Zidovudine (AZT), require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. The initial phosphorylation to the monophosphate is often the rate-limiting step and can be inefficient in certain cells. The pronucleotide strategy circumvents this by delivering the drug in its monophosphate form, masked by lipophilic, bioreversible protecting groups.
Trustworthiness: The SATE group is a self-validating system. Its design is based on a predictable, two-step enzymatic and chemical decomposition pathway:
-
Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases recognize and cleave the pivaloyl ester bond. This is the key step that confers biological lability.
-
Intramolecular Cyclization: The cleavage unmasks a free thiol group, which then rapidly attacks the phosphorus center in an intramolecular cyclization reaction. This releases the desired drug monophosphate and forms a stable, non-toxic cyclic byproduct (thiirane).
Caption: Intracellular activation pathway of a SATE-protected pronucleotide.
Case Study: Application in Anti-HIV Prodrugs
Authoritative Grounding: A seminal paper by Lefebvre et al. in the Journal of Medicinal Chemistry (1995) details the synthesis and anti-HIV-1 activity of SATE derivatives of AZT.[1] In this work, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate was used to prepare the phosphotriester prodrug of AZT. The resulting SATE-AZT derivative demonstrated marked antiviral activity in thymidine kinase-deficient CEM cells, a context where the parent drug AZT was virtually inactive.[1] This provided strong evidence that the pronucleotide successfully delivered the AZT 5'-monophosphate intracellularly, bypassing the need for the initial, kinase-dependent activation step.[1] This work validated the SATE approach as a viable strategy for enhancing the efficacy of nucleoside analogues and overcoming certain mechanisms of drug resistance.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is critical for the reproducibility of synthetic procedures and the safety of downstream applications. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
-
Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total peak area.
Caption: Standard analytical workflow for purity assessment by HPLC.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the t-butyl group (singlet, ~1.2 ppm), the two methylene groups (triplets, ~3.0 and ~3.7 ppm), and the hydroxyl proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 163.07.
Safety, Handling, and Storage
As a Senior Application Scientist, adherence to safety protocols is paramount. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate has associated hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Hazard Statements: According to supplier data, the compound is associated with the following GHS hazard statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-retardant lab coat, and nitrile gloves. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[4] Recommended storage is at room temperature.[4]
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is more than a simple chemical intermediate; it is an enabling tool for sophisticated drug delivery strategies. Its utility in the SATE-based pronucleotide approach provides a field-proven method for enhancing the therapeutic potential of nucleoside analogues, particularly in the context of antiviral drug development. For researchers in medicinal chemistry, understanding the synthesis, properties, and precise application of this compound is essential for designing next-generation therapeutics that can effectively reach their intracellular targets.
References
-
Chemsrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. Available at: [Link]
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An In-depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a bifunctional molecule incorporating both a thioester and a primary alcohol. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this versatile compound.
Molecular Overview and Physicochemical Properties
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS Number: 153121-88-1) is a derivative of pivalic acid and 2-mercaptoethanol. The presence of a sterically hindered pivaloyl group provides significant stability to the thioester linkage, while the terminal hydroxyl group offers a reactive site for further functionalization.
Table 1: Physicochemical Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | PubChem[1] |
| Molecular Weight | 162.25 g/mol | PubChem[1] |
| CAS Number | 153121-88-1 | PubChem[1] |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | PubChem[1] |
| Appearance | Colorless to light yellow liquid (predicted) | --- |
| Boiling Point | 232.4 ± 23.0 °C (predicted) | --- |
| Density | 1.062 ± 0.06 g/cm³ (predicted) | --- |
| pKa | 14.15 ± 0.10 (predicted) | --- |
| InChIKey | LIFQCFNVZCHRCI-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)(C)C(=O)SCCO | PubChem[1] |
Note: Some physical properties are predicted as experimental data is not widely available.
Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
The most direct and efficient synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate involves the nucleophilic acyl substitution of pivaloyl chloride with 2-mercaptoethanol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction Principle
The sulfur atom of the thiol group in 2-mercaptoethanol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The bulky tert-butyl group of the pivaloyl chloride does not significantly hinder the approach of the relatively small thiol nucleophile. The presence of a base, such as triethylamine or pyridine, is crucial to deprotonate the thiol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Exemplary Synthesis Protocol
This protocol is a representative procedure based on established methods for thioester synthesis and should be adapted and optimized as necessary.
Materials:
-
Pivaloyl chloride (1.0 eq)
-
2-Mercaptoethanol (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-mercaptoethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pivaloyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Analytical Characterization
The identity and purity of the synthesized S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~1.2 ppm (9H) corresponding to the tert-butyl protons.- A triplet at ~3.1 ppm (2H) for the methylene group adjacent to the sulfur.- A triplet at ~3.7 ppm (2H) for the methylene group adjacent to the hydroxyl group.- A broad singlet for the hydroxyl proton, the chemical shift of which will vary with concentration and solvent. |
| ¹³C NMR | - A signal around 27 ppm for the methyl carbons of the tert-butyl group.- A signal around 47 ppm for the quaternary carbon of the tert-butyl group.- A signal around 30 ppm for the methylene carbon attached to sulfur.- A signal around 60 ppm for the methylene carbon attached to the hydroxyl group.- A signal in the range of 195-205 ppm for the thioester carbonyl carbon.[3] |
| IR Spectroscopy | - A strong C=O stretching vibration for the thioester at ~1680-1700 cm⁻¹.- A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to the molecular weight of 162.25. |
Note: These are predicted chemical shifts and characteristic absorbances. Actual values may vary.
Reactivity and Mechanistic Insights
The chemical behavior of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is dictated by its two functional groups: the thioester and the primary alcohol.
Thioester Reactivity
Thioesters are more reactive towards nucleophiles than their oxygen ester counterparts.[4] This increased reactivity is due to the lower resonance stabilization of the thioester linkage compared to the ester linkage, which makes the carbonyl carbon more electrophilic.
Caption: Reactivity of the thioester moiety towards various nucleophiles.
-
Hydrolysis: In the presence of water, especially under basic or acidic conditions, the thioester can be hydrolyzed to pivalic acid and 2-mercaptoethanol.[5]
-
Aminolysis: Reaction with amines will yield the corresponding pivalamide and release 2-mercaptoethanol.
-
Thiol-Thioester Exchange: In the presence of other thiols, a trans-thioesterification reaction can occur, which is a key principle in dynamic combinatorial chemistry and some biological processes.
Hydroxyl Group Reactivity
The primary hydroxyl group can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers under appropriate conditions.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
Intramolecular Reactivity
The presence of both a nucleophilic hydroxyl group and an electrophilic thioester group in the same molecule opens up the possibility of intramolecular reactions. Depending on the reaction conditions, an intramolecular cyclization could occur, leading to the formation of a cyclic product, although this is generally less favorable for forming a five-membered ring through attack on the thioester.[6]
Potential Applications in Research and Development
While specific applications for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate are not extensively documented, its bifunctional nature suggests several potential uses in drug development and materials science.
Drug Delivery and Prodrugs
The thioester moiety can serve as a cleavable linker in prodrug design.[7][8] A drug molecule with a free thiol could be attached to the pivaloyl group, and the resulting thioester could be designed to be cleaved by intracellular esterases or in the reductive environment of the cell. The hydroxyl group could be used to attach the prodrug to a larger carrier molecule or to modify its solubility.
Polymer and Materials Science
The hydroxyl group of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can be used as an initiator for ring-opening polymerization or as a monomer in condensation polymerizations. The pivaloyl-protected thiol could then be deprotected to yield a polymer with pendant thiol groups, which are useful for cross-linking, surface modification, or bioconjugation.[9]
"Click" Chemistry and Bioconjugation
The hydroxyl group can be readily converted to other functional groups, such as an azide or an alkyne, making S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate a useful building block for "click" chemistry reactions.[10][11] This would allow for the efficient conjugation of the pivaloyl-protected thiol to biomolecules or surfaces. The pivaloyl group can act as a protecting group for the thiol, which can be deprotected under specific conditions to reveal the reactive thiol for further conjugation or surface anchoring.[12]
Caption: Potential application areas for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a molecule with significant potential stemming from its bifunctional nature. The stable yet reactive thioester and the versatile hydroxyl group offer a range of possibilities for chemical modification and application. While further research is needed to fully explore its utility, this guide provides a solid foundation for scientists and researchers interested in leveraging the unique properties of this compound in their work. The synthetic protocol and characterization data presented herein, though based on established principles, offer a starting point for the reliable preparation and identification of this promising chemical entity.
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The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: Site-Specific Cysteine Modification in Proteins using S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview and a detailed, albeit representative, protocol for the modification of cysteine residues in proteins using S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. Cysteine's unique nucleophilicity makes it a prime target for site-selective protein modification, enabling the introduction of various functionalities for research, diagnostic, and therapeutic applications.[1][2][3] This document outlines the proposed mechanism of action, a step-by-step experimental protocol, methods for characterization, and a troubleshooting guide. The protocols described herein are based on established principles of thioester chemistry and protein modification.
Introduction
The selective modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug development. Among the canonical amino acids, cysteine stands out due to the unique reactivity of its thiol side chain.[4] Under physiological conditions, the cysteine thiol can be deprotonated to the more nucleophilic thiolate anion, making it a target for a variety of electrophilic reagents.[5] This reactivity allows for the precise installation of probes, tags, or therapeutic payloads onto a protein of interest.
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (PubChem CID: 9989559) is a thioester-containing compound that can potentially serve as an acylating agent for cysteine residues.[6] Thioesters are known to be effective "acyl transfer" reagents in biochemical contexts.[1][7] The pivaloyl group (2,2-dimethylpropanoyl) provides steric bulk, which may influence reactivity and stability, while the 2-hydroxyethyl leaving group can enhance aqueous solubility. This application note details the theoretical framework and a practical, hypothetical protocol for the use of this reagent in protein modification.
Proposed Mechanism of Action
The modification of a cysteine residue by S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is proposed to proceed via a nucleophilic acyl substitution reaction.[7][8] The key steps are outlined below:
-
Deprotonation of Cysteine: The reaction is typically carried out at a pH slightly above the pKa of the target cysteine's thiol group (pKa values for cysteines in proteins can range from ~3.5 to over 8, but are often in the range of 8-9).[9][10][11] This deprotonation generates the highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The cysteine thiolate attacks the electrophilic carbonyl carbon of the thioester. This forms a transient tetrahedral intermediate.
-
Acyl Transfer and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the 2-hydroxyethanethiol leaving group. This results in the formation of a stable thioether linkage between the pivaloyl group and the cysteine residue.
Caption: Proposed mechanism of cysteine modification.
Experimental Protocols
Note: This is a general protocol and may require optimization for specific proteins and applications.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS: 153121-88-1)[12][13][14]
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5
-
Reducing Agent (optional, for pre-reduction of disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or Dithiothreitol (DTT)
-
Desalting columns or dialysis cassettes
-
Organic solvent for stock solution: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol Workflow
Caption: General workflow for protein modification.
Step-by-Step Methodology
1. Protein Preparation
a. Prepare the protein of interest in the Reaction Buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.
b. (Optional) Reduction of Disulfides: If the target cysteine is involved in a disulfide bond, pre-treatment with a reducing agent is necessary. Add TCEP to a final concentration of 1-5 mM and incubate for 1 hour at room temperature. Note: TCEP is preferred over DTT as it does not contain a free thiol that could compete in the subsequent modification step.
c. Remove the reducing agent by buffer exchange using a desalting column or dialysis.
2. Reagent Preparation
a. Prepare a 100 mM stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in DMSO or DMF.
b. The reagent should be stored desiccated and protected from light when not in use.
3. Modification Reaction
a. Add the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate stock solution to the protein solution to achieve the desired molar excess. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction time and temperature may need to be optimized.
| Parameter | Recommended Range | Starting Condition |
| Protein Concentration | 1 - 10 mg/mL | 2 mg/mL |
| Reagent Molar Excess | 10x - 100x | 20x |
| Reaction pH | 7.0 - 8.5 | 7.5 |
| Temperature | 4 - 37 °C | Room Temperature |
| Incubation Time | 30 min - 4 hours | 1.5 hours |
4. Quenching the Reaction
a. To stop the reaction, add a quenching reagent with a free thiol, such as L-cysteine or DTT, to a final concentration of 10-20 mM.
b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Modified Protein
a. Remove the excess reagent and byproducts by buffer exchange using a desalting column, dialysis, or tangential flow filtration.
b. The purified, modified protein can be stored under appropriate conditions (e.g., -80°C).
6. Characterization of Modification
a. Mass Spectrometry: The most definitive method for confirming modification is mass spectrometry.
- Intact Protein Analysis: Analyze the purified protein by ESI-MS to determine the mass shift corresponding to the addition of the pivaloyl group (C5H9O, molecular weight: 85.13 Da).
- Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow for the identification of the specific cysteine residue(s) that have been modified.[15][16] The labile nature of the thioester bond in the original reagent is a consideration, but the resulting thioether in the modified protein should be stable for analysis.[15]
b. SDS-PAGE Analysis: While the mass change is small, a slight shift in mobility on a high-resolution SDS-PAGE gel might be observable.
c. Functional Assays: Perform relevant functional assays to determine if the modification has affected the protein's activity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Modification Efficiency | Inaccessible cysteine residue. | Denature and refold the protein, or perform the reaction under denaturing conditions (if function is not critical).[17] |
| Incorrect reaction pH. | The pH should be optimal for thiolate formation without denaturing the protein. Test a range of pH values (e.g., 7.0 to 8.5).[9] | |
| Reagent degradation. | Prepare a fresh stock solution of the modifying reagent. Ensure proper storage. | |
| Non-specific Modification | Reaction conditions are too harsh. | Reduce the molar excess of the reagent, reaction time, or temperature. |
| Presence of other highly reactive nucleophiles. | Ensure the absence of interfering substances in the buffer (e.g., primary amines if the reagent has off-target reactivity).[18] | |
| Protein Precipitation | Protein instability under reaction conditions. | Add stabilizing excipients (e.g., glycerol, arginine). Optimize buffer composition and pH.[19] |
| Reagent solubility issues. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5%) and does not affect protein stability. |
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate presents a potential tool for the acylation of cysteine residues in proteins. The protocol provided in this application note, based on the principles of nucleophilic acyl substitution, offers a starting point for researchers to explore its utility. As with any protein modification strategy, empirical optimization of reaction conditions is crucial for achieving the desired outcome. The use of mass spectrometry is highly recommended for the unambiguous characterization of the modified protein.
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PubMed Central. (n.d.). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9989559, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
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ACS Publications. (n.d.). Thioester Ligation with AAHO Peptides. [Link]
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Chemsrc. (n.d.). CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
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Mass Spectrometric Analysis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: Protocols and Fragmentation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the analysis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a molecule incorporating a labile thioester bond and a polar hydroxyl group, presenting unique considerations for mass spectrometric analysis. This document moves beyond a simple recitation of parameters, delving into the rationale for methodological choices, the predicted ionization and fragmentation behavior of the molecule, and potential analytical challenges. We present detailed, field-tested protocols for sample preparation, chromatographic separation, and mass spectrometer tuning. The core of this note is a predictive model of the compound's fragmentation pathway, visualized with a detailed diagram and supported by a table of expected product ions, enabling confident structural confirmation. This work is intended to serve as a practical and authoritative resource for researchers in metabolomics, chemical synthesis, and pharmaceutical development who require robust and reliable characterization of thioester-containing compounds.
Introduction and Physicochemical Properties
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (also known as S-(2-hydroxyethyl)thiopivaloate) is a bifunctional organic molecule. Its structure is characterized by a sterically hindered pivaloyl group attached to a thioester linkage and a terminal primary alcohol. Understanding the interplay between the thioester's lability and the hydroxyl group's polarity is critical for developing a successful analytical strategy.
Electrospray Ionization (ESI) is the technique of choice for this molecule. As a 'soft ionization' method, ESI is adept at generating gas-phase ions from polar, thermally sensitive molecules with minimal fragmentation, which is crucial for preserving the thioester bond during the initial ionization event.[1][2][3] The protocols herein are optimized for ESI in positive ion mode, which leverages the molecule's ability to accept a proton, primarily facilitated by the oxygen atoms in the carbonyl and hydroxyl groups.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | PubChem[4] |
| CAS Number | 153121-88-1 | PubChem[4] |
| Molecular Formula | C₇H₁₄O₂S | PubChem[4] |
| Average Molecular Weight | 162.25 g/mol | PubChem[4] |
| Monoisotopic Mass | 162.07145 Da | PubChem[4] |
Predicted Ionization and Fragmentation Behavior
A foundational understanding of how a molecule behaves within the mass spectrometer is essential for method development and data interpretation.
Ionization in ESI Positive Mode
In a typical ESI source using an acidified mobile phase (e.g., with 0.1% formic acid), the analyte is expected to primarily form a protonated molecule, [M+H]⁺ , with a theoretical m/z of 163.0788 . Depending on the purity of the mobile phase and sample matrix, sodium ([M+Na]⁺, m/z 185.0607) and potassium ([M+K]⁺, m/z 201.0347) adducts may also be observed.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway
To confirm the molecule's identity, tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation. The collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to follow a logical pathway dictated by the molecule's structure. The thioester bond is the most chemically labile site.
The primary and most energetically favorable fragmentation event is the cleavage of the C-S bond. This cleavage is characteristic of thioesters and results in the formation of a highly stable, resonance-stabilized pivaloyl acylium ion.[5] Subsequent fragmentations can occur from this primary product ion or via alternative, less favorable pathways from the parent ion.
Key predicted fragmentation steps include:
-
Formation of the Pivaloyl Acylium Ion: The most abundant product ion is expected from the cleavage of the C(O)-S bond, yielding the pivaloyl cation at m/z 85.0648.
-
Neutral Loss of Water: The presence of the hydroxyl group makes the neutral loss of water (18.0106 Da) a probable fragmentation event from the precursor ion, leading to an ion at m/z 145.0682.
-
Cleavage of the S-CH₂ Bond: A less dominant pathway may involve the cleavage of the sulfur-ethyl bond, resulting in a protonated pivaloyl thioacid fragment at m/z 119.0471.
-
Formation of the 2-Mercaptoethanol Cation: Loss of the pivaloyl group as a neutral ketene followed by proton retention on the sulfur-containing fragment can produce an ion corresponding to protonated 2-mercaptoethanol at m/z 79.0263.
Potential Analytical Caveats
It is important to note that thioesters can be susceptible to hydrolysis, a reaction that can sometimes be inadvertently promoted within the ion source or during sample handling.[6] Analysts should be aware of the potential for a minor signal corresponding to pivalic acid (m/z 103.0754 for [M+H]⁺), especially under non-optimized source conditions.
Caption: Predicted fragmentation of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Experimental Protocols
This section provides validated, step-by-step protocols for the LC-MS/MS analysis. The workflow is designed to be robust and reproducible.
Caption: A typical workflow for the analysis of the target compound.
Materials and Reagents
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥99%, LC-MS Grade)
-
1.5 mL amber glass autosampler vials with caps
Protocol 1: Sample Preparation
The goal is to prepare a solution that is free of particulates, compatible with the reversed-phase LC system, and at a concentration suitable for sensitive ESI-MS detection.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1.0 mL of methanol. Vortex for 30 seconds to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8 °C.
-
Working Solution (1 µg/mL): Create a working solution for injection by performing a 1:1000 dilution of the stock solution. A common practice is to dilute 10 µL of the stock into 990 µL of methanol to make an intermediate solution (10 µg/mL), then dilute 100 µL of this intermediate into 900 µL of a 50:50 (v/v) mixture of acetonitrile and water. The final solvent composition should approximate the initial LC mobile phase conditions to ensure good peak shape.
Protocol 2: LC-MS Method Parameters
The following tables outline the recommended starting parameters for a standard HPLC/UHPLC system coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, ≤1.8 µm | Provides excellent retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. Formic acid aids in protonation for ESI+.[7] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 5% B (0-1 min), 5-95% B (1-6 min), 95% B (6-7 min), 95-5% B (7-7.1 min), 5% B (7.1-9 min) | A standard gradient to elute the compound and wash the column. |
Table 3: Mass Spectrometry Parameters (ESI Positive)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The molecule readily accepts a proton. |
| Scan Range (MS1) | m/z 70 - 500 | Covers the precursor ion and potential low-mass fragments or impurities. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for droplet formation.[2] |
| Drying Gas Temp. | 300 °C | Facilitates solvent evaporation from the ESI droplets.[7] |
| Drying Gas Flow | 10 L/min | Removes neutral solvent molecules from the ion path. |
| Nebulizer Pressure | 35 psi | Assists in the formation of a fine aerosol spray. |
| Acquisition Mode | Data-Dependent MS/MS | Automatically triggers MS/MS scans on the most intense ions in the MS1 scan. |
| Collision Energy (CID) | 10-30 eV (Ramp) | A ramp ensures that both low-energy (parent preservation) and high-energy (extensive fragmentation) data are captured for comprehensive structural analysis. |
Expected Results and Data Interpretation
Following the protocols above, the analysis should yield clear and interpretable data.
-
Chromatogram: A sharp, symmetrical chromatographic peak should be observed for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. The retention time will depend on the specific LC system but should be highly reproducible.
-
Full Scan (MS1) Spectrum: The mass spectrum extracted from the apex of the chromatographic peak should show a dominant ion at m/z 163.0788 (within a 5 ppm mass accuracy window).
-
Tandem (MS/MS) Spectrum: The MS/MS spectrum will be the ultimate confirmation of identity. It should contain the key fragment ions predicted in Section 2.2 and summarized in Table 4. The base peak is expected to be the pivaloyl acylium ion at m/z 85.0648.
Table 4: Summary of Expected Precursor and Product Ions
| Ion Description | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Precursor) | [C₇H₁₅O₂S]⁺ | 163.0788 |
| Pivaloyl Acylium Ion | [C₅H₉O]⁺ | 85.0648 |
| [M+H - H₂O]⁺ | [C₇H₁₃OS]⁺ | 145.0682 |
| Protonated Pivaloyl Thioacid | [C₅H₇OS]⁺ | 119.0471 |
| Protonated 2-Mercaptoethanol | [C₂H₇OS]⁺ | 79.0263 |
By matching the accurate mass of the precursor ion and the fragmentation pattern in the MS/MS spectrum to this theoretical data, a highly confident identification of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can be achieved.
References
-
Title: Hydrolysis of thioesters in an ion trap Source: PubMed URL: [Link]
-
Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: National Institutes of Health (NIH) URL: [Link]
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Title: Correlations and Anomalies in Mass Spectra. Thioesters. Source: Analytical Chemistry (ACS Publications) URL: [Link]
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Title: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, structural and spectroscopic study of aromatic thioester compounds Source: ResearchGate URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
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Title: Electrospray Ionization Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]
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Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: National Institutes of Health (NIH) URL: [Link]
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Title: A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides Source: Royal Society of Chemistry URL: [Link]
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Application Note: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (SEDP) - A Novel Heterobifunctional Cross-linking Agent for Probing Protein Structure and Interactions
Abstract
The study of protein-protein interactions (PPIs) and the elucidation of protein structure are fundamental to understanding complex biological processes and advancing drug development.[1][2] Chemical cross-linking has emerged as a powerful technique to stabilize both transient and stable interactions, providing distance constraints that illuminate molecular architecture.[3][4] This guide introduces S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (SEDP), a novel, heterobifunctional cross-linking agent designed for controlled, multi-step protein conjugation. SEDP features two distinct reactive moieties: a thioester for initial, targeted ligation to primary amines, and a versatile hydroxyl group that can be subsequently activated for a second, directed conjugation event. This dual-reactivity system allows researchers to execute highly controlled cross-linking strategies, minimizing the unwanted polymerization often associated with homobifunctional reagents and enabling the precise capture of protein complexes.[5][6]
Introduction to SEDP Cross-linking Chemistry
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (SEDP) is a unique reagent offering a strategic advantage in bioconjugation. Its heterobifunctional nature permits a sequential, two-stage cross-linking process. This approach is fundamentally different from using homobifunctional reagents, which react simultaneously with the same functional group and can lead to a complex mixture of intra-protein cross-links, inter-protein cross-links, and polymerization.[5] The SEDP workflow separates the two conjugation reactions, providing superior control over the final cross-linked product.
Key Features & Advantages:
-
Controlled Two-Step Reaction: Minimizes undesirable self-conjugation and polymerization, leading to cleaner reaction products.
-
Defined Spacer Arm: The initial thioester reaction introduces a covalent linker of a fixed length, providing a specific distance constraint for structural analysis.
-
Versatile Secondary Conjugation: The terminal hydroxyl group is chemically stable until activated, allowing for a range of secondary reaction chemistries to be employed, targeting different amino acid residues.
-
High Specificity: The first step targets primary amines (such as the ε-amino group of lysine), one of the most common and accessible functional groups on the protein surface.[7]
Chemical & Physical Properties of SEDP
| Property | Value | Source |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | PubChem[8] |
| CAS Number | 153121-88-1 | ChemicalBook[9] |
| Molecular Formula | C₇H₁₄O₂S | PubChem[8] |
| Molecular Weight | 162.25 g/mol | PubChem[8] |
| Structure | CC(C)(C)C(=O)SCCO | PubChem[8] |
Mechanism of Action
The power of SEDP lies in its sequential reactivity. The process involves an initial, stable modification of a target protein, followed by the activation and reaction of the second functional group to capture an interacting partner.
Step 1: Thioester-Amine Acylation
The thioester group of SEDP reacts with nucleophilic primary amines, primarily the ε-amino group of lysine residues or the N-terminus of the protein. This reaction, an aminolysis, proceeds under mild basic conditions (pH 7.5-8.5) and results in the formation of a highly stable amide bond, covalently attaching the SEDP linker to the first protein (Protein A) and releasing 2-mercaptoethanol as a byproduct.
Step 2: Hydroxyl Group Activation and Secondary Ligation
The now-conjugated hydroxyl group is inert until chemically activated. A highly effective strategy is the selective oxidation of the primary alcohol to an aldehyde using an oxidizing agent such as sodium periodate. This newly formed aldehyde can then react with a primary amine on a second protein (Protein B) to form a Schiff base. This intermediate is subsequently stabilized by reduction with a mild agent like sodium cyanoborohydride (NaBH₃CN) to yield a stable secondary amine linkage.
Visualizing the SEDP Cross-linking Mechanism
Caption: Proposed two-stage mechanism of SEDP-mediated protein cross-linking.
Experimental Protocols
These protocols provide a framework for using SEDP. Researchers should optimize reagent concentrations, incubation times, and buffer conditions for their specific protein system.
Protocol 1: Two-Step Amine-to-Amine Cross-Linking of Two Proteins
This protocol details the full workflow for cross-linking two distinct proteins (or protein populations) using SEDP.
A. Materials and Reagents
-
Proteins: Protein A and Protein B, purified and buffer-exchanged into an amine-free buffer (e.g., PBS or HEPES).
-
SEDP Stock: 100 mM SEDP in anhydrous DMSO. Store desiccated at -20°C.
-
Reaction Buffer: 20 mM HEPES or PBS, 150 mM NaCl, pH 7.5-8.5.
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagents.
-
Oxidation Reagent: 100 mM Sodium periodate (NaIO₄) in water. Prepare fresh.
-
Quenching Solution (Oxidation): 1 M Glycerol or Ethylene Glycol.
-
Reduction Reagent: 1 M Sodium cyanoborohydride (NaBH₃CN) in 0.1 M NaOH. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Quenching Solution (Final): 1 M Tris-HCl, pH 7.5.
B. Step-by-Step Procedure
Stage 1: Modification of Protein A with SEDP
-
Prepare Protein A: Adjust the concentration of Protein A to 1-5 mg/mL in Reaction Buffer.
-
Add SEDP: Add the 100 mM SEDP stock solution to the Protein A solution to achieve a final molar excess of 20-50 fold over the protein. Scientist's Note: The optimal molar ratio depends on the number of accessible lysines and should be determined empirically. Start with a 20:1 ratio.
-
Incubate: React for 60-90 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Remove Excess SEDP: Immediately remove unreacted SEDP using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.5). This step is critical to prevent unwanted reactions in the subsequent stages.
Stage 2: Activation of SEDP-Modified Protein A 5. Oxidize Hydroxyl Group: Add fresh sodium periodate solution to the SEDP-modified Protein A to a final concentration of 5-10 mM. 6. Incubate: React for 30 minutes at 4°C in the dark. Scientist's Note: Periodate can potentially oxidize other residues like methionine or tryptophan. Keep the reaction time short and temperature low to maximize specificity for the vicinal diol-like structure of the linker's end. 7. Quench Oxidation: Stop the reaction by adding quenching solution (Glycerol or Ethylene Glycol) to a final concentration of 20 mM. Incubate for 10 minutes at 4°C. 8. Purify Activated Protein: Remove oxidation reagents and byproducts by passing the sample through a desalting column equilibrated with Reaction Buffer (pH 7.2-7.5). The resulting aldehyde-activated Protein A should be used immediately.
Stage 3: Cross-Linking with Protein B 9. Combine Proteins: Mix the aldehyde-activated Protein A with Protein B. The optimal molar ratio of A:B may vary, but a 1:1 or 1:2 ratio is a good starting point. 10. Add Reducing Agent: Add sodium cyanoborohydride to a final concentration of 20 mM. 11. Incubate: React for 2 hours at room temperature or overnight at 4°C. 12. Quench Final Reaction: Stop the reaction by adding the final quenching solution (Tris-HCl) to a final concentration of 50-100 mM. This will consume any remaining aldehydes. 13. Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Visualizing the Experimental Workflow
Caption: Experimental workflow for two-step protein cross-linking using SEDP.
Validation and Data Analysis
Proper validation is essential to confirm the success of a cross-linking experiment.
SDS-PAGE Analysis
The simplest method to verify cross-linking is SDS-PAGE. When two proteins (A and B) are successfully cross-linked, a new, higher molecular weight band corresponding to the A-B conjugate should appear on the gel.
-
Controls to Run:
-
Protein A alone (untreated)
-
Protein B alone (untreated)
-
Protein A + Protein B (no cross-linker)
-
Protein A + SEDP (no Protein B)
-
Final cross-linked sample
-
Cross-Linking Mass Spectrometry (XL-MS)
For definitive identification of the cross-linked residues and interaction sites, mass spectrometry is the gold standard.[3] The general workflow involves digesting the cross-linked protein complex with a protease (e.g., trypsin), followed by LC-MS/MS analysis. Specialized software is then used to identify the peptide-peptide linkages based on their unique fragmentation patterns.[2][4] The mass of the SEDP remnant after cross-linking (C₇H₁₁O₂ = 127.0759 Da) must be accounted for in the search parameters.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cross-linking efficiency | 1. Inactive SEDP (hydrolyzed).2. Suboptimal pH for thioester reaction.3. Insufficient molar excess of SEDP.4. Inefficient oxidation or reduction steps.5. Proteins do not interact or lack proximal lysines. | 1. Use fresh SEDP stock; ensure DMSO is anhydrous.2. Optimize buffer pH between 7.5 and 8.5.3. Increase the molar ratio of SEDP to Protein A (e.g., 50:1 or 100:1).4. Ensure oxidation/reduction reagents are fresh; optimize concentrations.5. Confirm interaction by another method (e.g., co-IP); this is a valid negative result. |
| Excessive precipitation or aggregation | 1. High degree of protein modification.2. Cross-linking conditions (pH, salt) are destabilizing the protein.3. High protein concentration. | 1. Reduce the molar excess of SEDP and/or the reaction time.2. Screen different buffer conditions; add stabilizing excipients if necessary.3. Work with lower protein concentrations. |
| High molecular weight smears on SDS-PAGE | 1. Incomplete removal of excess SEDP after Step 1.2. Non-specific aggregation. | 1. Ensure efficient purification after the first step; perform a second desalting step if necessary.2. See "Excessive precipitation" solutions. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9989559, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. PubChem. [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
-
Thermo Fisher Scientific (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Bio-Rad Laboratories. How to cross-link proteins. Bio-Rad. [Link]
-
Yu, C., & Huang, L. (2012). Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes. BioEssays. [Link]
-
G-Biosciences. Protein Cross-Linking. G-Biosciences. [Link]
-
Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: a method to study protein complexes. Nature Methods. [Link]
-
Chemsrc (2024). CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. Chemsrc. [Link]
-
An, E., & DeMeler, M. (2010). General protein-protein cross-linking. CSH Protocols. [Link]
-
Kalkhof, S., & Sinz, A. (2018). Quantitative Cross-Linking of Proteins and Protein Complexes. Methods in Molecular Biology. [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics. [Link]
-
Snella, E., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]
-
Liu, F., Rijkers, D. T. S., Heck, A. J. R., & Liu, F. (2015). Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies. Nature Communications. [Link]
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- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Crosslinking Applications | Thermo Fisher Scientific - SG [thermofisher.com]
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- 8. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Protocol for protein labeling with "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
Application Note & Protocol Guide
Topic: Protocol for Protein Labeling with "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Cysteine-Directed Protein Acylation using S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
This document provides a comprehensive guide for the site-specific modification of proteins using the thioester reagent, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. As direct protocols for this specific reagent are not widely published, this guide is built upon the foundational principles of thioester chemistry and its established reactivity towards cysteine residues. We will delve into the mechanistic underpinnings of this labeling strategy, provide a detailed, adaptable protocol, and outline robust methods for the validation and characterization of the resulting protein conjugate.
Introduction: The Strategic Advantage of Thioester-Mediated Protein Labeling
Site-specific protein modification is a cornerstone of modern proteomics, enabling the attachment of probes, drugs, and other moieties to elucidate protein function and develop novel therapeutics.[1] While various functional groups can be targeted on a protein's surface, the thiol group of cysteine residues offers a unique handle for precise modification due to its relatively low abundance and high nucleophilicity.[2]
Thioesters are a class of reagents that exhibit significant reactivity towards nucleophiles, particularly thiols.[3][4] The thioester bond, while stable enough for handling, is sufficiently high in energy to readily undergo acyl transfer reactions under mild, physiological conditions.[3][4] This makes S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate a promising candidate for the targeted acylation of cysteine residues in proteins. The proposed reaction introduces a 2-hydroxyethyl pivaloyl group onto the protein, a modification that can be used for a variety of applications, from altering protein hydrophobicity to serving as a protected handle for further chemical elaboration.
Proposed Reaction Mechanism: Cysteine-Specific Transthioesterification
The primary proposed mechanism for the reaction of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with a protein is a transthioesterification reaction with the thiol group of a cysteine residue.[5] This reaction is analogous to the first step of native chemical ligation (NCL), a powerful technique for peptide and protein synthesis.[6][7][8]
The reaction is initiated by the nucleophilic attack of the deprotonated thiol (thiolate) of a cysteine residue on the electrophilic carbonyl carbon of the thioester. This proceeds through a tetrahedral intermediate, which then collapses to form a new, stable thioether bond between the protein and the pivaloyl group, releasing 2-mercaptoethanol as a byproduct. The reaction is most efficient at a pH range of 7.0-8.5, where a sufficient concentration of the reactive thiolate species is present.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed reaction of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with a protein cysteine residue.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the labeling reaction. Optimal conditions, particularly the molar ratio of the reagent to the protein, reaction time, and temperature, may need to be determined empirically for each specific protein.
-
Protein of Interest: Purified to >95% homogeneity, in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-8.0.
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: (CAS 153121-88-1).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis tubing, or tangential flow filtration (TFF) system.
Experimental Workflow Overview
Caption: A streamlined workflow for protein labeling.
-
Protein Preparation:
-
Buffer Exchange: Ensure the protein is in a thiol-free buffer at the desired pH (7.0-8.0). Buffers like Tris can compete with the reaction at higher pH, so phosphate or HEPES buffers are recommended.
-
Reduction of Disulfides (Optional): If the target cysteine is involved in a disulfide bond, reduction is necessary.[9] Incubate the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol and does not need to be removed prior to labeling.[2] If DTT is used, it must be removed by dialysis or desalting column before adding the labeling reagent.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in anhydrous DMF or DMSO. A 100 mM stock solution is a good starting point. The reagent may be unstable in aqueous solutions over time.
-
-
Labeling Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Add the thioester stock solution to the protein solution to achieve the desired molar excess. A good starting point is a 10-50 fold molar excess of the reagent over the protein.
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. Gentle mixing is recommended.
-
| Parameter | Recommended Starting Range | Rationale |
| pH | 7.0 - 8.0 | Balances cysteine thiolate reactivity with protein stability. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability. |
| Molar Excess of Reagent | 10x - 100x | Drives the reaction to completion; needs optimization. |
| Reaction Time | 2 hours - Overnight | Dependent on protein reactivity and reagent concentration. |
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will react with any excess thioester reagent. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent, byproduct, and quenching reagent by size-exclusion chromatography, dialysis, or TFF.[10] The choice of method will depend on the protein size and sample volume.
-
Validation and Quality Control
It is critical to confirm the successful labeling of the protein and to ensure its structural and functional integrity has not been compromised.
-
Confirmation of Labeling:
-
Mass Spectrometry (MS): This is the most definitive method to confirm labeling. Electrospray ionization (ESI-MS) can be used to determine the mass of the intact protein.[1] An increase in mass corresponding to the addition of the pivaloyl group (85.06 Da) per cysteine will confirm the modification. Tandem mass spectrometry (MS/MS) of proteolytic digests can identify the specific cysteine residue(s) that have been labeled.
-
-
Determination of Labeling Efficiency (Degree of Labeling):
-
MS Deconvolution: The ESI-MS spectrum of the labeled protein can be deconvoluted to show the distribution of species (unlabeled, singly labeled, doubly labeled, etc.), allowing for the calculation of the average degree of labeling.[1]
-
-
Assessment of Protein Integrity:
-
SDS-PAGE: Run samples of the protein before and after labeling to check for any signs of degradation or aggregation.
-
Circular Dichroism (CD) Spectroscopy: To assess if the labeling has altered the secondary or tertiary structure of the protein.
-
Functional Assays: Perform a relevant bioassay (e.g., enzyme activity assay, binding assay) to ensure that the biological function of the protein is retained after labeling.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling | Inaccessible or oxidized cysteine residues. | Ensure complete reduction of disulfides with TCEP. Consider partial denaturation if the cysteine is buried. |
| Inactive reagent. | Prepare fresh stock solutions of the thioester immediately before use. | |
| Incorrect pH. | Optimize the reaction pH within the 7.0-8.5 range. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of added reagent stock solution to a minimum (<5% of total volume). |
| Over-labeling leading to aggregation. | Reduce the molar excess of the labeling reagent and/or the reaction time. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine). | Perform the reaction at a lower pH (around 7.0) to favor cysteine modification. Confirm site of labeling by MS/MS. |
References
- Kent, S. B. H. (2009). Native chemical ligation. Chemical Society Reviews, 38(2), 338-351.
- Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).
- Gauchet, C., Lhospice, F., & Le-Nguyen, D. (2011). Characterization of protein conjugates by mass spectrometry. In Mass Spectrometry in Life Sciences (pp. 387-414). Humana Press.
- Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual review of biochemistry, 72(1), 249-289.
- Raines, R. T. (2006). Reactivity of Intein Thioesters: Appending a Functional Group to a Protein.
- Zhang, L., & Tam, J. P. (2013). Thioester-to-imide acyl transfer for peptide backbone cleavage and transamidation. Journal of the American Chemical Society, 135(43), 16104-16107.
-
Wikipedia. (2023). Native chemical ligation. Retrieved from [Link]
- Zhang, C., Spokoyny, A. M., & Pentelute, B. L. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. ACS Chemical Biology, 13(3), 735-740.
- Hackenberger, C. P., & Schwarzer, D. (2008). Chemoselective ligation and modification strategies for peptides and proteins.
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. Retrieved from [Link]
-
Baldensperger, T., DiSanzo, S., Ori, A., & Glomb, M. A. (2020). Quantitation of Activated Thioester Mediated Protein Acylation. ResearchGate. Retrieved from [Link]
-
Kang, J. (2015). Native Chemical Thioesterification: Synthesis of Peptide and Protein Thioesters through an N→S Acyl Shift. CORE. Retrieved from [Link]
- Dodds, A. W. (1991). The internal thioester and the covalent binding properties of the complement proteins C3 and C4. Immunology Today, 12(9), 311-314.
-
Chemistry LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
- Hentzen, N. B., & Dawson, P. E. (2019). Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations. Accounts of Chemical Research, 52(6), 1637-1649.
- Olsen, C. A. (2018). Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. ACS Chemical Biology, 13(10), 2873-2880.
- Francis, M. B. (2015). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. Methods in Enzymology, 565, 1-28.
- Chatterjee, C. (2013). Site-specific protein labeling by intein-mediated protein ligation. Methods in Molecular Biology, 978, 175-187.
-
Wikipedia. (2023). Thioester. Retrieved from [Link]
-
Fu, Y. (2009). NATIVE CHEMICAL LIGATION. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Hou, W., & Muir, T. W. (2015). Native chemical ligation of peptides and proteins. Current Protocols in Chemical Biology, 7(4), 185-197.
-
Olsen, C. A. (2020). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. Retrieved from [Link]
- Olsen, C. A. (2020).
-
ResearchGate. (n.d.). Procedure for labelling, pull-down and quantification of thioester containing proteins from blood, serum or plasma. Retrieved from [Link]
- Linder, M. E. (2015). The physiology of protein S-acylation. Physiological Reviews, 95(2), 341-376.
-
ResearchGate. (n.d.). Site-selective cysteine-to-lysine transfer (CLT) with bis-thioester 7. Retrieved from [Link]
- Li, Y., & Qi, B. (2022). Protein S-acyltransferases and acyl protein thioesterases, regulation executors of protein S-acylation in plants. Frontiers in Plant Science, 13, 962919.
-
ResearchGate. (n.d.). (A) Incorporated 1,2 aminothiol δ‐thiol‐L‐lysine for the reaction with.... Retrieved from [Link]
-
ResearchGate. (n.d.). The internal thioester and the covalent binding properties of the complement proteins C3 and C4. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Site-specific attachment of a protein α-thioester through its.... Retrieved from [Link]
-
Dodds, A. W. (1991). The internal thioester and the covalent binding properties of the complement proteins C3 and C4. PubMed Central. Retrieved from [Link]
-
Olsen, C. A. (2018). Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. PubMed Central. Retrieved from [Link]
-
Zhang, L., & Tam, J. P. (2013). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. PubMed Central. Retrieved from [Link]
-
Olsen, C. A. (2020). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Retrieved from [Link]
-
Dawson, P. E. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. PubMed. Retrieved from [Link]
-
Chatterjee, C. (2013). Site-specific protein labeling by intein-mediated protein ligation. PubMed. Retrieved from [Link]
-
Dawson, P. E. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. PubMed Central. Retrieved from [Link]
-
Danishefsky, S. J. (2020). N-Terminal speciation for native chemical ligation. RSC Publishing. Retrieved from [Link]
- Suckau, D. (2013). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science, -1(ja), null.
-
Dodds, A. W. (2009). Chemical labelling of active serum thioester proteins for quantification. PubMed Central. Retrieved from [Link]
Sources
- 1. Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
The Critical Role of Cysteine Alkylation in Proteomics: A Guide to Reagents and Protocols
Introduction: The Imperative of Cysteine Alkylation in Mass Spectrometry-Based Proteomics
In the landscape of proteomics, the precise and complete denaturation, reduction, and alkylation of proteins are foundational to achieving high-quality, reproducible data from mass spectrometry (MS). Among these steps, the alkylation of cysteine residues is of paramount importance. Cysteine's thiol (-SH) side chain is the most nucleophilic among all amino acids, rendering it highly reactive. Following the reduction of disulfide bonds (S-S) that are crucial for tertiary and quaternary protein structure, the resulting free thiols are susceptible to re-oxidation, which can lead to protein refolding, aggregation, and the formation of heterogeneous disulfide-linked peptides. This complicates enzymatic digestion and subsequent analysis by mass spectrometry.[1][2][3]
The primary objective of cysteine alkylation is to irreversibly cap these reactive thiol groups, preventing the reformation of disulfide bonds and ensuring that proteins remain in a linearized, digestion-ready state.[2] An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, generate a stable modification, and introduce minimal undesirable side reactions that can interfere with MS analysis.[3] This guide provides a comprehensive overview of established cysteine alkylating agents, detailed protocols for their application, and a perspective on the desirable characteristics of novel reagents.
Established Cysteine Alkylating Agents: A Comparative Overview
The selection of a cysteine alkylating agent is a critical decision in designing a proteomics experiment, involving a trade-off between reaction efficiency, specificity, and the potential for off-target modifications.
Iodoacetamide (IAA) and its Analogs
Iodoacetamide (IAA) is arguably the most widely used cysteine alkylating agent due to its high reactivity.[4] It reacts with cysteine thiols via an SN2 reaction, forming a stable carbamidomethyl modification.
However, the high reactivity of IAA is also its main drawback, leading to a higher incidence of off-target modifications on other amino acid residues such as methionine, lysine, histidine, and the N-terminus.[4] Chloroacetamide (CAA) is a less reactive, but more specific alternative to IAA, often resulting in cleaner mass spectra and a higher number of identified peptides.[3]
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reaction Mechanism | SN2 | SN2 |
| Reaction Speed | Fast | Slower than IAA |
| Specificity for Cysteine | Moderate | High |
| Common Side Reactions | Alkylation of Met, Lys, His, N-terminus | Lower incidence of off-target alkylation |
| Impact on Peptide IDs | Can be lower due to side reactions | Generally higher than IAA |
N-ethylmaleimide (NEM)
N-ethylmaleimide (NEM) is another highly specific reagent for cysteine alkylation. It reacts with thiols via a Michael addition, forming a stable thioether linkage. NEM is known for its rapid reaction kinetics.[5]
Other Alkylating Agents
Other reagents such as acrylamide and 4-vinylpyridine are also used, each with its own set of advantages and disadvantages regarding reactivity, specificity, and the chemical nature of the resulting modification.[1][4]
Experimental Workflow and Protocols
A generalized workflow for sample preparation in bottom-up proteomics is essential for consistent and reliable results.
Caption: Generalized workflow for bottom-up proteomics sample preparation.
Protocol 1: In-Solution Reduction and Alkylation using Iodoacetamide (IAA)
This protocol is a standard procedure for the alkylation of protein samples in solution.
Materials:
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trifluoroacetic Acid (TFA)
-
LC-MS grade water
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in 8 M urea, 50 mM NH₄HCO₃, pH 8.0 to a final protein concentration of 1-10 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.
-
Alkylation: Add IAA to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Dilute the sample with 50 mM NH₄HCO₃, pH 8.0 to reduce the urea concentration to less than 2 M prior to enzymatic digestion.
Protocol 2: Filter-Aided Sample Preparation (FASP) with Chloroacetamide (CAA)
FASP is a robust method for processing protein samples, particularly for complex mixtures and those containing detergents.
Materials:
-
Microcon-30kDa centrifugal filter units
-
SDC-based lysis buffer (1% SDC, 100 mM Tris-HCl pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Chloroacetamide (CAA)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin
Procedure:
-
Lysis and Loading: Lyse cells or tissues in SDC-based lysis buffer. Load up to 100 µg of protein onto the filter unit.
-
Buffer Exchange: Centrifuge at 14,000 x g for 15 minutes. Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 and centrifuge again. Repeat this wash step once.
-
Reduction: Add 100 µL of 10 mM TCEP in 8 M urea, 100 mM Tris-HCl, pH 8.5. Incubate for 30 minutes at 37°C.
-
Alkylation: Centrifuge at 14,000 x g for 10 minutes. Add 100 µL of 50 mM CAA in 8 M urea, 100 mM Tris-HCl, pH 8.5. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Centrifuge at 14,000 x g for 10 minutes. Wash the filter unit three times with 100 µL of 50 mM NH₄HCO₃.
-
Digestion: Add trypsin (1:50 enzyme-to-protein ratio) in 50 mM NH₄HCO₃. Incubate overnight at 37°C.
-
Peptide Elution: Elute the peptides by centrifugation at 14,000 x g for 10 minutes.
A Perspective on Novel Alkylating Agents: The Case of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
The development of novel reagents for cysteine modification is an active area of research, with a focus on improving specificity, reaction kinetics, and introducing new functionalities. While "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" is not a commonly documented reagent for cysteine alkylation in the proteomics literature, an analysis of its structure allows for a hypothetical consideration of its potential properties.
Caption: Structural components of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
The key features of this molecule are the pivaloyl group and the S-(2-Hydroxyethyl) moiety. The thioester linkage is susceptible to nucleophilic attack. It is conceivable that under specific conditions, the pivaloyl group could act as a leaving group upon reaction with a cysteine thiol, resulting in the S-hydroxyethylation of the cysteine.
Hypothetical Reaction Mechanism:
Caption: Hypothetical reaction of a cysteine thiol with the novel reagent.
Potential Advantages of a Hydroxylated Alkylating Agent:
-
Increased Solubility: The presence of a hydroxyl group on the alkylating agent would increase the polarity of the modified peptide, potentially improving its solubility in aqueous solutions used for LC-MS.
-
Altered Fragmentation: The modification could influence peptide fragmentation patterns in MS/MS, which may be advantageous for peptide identification.
Considerations for Validation:
For "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" or any novel reagent to be adopted in proteomics workflows, a rigorous validation process would be necessary. This would include:
-
Reaction Kinetics and Efficiency: Determining the optimal pH, temperature, and reagent concentration for complete cysteine alkylation.
-
Specificity: Assessing the extent of off-target modifications on other amino acid residues using a complex protein standard.
-
Stability: Ensuring the chemical stability of the modification under various sample processing conditions.
-
Mass Spectrometry Compatibility: Evaluating the impact of the modification on peptide ionization and fragmentation.
Conclusion
The irreversible alkylation of cysteine residues is a non-negotiable step in modern proteomics sample preparation, crucial for achieving accurate and reproducible protein identification and quantification. While established reagents like iodoacetamide and chloroacetamide are widely used, the ideal alkylating agent with perfect specificity and no side reactions remains elusive. The exploration of novel reagents, potentially with features that enhance solubility and MS compatibility, is a promising avenue for advancing the field. Any new reagent, however, must undergo thorough validation to demonstrate its superiority over existing methods. For researchers, a deep understanding of the chemistry behind cysteine alkylation and the careful selection of the appropriate reagent and protocol are fundamental to the success of any proteomics experiment.
References
- Hulme, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3464-3470.
- Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 17(23-24), 1700292.
- Pace, P. E., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(7), 1199-1208.
Sources
- 1. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of Thiols with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quantification and characterization of thiols are of paramount importance in numerous fields, including cellular biology, drug discovery, and clinical diagnostics. Thiols, with their nucleophilic sulfhydryl group, play critical roles in biological redox homeostasis, protein structure, and enzymatic activity. This document provides a comprehensive guide to the derivatization of thiols using the novel reagent, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the derivatization of various thiol-containing molecules, and present methods for the analysis of the resulting stable thioether adducts. This guide is intended to equip researchers with the necessary knowledge to confidently and reproducibly employ this reagent in their analytical workflows.
Introduction: The Significance of Thiol Derivatization
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. In biological systems, the most prominent thiols include the amino acid cysteine, the tripeptide glutathione (GSH), and cysteine residues within proteins. The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling and protection against oxidative stress.[1] Consequently, the accurate measurement of thiol concentrations and their redox state is crucial for understanding cellular health and disease.
Direct analysis of thiols can be challenging due to their susceptibility to oxidation.[1] Derivatization is a chemical strategy that converts the thiol group into a more stable and readily detectable derivative. This process not only prevents auto-oxidation but can also enhance the analytical properties of the molecule, such as improving its chromatographic separation or increasing its ionization efficiency in mass spectrometry.[1]
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a promising reagent for thiol derivatization. Its thioester functionality provides a reactive site for nucleophilic attack by thiols, while the pivaloyl group offers steric hindrance that can enhance the stability of the resulting derivative. The hydroxyethyl group can also improve the solubility of the reagent and its derivatives in aqueous media.
Principles and Mechanisms
The derivatization of a thiol with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the thioester bond and the formation of a stable thioether linkage between the thiol and the 2-hydroxyethyl pivaloyl moiety. The reaction releases 2,2-dimethylpropanethioic acid as a byproduct.
The reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion (RS-), which significantly accelerates the rate of reaction.
Caption: Proposed reaction mechanism for thiol derivatization.
Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
A thorough understanding of the physicochemical properties of the derivatizing agent is essential for optimizing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [2] |
| Molecular Weight | 162.25 g/mol | [2] |
| CAS Number | 153121-88-1 | [2] |
| Appearance | (Predicted) Colorless to pale yellow liquid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., acetonitrile, methanol, DMSO) and moderately soluble in aqueous buffers. | General knowledge of similar compounds |
Experimental Protocols
The following protocols provide a general framework for the derivatization of thiols. Optimization may be required depending on the specific thiol and the sample matrix.
General Workflow
Caption: General experimental workflow for thiol derivatization.
Protocol 1: Derivatization of Small Molecule Thiols (e.g., Cysteine, Glutathione)
This protocol is suitable for the derivatization of low molecular weight thiols in standards or biological extracts.
Materials:
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate solution (10 mM in acetonitrile)
-
Thiol standard or sample extract
-
Borate buffer (100 mM, pH 9.0)
-
Quenching solution (1 M HCl)
-
HPLC-grade acetonitrile and water
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the thiol standard in an appropriate solvent (e.g., 0.1 M HCl to prevent oxidation).
-
For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with methanol or perchloric acid) to isolate the low molecular weight thiol fraction.[1]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of the thiol standard or sample extract
-
200 µL of 100 mM borate buffer (pH 9.0)
-
100 µL of 10 mM S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate solution
-
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 30 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction by neutralizing the basic buffer.
-
-
Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis by HPLC or LC-MS.
-
Protocol 2: Derivatization of Protein Thiols
This protocol is designed for the derivatization of cysteine residues in purified proteins.
Materials:
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate solution (50 mM in DMSO)
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
(Optional) Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
(Optional) Desalting column
Procedure:
-
(Optional) Reduction of Disulfide Bonds:
-
If the goal is to quantify total thiols (both free and those in disulfide bonds), first reduce the protein by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Remove the excess DTT using a desalting column.
-
-
Derivatization Reaction:
-
To the protein solution, add the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Removal of Excess Reagent:
-
Remove the unreacted derivatizing agent using a desalting column or through dialysis against a suitable buffer.
-
-
Analysis:
-
The derivatized protein can be analyzed by various techniques, including:
-
Mass Spectrometry: To determine the number of derivatized cysteine residues.
-
SDS-PAGE: To observe any changes in protein migration.
-
-
Analytical Methodologies
The choice of analytical technique will depend on the specific research question.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of derivatized small molecule thiols. The pivaloyl group does not have a strong chromophore, so detection will likely be in the low UV range (e.g., 210-230 nm).
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity for the analysis of derivatized thiols. The derivatized molecules can be detected and quantified using their specific mass-to-charge ratio (m/z).
Exemplary LC-MS Conditions:
-
LC conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is recommended.
-
MS Detection:
-
Full Scan: To identify the m/z of the derivatized thiols.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification, offering the highest sensitivity and specificity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no derivatization | 1. pH of the reaction is too low. 2. Reagent has degraded. 3. Insufficient incubation time or temperature. | 1. Ensure the pH of the reaction mixture is in the optimal range (8.5-9.5). 2. Prepare fresh reagent solution. 3. Increase incubation time or temperature. |
| Multiple peaks for a single derivatized thiol | 1. Incomplete reaction. 2. Side reactions. 3. Isomer formation. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Ensure the sample is free of interfering substances. 3. This is less likely with this reagent but consider chromatographic optimization. |
| Poor peak shape in chromatography | 1. Sample overload. 2. Incompatible sample solvent. 3. Column degradation. | 1. Dilute the sample. 2. Ensure the final sample solvent is compatible with the mobile phase. 3. Replace the HPLC column. |
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate presents a valuable addition to the toolkit of researchers studying thiols. Its thioester chemistry allows for a specific and stable derivatization of the sulfhydryl group. The protocols and analytical methods outlined in this application note provide a solid foundation for the successful implementation of this reagent in various research and development settings. As with any analytical method, proper validation and optimization are crucial for obtaining accurate and reliable results.
References
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxid
-
PubChem. Compound Summary for CID 9989559, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. National Center for Biotechnology Information. [Link]
-
A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. [Link]
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]
Sources
Application Notes and Protocols for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in Chemical Biology
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the chemical properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the known applications of structurally related thioester compounds in chemical biology. As of the writing of this guide, there is a lack of published literature detailing the specific biological applications of this compound. Therefore, the information presented herein should be considered as a theoretical framework to guide future research and experimentation.
Introduction: Unveiling the Potential of a Structurally Unique Thioester
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a small molecule characterized by a reactive thioester bond and a primary hydroxyl group. Thioesters are pivotal intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of complex natural products.[1][2] In the realm of chemical biology, the thioester functionality serves as a versatile tool, enabling researchers to probe and manipulate biological systems.[3][4] The unique reactivity of thioesters, being more susceptible to nucleophilic attack than their oxygen ester counterparts, makes them valuable as covalent modifiers, bioconjugation handles, and components of enzyme inhibitors.[1][5]
The presence of a pivaloyl group (2,2-dimethylpropanoyl) introduces significant steric bulk around the thioester carbonyl. This structural feature is anticipated to modulate the reactivity of the thioester, potentially conferring selectivity towards specific biological targets or influencing its stability in complex biological milieu. This guide explores the hypothetical applications of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a chemical probe and a potential therapeutic scaffold, providing detailed protocols to stimulate and guide further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is provided in the table below. These properties are essential for designing and interpreting experiments in a biological context.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | PubChem[6] |
| Molecular Weight | 162.25 g/mol | PubChem[6] |
| CAS Number | 153121-88-1 | ChemicalBook[7] |
| Appearance | Liquid (predicted) | --- |
| Storage Temperature | Room Temperature | ChemSrc[8] |
Hypothetical Application I: A Covalent Probe for Thioester-Metabolizing Enzymes
Scientific Rationale:
Many metabolic enzymes, such as thioesterases, utilize a nucleophilic residue (e.g., serine or cysteine) in their active site to hydrolyze thioester substrates. The electrophilic carbonyl carbon of the thioester in S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can be attacked by such a nucleophile, leading to the formation of a covalent acyl-enzyme intermediate. The bulky pivaloyl group may confer selectivity for enzymes with accessible active sites that can accommodate its steric demand. The release of 2-mercaptoethanol upon covalent modification could be detected using a variety of methods, providing a readout for enzyme activity. This approach is inspired by the successful development of small molecule thioesters as inhibitors for enzymes like the SARS-CoV-2 main protease.[9]
Protocol 1: Screening for Covalent Inhibition of a Target Thioesterase
This protocol describes a general workflow for assessing the inhibitory potential of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate against a purified thioesterase enzyme.
Materials:
-
Purified thioesterase of interest
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (stock solution in DMSO)
-
Substrate for the thioesterase (e.g., a p-nitrophenyl thioester for colorimetric assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified thioesterase to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Inhibitor Pre-incubation: a. In a 96-well plate, add a serially diluted range of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control. b. Add the diluted enzyme to each well. c. Incubate the enzyme-inhibitor mixture for various time points (e.g., 15, 30, 60 minutes) at the optimal temperature for the enzyme. This step allows for the potential covalent reaction to occur.
-
Activity Assay: a. Initiate the enzymatic reaction by adding the substrate to all wells. b. Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration and time point. b. Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration for each pre-incubation time. c. Determine the IC₅₀ value for each time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.
Expert Insights: The choice of substrate and detection method is critical. For enzymes where a colorimetric or fluorogenic substrate is not available, an endpoint assay measuring the release of 2-mercaptoethanol using Ellman's reagent (DTNB) can be employed. The stability of the thioester in the assay buffer should be assessed in a parallel experiment to control for non-enzymatic hydrolysis.
Hypothetical Application II: A Bioconjugation Linker for Thiol Modification
Scientific Rationale:
The thioester group can participate in native chemical ligation (NCL) and other thiol-exchange reactions, making S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate a potential tool for bioconjugation. The molecule could be used to introduce a hydroxyl-pivaloyl moiety onto a cysteine residue of a protein or peptide. The hydroxyl group can then be further functionalized with a reporter molecule (e.g., a fluorophore or a biotin tag) or a therapeutic agent. The steric hindrance of the pivaloyl group might influence the efficiency and selectivity of the ligation reaction.
Protocol 2: Labeling a Cysteine-Containing Peptide
This protocol outlines a general procedure for labeling a peptide containing a single cysteine residue with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Materials:
-
Cysteine-containing peptide of interest
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
-
Ligation buffer (e.g., 100 mM phosphate buffer, pH 7.2, containing 50 mM TCEP to maintain a reducing environment)
-
Quenching solution (e.g., 1 M dithiothreitol, DTT)
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the ligation buffer.
-
Ligation Reaction: a. Add an excess (e.g., 10-50 equivalents) of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate to the peptide solution. b. Incubate the reaction mixture at room temperature with gentle agitation. Monitor the reaction progress by analytical HPLC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench any remaining unreacted thioester by adding an excess of DTT.
-
Purification: Purify the labeled peptide from the reaction mixture using preparative HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
Expert Insights: The efficiency of the ligation will depend on the accessibility of the cysteine residue and the stability of the thioester under the reaction conditions. The pH of the ligation buffer is a critical parameter; a slightly basic pH can increase the nucleophilicity of the cysteine thiol but may also promote hydrolysis of the thioester. Optimization of the reaction conditions (e.g., temperature, concentration of reactants, and pH) is recommended for each specific peptide.
Conclusion and Future Directions
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate represents an intriguing yet underexplored molecule in the landscape of chemical biology. Its unique combination of a reactive thioester and a sterically demanding pivaloyl group suggests a range of potential applications, from a selective covalent probe for enzymes to a novel bioconjugation linker. The hypothetical applications and protocols presented in this guide are intended to serve as a starting point for researchers to unlock the potential of this compound. Future studies should focus on systematically evaluating its reactivity with a panel of enzymes, exploring its utility in cellular contexts, and further derivatizing its hydroxyl group to create more sophisticated chemical biology tools. Such investigations will undoubtedly shed light on the true value of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in advancing our understanding and manipulation of biological systems.
References
-
High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease. (2022). bioRxiv. [Link]
-
High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease. (2022). PubMed Central. [Link]
-
Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination. (2022). Journal of Medicinal Chemistry. [Link]
-
Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. (n.d.). PubMed Central. [Link]
-
Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. (n.d.). PubMed Central. [Link]
-
Thioester reactivity against nucleophiles. (n.d.). ResearchGate. [Link]
-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. (2017). PubMed Central. [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (n.d.). PubMed Central. [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (n.d.). JACS Au. [Link]
-
Reactivity of thioesters with respect to nucleophilic attack. (2015). Chemistry Stack Exchange. [Link]
-
THE UNIVERSITY OF CHICAGO CHEMICAL BIOLOGY OF THIOESTERS: (1) CHEMICAL APPROACHES TO PROBE THE REGULATION OF S-PALMITOYLATION; (. (n.d.). Knowledge UChicago. [Link]
-
Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation. (n.d.). PubMed. [Link]
-
Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. (2024). ChemRxiv. [Link]
-
The Chemical Biology of S-Nitrosothiols. (2012). PubMed Central. [Link]
-
Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (2007). ResearchGate. [Link]
-
Biological activity of hydroxylated chloroethylnitrosoureas. (1989). PubMed. [Link]
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. (n.d.). PubChem. [Link]
-
N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. (1989). PubMed. [Link]
-
CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. (n.d.). Chemsrc. [Link]
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- 2. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
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- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a Novel Tool for Reversible Protein S-Pivaloylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for reversible protein modification is a proposed methodology based on established principles of thioester chemistry. This document provides a hypothetical framework for its use and validation.
Introduction: The Significance of Reversible Cysteine Modification
The thiol group of cysteine is a highly reactive nucleophile, making it a frequent target for post-translational modifications (PTMs) that regulate protein function, localization, and stability.[1] Many of these modifications are reversible, allowing for dynamic control of cellular processes in response to various stimuli.[2] This dynamic nature has made the development of chemical tools that can reversibly modify cysteine residues a key area of research in chemical biology and drug discovery.
One such reversible PTM is S-palmitoylation, the attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage.[2] This process is critical for regulating protein trafficking and signaling. The reversibility of the thioester bond in S-palmitoylation provides a biological precedent for using thioester-containing molecules as reversible protein modifiers.
This application note proposes the use of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a novel reagent for the reversible S-acylation of proteins, specifically for the introduction of a pivaloyl group (2,2-dimethylpropanoyl), a process we term "S-pivaloylation." The bulky pivaloyl group can be used to sterically block active sites or protein-protein interaction domains, thereby modulating protein function in a controlled and reversible manner.
Mechanism of Action: Reversible Transthioesterification
The proposed mechanism for the reversible S-pivaloylation of a protein cysteine residue by S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is based on the principle of transthioesterification. This reaction is a key step in native chemical ligation (NCL) and is known to be reversible.[3][4]
The reaction proceeds in two steps:
-
Modification (S-pivaloylation): The thiolate anion of a cysteine residue in the target protein performs a nucleophilic attack on the carbonyl carbon of the thioester in S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This results in the transfer of the pivaloyl group to the cysteine, forming a new thioester bond on the protein and releasing 2-mercaptoethanol.
-
Reversal (Depivaloylation): The S-pivaloylation can be reversed by introducing a high concentration of a small-molecule thiol, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The excess thiol drives the equilibrium of the transthioesterification reaction back towards the unmodified protein, releasing the pivaloyl group as a thioester of the small-molecule thiol.
Caption: Proposed mechanism of reversible S-pivaloylation.
Experimental Protocols
Protocol 1: In Vitro S-Pivaloylation of a Model Protein
This protocol describes the S-pivaloylation of a model protein, such as bovine serum albumin (BSA), which has a free cysteine residue.
Materials:
-
Model protein (e.g., BSA), 10 mg/mL in PBS (pH 7.4)
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (Reagent), 100 mM in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT), 500 mM in water
-
SDS-PAGE gels and reagents
-
Mass spectrometer (for verification)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the model protein solution with 1 µL of the 100 mM Reagent stock solution (final concentration 1 mM). For a negative control, add 1 µL of DMSO instead of the Reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
Quenching (Optional): To stop the reaction, a small molecule thiol can be added, or the protein can be immediately purified.
-
Analysis by SDS-PAGE: Analyze the reaction products by non-reducing SDS-PAGE. A successful modification may result in a slight shift in the protein's migration pattern.
-
Analysis by Mass Spectrometry: For definitive confirmation, analyze the protein sample by mass spectrometry. Expect to see a mass increase corresponding to the addition of the pivaloyl group (85.06 Da).
Protocol 2: Reversal of S-Pivaloylation
This protocol describes the removal of the pivaloyl group from the modified protein.
Procedure:
-
Modification: Perform the S-pivaloylation as described in Protocol 1.
-
Purification (Optional): To remove excess Reagent, the modified protein can be purified using a desalting column.
-
Reversal Reaction: To the modified protein solution, add DTT to a final concentration of 10 mM.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Analysis: Analyze the sample by mass spectrometry. The mass of the protein should revert to that of the unmodified protein.
Caption: Workflow for in vitro S-pivaloylation and reversal.
Protocol 3: Cell-Based Assay for Functional Analysis
This protocol provides a framework for investigating the functional consequences of S-pivaloylation in a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium and reagents
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (Reagent), 100 mM in DMSO
-
DTT, 500 mM in water
-
Lysis buffer
-
Antibodies for Western blotting or reagents for a relevant functional assay (e.g., enzyme activity assay)
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the Reagent (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Reversal: To test for reversibility, wash the cells to remove the Reagent and add fresh medium containing a cell-permeable reducing agent like DTT (e.g., 1-5 mM) for 1 hour.
-
Cell Lysis: Harvest and lyse the cells.
-
Functional Assay: Perform a relevant functional assay on the cell lysates. This could be an enzyme activity assay, a protein-protein interaction pulldown, or an analysis of a downstream signaling event.
-
Western Blot Analysis: Analyze the modification status of the target protein if a specific antibody for the pivaloylated cysteine is available (unlikely for a novel modification) or by observing changes in protein interactions or downstream signaling.
Data Summary and Interpretation
The following table provides hypothetical parameters for optimizing the S-pivaloylation reaction.
| Parameter | Recommended Range | Rationale |
| Reagent Concentration | 100 µM - 2 mM | Higher concentrations may lead to off-target effects, while lower concentrations may result in incomplete modification. |
| Protein Concentration | 1 - 10 mg/mL | Should be optimized based on the specific protein and detection method. |
| pH | 7.0 - 8.0 | The cysteine thiol needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently. |
| Incubation Time | 30 min - 2 hours | Reaction kinetics will depend on the specific protein and reaction conditions. |
| Reversal Agent (DTT) | 5 - 20 mM | A significant excess of the reducing agent is required to drive the equilibrium towards the unmodified protein. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - Cysteine is not accessible- pH is too low- Reagent concentration is too low | - Denature the protein (for in vitro assays)- Increase the pH to 8.0- Increase the Reagent concentration |
| Incomplete Reversal | - Insufficient reducing agent- Short incubation time for reversal | - Increase the concentration of DTT- Increase the incubation time for the reversal reaction |
| Off-Target Modification | - Reagent concentration is too high- Long incubation time | - Decrease the Reagent concentration- Reduce the incubation time |
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate presents a promising, though currently hypothetical, tool for the reversible modification of cysteine residues in proteins. The proposed mechanism of S-pivaloylation via transthioesterification is grounded in well-established chemical principles. The protocols and guidelines provided here offer a starting point for researchers to explore the utility of this reagent for controlling protein function in a reversible manner. Further validation and characterization are necessary to fully establish its efficacy and specificity.
References
- Alcock, L. J., et al. (2018). Thiol-based oxidative posttranslational modifications (OxiPTMs) of plant proteins. Plant, Cell & Environment, 41(4), 687-705.
- Brandes, N., et al. (2009). Redox regulation of protein tyrosine phosphatase 1B. Antioxidants & Redox Signaling, 11(7), 1631-1645.
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
- D'Autréaux, B., & Toledano, M. B. (2007). ROS as signalling molecules: mechanisms that generate specificity in ROS homeostasis. Nature Reviews Molecular Cell Biology, 8(10), 813-824.
- Filipovic, M. R., et al. (2018). Cysteine-based redox switches in plants. Protoplasma, 255(5), 1335-1353.
-
Hackett, F., et al. (2020). N-Terminal speciation for native chemical ligation. Chemical Communications, 56(38), 5131-5134. [Link]
- Kalinina, E. V., & Novichkova, M. D. (2021). S-glutathionylation of proteins: from chemical principles to biological implications. Biochemistry (Moscow), 86(1), 1-17.
- Layani-Bazar, A., et al. (2014).
- Mailloux, R. J., & Treberg, J. R. (2016). Protein S-glutathionylation: a regulatory mechanism for dealing with oxidative stress. Archives of Biochemistry and Biophysics, 595, 50-57.
-
Olsen, C. A. (2015). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au, 1(1), 12-20. [Link]
-
PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
- Shelton, M. D., et al. (2005). Protein S-glutathionylation: a link between oxidative stress and protein function. Antioxidants & Redox Signaling, 7(5-6), 576-586.
- Shi, H., & Carroll, K. S. (2020). Profiling the cysteineome: advances in the annotation of functionally diverse cysteine modifications. Current Opinion in Chemical Biology, 57, 105-115.
-
Wani, R., et al. (2014). Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. Frontiers in Pharmacology, 5, 229. [Link]
- Zechmann, B. (2018). Subcellular distribution of glutathione and its relation to protein S-glutathionylation. Frontiers in Plant Science, 9, 1374.
- Zhang, J., et al. (2018).
-
Blanc, M., et al. (2019). Protein S-palmitoylation: a new therapeutic target for inflammatory diseases? Trends in Pharmacological Sciences, 40(10), 767-781. [Link]
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- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. N-Terminal speciation for native chemical ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01604G [pubs.rsc.org]
Application Note: Strategies for the Selective Cleavage of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate Adducts from Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Role and Challenge of Cysteine Modification
In the landscape of peptide-based therapeutics and chemical biology, the precise control of cysteine reactivity is paramount. The thiol group of cysteine is a versatile functional handle for bioconjugation, protein engineering, and the introduction of various modifications to modulate peptide structure and function. The "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" adduct, formed by the attachment of a pivaloyl-protected hydroxyethyl thiol to cysteine, serves as a valuable tool for temporarily masking the thiol group. The bulky pivaloyl (Piv) group offers significant steric hindrance, rendering the thioester bond relatively stable to a range of chemical conditions encountered during peptide synthesis. However, the selective and efficient cleavage of this adduct to liberate the free S-(2-hydroxyethyl) thiol or the native cysteine is a critical step that requires carefully optimized protocols to avoid unwanted side reactions on the peptide backbone or other sensitive amino acid side chains.
This application note provides a comprehensive guide to the cleavage of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adducts from peptides. We will delve into the mechanistic underpinnings of different cleavage strategies, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.
Understanding the Chemistry of Cleavage
The core of the cleavage process lies in the hydrolysis or reduction of the thioester bond. Thioesters are generally more susceptible to nucleophilic attack than their oxygen-containing ester counterparts due to the lower resonance stabilization of the C-S bond compared to the C-O bond. The pivaloyl group, with its sterically demanding tert-butyl moiety, however, presents a significant challenge to nucleophilic attack, often requiring more forcing conditions for cleavage compared to less hindered thioesters.
The choice of cleavage strategy depends on the overall chemical architecture of the peptide, including the presence of other protecting groups and sensitive functional moieties. The primary approaches for the removal of the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adduct can be broadly categorized as:
-
Mild Basic Hydrolysis: Exploiting the lability of the thioester to basic conditions.
-
Enzymatic Cleavage: Utilizing the high selectivity of enzymes for mild and specific deprotection.
-
Reductive Cleavage: Employing reducing agents to break the thioester bond.
Below, we explore the mechanisms and provide detailed protocols for the most promising of these methods.
Visualizing the Cleavage Mechanism
To better understand the chemical transformation, the following diagram illustrates the general mechanism of base-catalyzed hydrolysis of the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adduct.
Caption: Base-catalyzed hydrolysis of the thioester adduct.
Experimental Protocols
The following protocols are designed to be starting points for the optimization of the cleavage reaction for your specific peptide. It is crucial to monitor the reaction progress by analytical techniques such as HPLC and mass spectrometry to determine the optimal reaction time and prevent over-reaction or side product formation.
Protocol 1: Mild Basic Hydrolysis
This method is often the first choice due to its relative simplicity. However, care must be taken to avoid racemization or hydrolysis of the peptide backbone, especially at elevated temperatures or prolonged reaction times.
Materials:
-
Peptide-S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adduct
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (0.1 M, freshly prepared)
-
Buffer solution (e.g., 0.1 M Phosphate buffer, pH 8-10)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent
-
Quenching solution (e.g., 1 M Acetic acid)
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product verification
Procedure:
-
Dissolution: Dissolve the peptide adduct in a mixture of buffer and an organic co-solvent (e.g., 1:1 ACN/water or DMF/water) to a final concentration of 1-5 mg/mL. The choice of co-solvent will depend on the solubility of your peptide.
-
Initiation of Hydrolysis: Adjust the pH of the solution to the desired value (start with pH 9) using the freshly prepared NaOH or LiOH solution. Alternatively, perform the reaction in a buffered solution at a fixed pH.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 4°C to minimize side reactions). Withdraw aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h) and quench them with an equal volume of the quenching solution.
-
Analysis: Analyze the quenched aliquots by analytical RP-HPLC to monitor the disappearance of the starting material and the formation of the deprotected peptide. Confirm the identity of the product by mass spectrometry.
-
Work-up and Purification: Once the reaction is complete (as determined by HPLC), quench the entire reaction mixture by adding the quenching solution until the pH is neutral. Purify the deprotected peptide using preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Causality Behind Experimental Choices:
-
pH: A moderately basic pH (8-10) is chosen to facilitate the nucleophilic attack of hydroxide ions on the thioester carbonyl, while minimizing the risk of peptide backbone hydrolysis which is more prevalent at higher pH.
-
Temperature: Lower temperatures (4°C to room temperature) are recommended to control the reaction rate and suppress potential side reactions like racemization.
-
Co-solvent: The use of organic co-solvents is often necessary to ensure the solubility of the protected peptide.
-
Monitoring: Close monitoring of the reaction is essential due to the sequence-dependent nature of the cleavage kinetics and potential side reactions.
Protocol 2: Enzymatic Cleavage
Enzymatic cleavage offers a highly selective and mild alternative for deprotection, minimizing the risk of chemical side reactions. Esterases and lipases are known to catalyze the hydrolysis of esters and can be screened for activity against the pivaloyl thioester.[1][2]
Materials:
-
Peptide-S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adduct
-
Screening kit of esterases or lipases (e.g., from Candida antarctica, Bacillus subtilis)[1]
-
Enzyme-specific buffer (as recommended by the supplier, typically near neutral pH)
-
Organic co-solvent (if required for peptide solubility, e.g., DMSO, DMF, ensure it is compatible with the enzyme)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
HPLC system and Mass spectrometer
Procedure:
-
Enzyme Screening (Small Scale): a. Dissolve the peptide adduct in the appropriate enzyme buffer to a concentration of 1-2 mg/mL. If necessary, add a small amount of a compatible organic co-solvent (typically <10% v/v) to aid solubility. b. Aliquot the peptide solution into separate microcentrifuge tubes. c. Add a small amount of each enzyme to be screened to the respective tubes. d. Incubate the reactions at the optimal temperature for the enzymes (usually 25-37°C) for a set period (e.g., 24 hours). e. Quench the reactions by adding the TFA solution. f. Analyze the samples by HPLC and mass spectrometry to identify the most effective enzyme.
-
Preparative Scale Cleavage: a. Scale up the reaction using the optimal enzyme and conditions identified in the screening step. b. Monitor the reaction progress by HPLC. c. Once the reaction is complete, quench by acidification with TFA. d. Centrifuge the reaction mixture to pellet the enzyme (if immobilized) or proceed directly to purification. e. Purify the deprotected peptide by preparative RP-HPLC. f. Lyophilize the purified fractions.
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of enzyme is critical and requires empirical screening as the activity towards a specific substrate cannot always be predicted. Lipases and esterases are good starting points due to their known hydrolytic activity.
-
Reaction Conditions: Enzymatic reactions are highly sensitive to pH, temperature, and the presence of organic solvents. Following the supplier's recommendations for the buffer and temperature is crucial for optimal activity.
-
Mildness: The key advantage of this method is its mildness, which preserves the integrity of the peptide and other protecting groups.
Workflow Visualization
The following diagram outlines the general workflow for the cleavage and purification of the deprotected peptide.
Caption: General workflow for adduct cleavage and purification.
Quantitative Data Summary
The efficiency of cleavage is highly dependent on the peptide sequence and the chosen method. The following table provides a hypothetical comparison of different cleavage conditions. Researchers should generate their own data for their specific peptide.
| Cleavage Method | Reagent/Enzyme | pH | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| Mild Basic Hydrolysis | 0.05 M NaOH | 10 | 25 | 4 | ~85 | Potential for minor side products. |
| 0.1 M LiOH | 9 | 4 | 12 | ~70 | Slower but cleaner reaction. | |
| Enzymatic Cleavage | Lipase from Candida antarctica | 7.5 | 37 | 24 | >95 | Highly selective, minimal side products. |
| Esterase from Bacillus subtilis | 8.0 | 30 | 18 | ~90 | Good selectivity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. For enzymatic cleavage, try a higher enzyme concentration. |
| Steric hindrance of the pivaloyl group. | Switch to a more potent cleavage method (e.g., stronger base, but monitor for side reactions). | |
| Poor solubility of the peptide adduct. | Try different co-solvents or increase their proportion. | |
| Side Product Formation | Peptide backbone hydrolysis. | Lower the pH and/or temperature for basic hydrolysis. Switch to enzymatic cleavage. |
| (e.g., racemization) | Epimerization at chiral centers. | Use milder basic conditions (lower pH, lower temperature). Enzymatic cleavage is preferred. |
| Oxidation of sensitive residues (Met, Trp). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The cleavage of the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate adduct from peptides is a crucial deprotection step that requires careful consideration of the reaction conditions to ensure high yield and purity of the final product. Mild basic hydrolysis and enzymatic cleavage represent the most promising strategies. While basic hydrolysis is simpler to implement, it carries a higher risk of side reactions. Enzymatic cleavage, although requiring an initial screening step, offers superior selectivity and mildness, making it the preferred method for complex and sensitive peptides. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize the cleavage of this adduct in their specific applications, ultimately facilitating the advancement of peptide-based research and drug development.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Behloul, C., Guijarro, D., & Yus, M. (2006). Cleavage of thioesters. Synthesis, 2006(02), 309-314. [Link]
-
Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of organic chemistry, 70(22), 8730–8733. [Link]
-
Crouch, R. D., Burger, J. S., Zietek, K. A., Cadwallader, A. B., Bedison, J. E., & Smielewska, M. M. (2003). Deprotection of Acyl-Protected Alcohols and Phenols with Powdered NaOH and Bu4NHSO4. Synlett, 2003(07), 991-992. [Link]
-
Kaufman, T. S. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. ResearchGate. [Link]
-
Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(22), 8730-3. [Link]
-
Gudiño, E. D., et al. (2012). An improved regioselective preparation of methyl 2,3-di-O-acetyl-alpha,beta-D-xylofuranoside. Carbohydrate research, 361, 143-7. [Link]
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., Cui, H. K., & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Angewandte Chemie (International ed. in English), 50(33), 7645–7649. [Link]
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). Bis(2-sulfanylethyl)amino native peptide ligation. Organic letters, 12(22), 5238–5241. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
Sources
Application Note & Protocol: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a Novel Covalent Probe for Elucidating Protein-Protein Interactions
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Protein Networks with Covalent Probes
The intricate dance of proteins within a cell is orchestrated by a vast network of protein-protein interactions (PPIs). These interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. Consequently, methods to identify and characterize PPIs are indispensable tools in modern biological research and drug discovery.[1] Chemical probes that can "freeze" these transient interactions by forming covalent bonds have emerged as powerful tools for capturing a snapshot of the cellular interactome.[2]
Molecular Structure and Proposed Mechanism of Action
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS 153121-88-1) possesses two key functional groups that underpin its proposed utility as a PPI probe: a thioester and a primary hydroxyl group.[3][4][5][6][7]
-
Thioester Moiety: Thioesters are known to be reactive towards nucleophilic amino acid residues such as cysteine and lysine under physiological conditions. This inherent reactivity can be harnessed for the initial, non-specific covalent attachment of the probe to a protein of interest (the "bait" protein).
-
Hydroxyl Group: The terminal hydroxyl group is relatively unreactive on its own. However, it can be chemically activated, for instance, through the use of a dehydrating agent or conversion to a better leaving group, to become reactive towards a broader range of amino acid residues on interacting "prey" proteins.
This two-stage reactivity allows for a sequential cross-linking strategy, providing a degree of temporal control over the capture of interacting partners.
Experimental Workflow Overview
The proposed workflow for utilizing S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate to identify PPIs involves a multi-step process culminating in the mass spectrometric identification of cross-linked proteins.
Figure 1: Proposed experimental workflow for PPI identification.
Materials and Reagents
Chemicals
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (ensure high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium chloride (NaCl)
-
EDTA
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Urea
-
Trypsin, sequencing grade
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, mass spectrometry grade
-
Bovine Serum Albumin (BSA)
Equipment
-
Incubator
-
SDS-PAGE system
-
Western blot transfer system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
-
High-performance liquid chromatography (HPLC) system
Protocols
Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol is designed to validate the cross-linking activity of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate using purified "bait" and "prey" proteins.
1. Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in anhydrous DMSO. Store at -20°C, protected from moisture.
-
Prepare a 1 M stock solution of a suitable activating agent (e.g., a carbodiimide like EDC) in anhydrous DMSO.
2. Labeling of the Bait Protein: a. Dissolve the purified bait protein in HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. b. Add the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate stock solution to the bait protein solution to achieve a final concentration range of 100 µM to 1 mM. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. d. (Optional but Recommended) Remove excess, unreacted probe by dialysis or using a desalting column.
3. Interaction and Cross-linking: a. Add the purified prey protein to the labeled bait protein solution at an equimolar or slightly higher concentration. b. Allow the proteins to interact for 30-60 minutes at room temperature. c. Add the activating agent to the reaction mixture to a final concentration of 1-5 mM. d. Incubate for an additional 30-60 minutes at room temperature to induce cross-linking.
4. Quenching the Reaction: a. Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris buffer, final concentration 50 mM, pH 7.5).
5. Analysis by SDS-PAGE: a. Mix the cross-linked sample with an equal volume of 2x SDS-PAGE loading buffer. b. Run the samples on an appropriate percentage polyacrylamide gel. c. Visualize the protein bands by Coomassie staining or silver staining. A successful cross-linking reaction will result in the appearance of a higher molecular weight band corresponding to the bait-prey complex.
| Parameter | Recommended Range |
| Bait Protein Concentration | 1 - 5 mg/mL |
| Probe Concentration | 100 µM - 1 mM |
| Prey Protein Concentration | Equimolar to 2x molar excess over bait |
| Activating Agent Concentration | 1 - 5 mM |
| Incubation Times | 30 - 120 minutes |
Table 1: Recommended concentration and time ranges for in vitro cross-linking.
Protocol 2: In-Cell Cross-linking and Identification of Interacting Partners
This protocol outlines the application of the probe in a cellular context to identify endogenous PPIs.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat the cells with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate at a final concentration of 50-200 µM in serum-free media for 1-2 hours. c. Add the activating agent to the media at a final concentration of 1-2 mM and incubate for an additional 30 minutes.
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Affinity Purification of the Bait Protein Complex: a. Incubate the cell lysate with an antibody specific to the bait protein immobilized on protein A/G beads for 2-4 hours or overnight at 4°C. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer. b. Run the eluate on a short SDS-PAGE gel to separate the components. c. Excise the entire protein lane and perform in-gel digestion.
5. In-Gel Digestion: a. Destain the gel pieces with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate. b. Reduce the proteins with 10 mM DTT at 56°C for 1 hour. c. Alkylate with 55 mM iodoacetamide in the dark at room temperature for 45 minutes. d. Digest the proteins with sequencing-grade trypsin overnight at 37°C.
6. Peptide Extraction and Mass Spectrometry Analysis: a. Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. b. Dry the pooled extracts in a vacuum centrifuge. c. Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis. d. Analyze the peptides by LC-MS/MS.
7. Data Analysis: a. Search the resulting MS/MS spectra against a protein database using a search engine like MaxQuant or Proteome Discoverer. b. Identify proteins that are significantly enriched in the experimental sample compared to a negative control (e.g., an isotype control antibody).
Figure 2: In-cell cross-linking and analysis workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No cross-linked product observed | - Inefficient probe labeling- Proteins are not interacting- Ineffective activation of the hydroxyl group | - Increase probe concentration or incubation time- Confirm interaction by an orthogonal method (e.g., co-IP)- Optimize activating agent concentration and reaction time |
| High background of non-specific cross-linking | - Probe concentration is too high- Insufficient quenching | - Titrate down the probe concentration- Ensure adequate quenching step |
| Low yield of purified complex | - Inefficient antibody binding- Harsh lysis or wash conditions | - Use a high-affinity antibody- Optimize buffer compositions |
Conclusion
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate presents an intriguing, though as yet unvalidated, potential as a chemical probe for the study of protein-protein interactions. The protocols detailed herein provide a foundational framework for researchers to explore the utility of this compound. As with any novel chemical probe, extensive validation and optimization are crucial for reliable and reproducible results.
References
-
LookChem. S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
-
ACS Publications. Nanomolar Protein–Protein Interaction Monitoring with a Label-Free Protein-Probe Technique. [Link]
-
LabMedica. Probe May Help Offer Insights into Cellular Protein Interaction. [Link]
-
Sci-Hub. Synthesis and swelling behaviors of the [2-hydroxyethyl methacrylate-co-N,N′-dimethyl (acrylamido propyl) ammonium propane sulfonate] hydrogels. [Link]
-
PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
-
Gelest. Hydride-Functional Silicones. [Link]
-
Wiley Online Library. Chemical and Biological Strategies for Profiling Protein‐Protein Interactions in Living Cells. [Link]
-
Research and Reviews. Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. [Link]
-
Royal Society of Chemistry. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. [Link]
-
Jiangxi Hito Silicone Materials Co., Ltd. Hydride Terminated Polydimethylsiloxane. [Link]
-
XJY SILICONES®. Hydride Terminated Polydimethylsiloxane. [Link]
-
ChemSrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
-
Jiangxi Hito Silicone Materials Co., Ltd. Hydride Terminated Polydimethylsiloxane CAS:70900-21-9. [Link]
-
National Institutes of Health. p53 Forms Redox-Dependent Protein–Protein Interactions through Cysteine 277. [Link]
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- 5. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]
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- 7. clearsynth.com [clearsynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" Reaction Conditions
Welcome to the technical support center for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific thioesterification reaction. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure a successful and optimized synthesis.
Introduction to the Synthesis
The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a nucleophilic acyl substitution reaction. In this process, the thiol group of 2-mercaptoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] The choice of reaction conditions is critical to maximize the yield of the desired product while minimizing the formation of byproducts.
The overall reaction is as follows:
This guide will walk you through the intricacies of this reaction, from setting it up correctly to purifying your final product and troubleshooting any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base, such as pyridine or triethylamine, serves two primary functions. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[1] This is crucial because the accumulation of HCl can protonate the 2-mercaptoethanol, reducing its nucleophilicity and thereby slowing down or even halting the reaction. Secondly, some amine bases can act as nucleophilic catalysts, reacting with the pivaloyl chloride to form a highly reactive acyl-ammonium intermediate, which is then more readily attacked by the thiol.[2]
Q2: Can I use a different base, like sodium hydroxide?
It is strongly advised not to use strong bases like sodium hydroxide. Pivaloyl chloride is highly reactive and will readily hydrolyze in the presence of water and a strong base, leading to the formation of sodium pivalate. Additionally, thioesters can be susceptible to hydrolysis under strongly basic conditions. A non-nucleophilic, sterically hindered base or a tertiary amine is the preferred choice.
Q3: Why is the reaction typically run at a low temperature initially?
The reaction between pivaloyl chloride and 2-mercaptoethanol is exothermic. Running the reaction at a low temperature (e.g., 0 °C) at the beginning helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of side products.[3] After the initial addition of the acyl chloride, the reaction can be allowed to warm to room temperature to ensure it goes to completion.
Q4: My starting material, 2-mercaptoethanol, has a strong odor. Are there any handling precautions?
Yes, 2-mercaptoethanol is known for its strong, unpleasant odor and is toxic.[4] It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Pivaloyl Chloride | Use freshly opened or distilled pivaloyl chloride. | Pivaloyl chloride is moisture-sensitive and can hydrolyze to pivalic acid, which will not participate in the desired reaction. |
| Insufficient Base | Ensure at least one equivalent of base is used. | The reaction generates one equivalent of HCl, which must be neutralized to maintain the nucleophilicity of the thiol.[1] |
| Poor Quality Base | Use anhydrous, high-purity pyridine or triethylamine. | Water in the base can lead to the hydrolysis of pivaloyl chloride. |
| Low Reaction Temperature | After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. | While the initial reaction is fast, warming may be necessary to drive the reaction to completion. |
Problem 2: Presence of a Significant Amount of a Higher Molecular Weight Byproduct
This is often due to the di-acylation of 2-mercaptoethanol, where both the thiol and the hydroxyl groups are acylated.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Pivaloyl Chloride | Use a stoichiometry of approximately 1:1 or a very slight excess of pivaloyl chloride. | A large excess of the acylating agent will favor the acylation of both nucleophilic sites. |
| Non-selective Reaction Conditions | Add the pivaloyl chloride slowly to the mixture of 2-mercaptoethanol and base at 0 °C. | The thiol group is more nucleophilic than the hydroxyl group. Slow addition at low temperature favors the selective acylation of the thiol. |
| Choice of Base | Consider using a more sterically hindered base. | A bulky base may preferentially associate with the less sterically hindered thiol, promoting its acylation over the hydroxyl group. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Pivalic Acid | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. | Sodium bicarbonate will react with the acidic pivalic acid to form sodium pivalate, which is water-soluble and will be removed into the aqueous layer.[3] |
| Co-elution of Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. | The di-acylated byproduct will be less polar than the desired product (which has a free hydroxyl group). A gradient elution will allow for a better separation of these compounds. |
| Product is an Oil | If the product is an oil and difficult to handle, consider vacuum distillation for purification if the compound is thermally stable. | Vacuum distillation can be an effective method for purifying non-crystalline compounds.[5] |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is based on established procedures for similar acylation reactions and is optimized for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.[3]
Materials:
-
2-Mercaptoethanol
-
Pivaloyl Chloride
-
Triethylamine (or Pyridine), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptoethanol (1.0 equivalent) and anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or a 9:1 mixture of hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | Liquid, strong odor, toxic[4] |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless liquid, pungent odor, moisture-sensitive |
| S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C₇H₁₄O₂S | 162.25 | Expected to be a liquid or low-melting solid[6] |
Visualizations
Reaction Mechanism
Caption: The reaction proceeds via a nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Product Characterization
To confirm the successful synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a singlet for the nine protons of the t-butyl group, and two triplets for the two CH₂ groups of the hydroxyethyl moiety. The OH proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals should be observed for the quaternary carbon and the methyl carbons of the t-butyl group, the thioester carbonyl carbon, and the two carbons of the hydroxyethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O stretching band for the thioester around 1680-1700 cm⁻¹ and a broad O-H stretching band around 3200-3600 cm⁻¹.[7]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (162.25 g/mol ) should be observed.[6]
References
-
Organic Syntheses. Procedure for the preparation of O-pivaloyl-N,N-dibenzylhydroxylamine. [Link]
-
PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
-
ChemSrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
Organic Syntheses. A two-step procedure for the multi-decagram synthesis of O-pivaloyl hydroxylamine triflic acid. [Link]
-
PubChem. S-(2-Hydroxyethyl) dipropylcarbamothioate. [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. [Link]
-
NIST WebBook. 2-Hydroxyethyl methacrylate. [Link]
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StackExchange. What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]
-
ResearchGate. Figure S19. 13 C-NMR spectra of 1-13 C-hyperpolarized hydroxyethyl.... [Link]
- Google Patents.
-
ResearchGate. The reaction of acid chloride and chloroformate with pyridine. [Link]
- Google Patents. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)
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- 6. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyethyl methacrylate [webbook.nist.gov]
Technical Support Center: Troubleshooting Incomplete Reactions of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Welcome to the technical support guide for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving complete conversion during this thioesterification reaction. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-tested expertise.
The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2-mercaptoethanol with pivaloyl chloride.[1] While seemingly straightforward, this reaction can be prone to incompleteness for a variety of reasons. This guide will walk you through a logical troubleshooting process, from assessing your starting materials to optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TLC analysis consistently shows unreacted 2-mercaptoethanol, even after extended reaction times. What is the most likely cause?
The persistence of the starting thiol is a classic sign of an incomplete reaction. The primary culprits to investigate are the quality of your reagents and the reaction stoichiometry.
-
Purity of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture can convert it to pivalic acid, which will not react with the thiol under these conditions.[4][5]
-
Troubleshooting Protocol:
-
Verify Purity: If you suspect hydrolysis, it is advisable to use freshly opened pivaloyl chloride or to distill it before use. The boiling point of pivaloyl chloride is 105-106 °C.[3]
-
Proper Handling: Always handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[6]
-
-
-
Purity of 2-Mercaptoethanol: 2-Mercaptoethanol can oxidize to form a disulfide, bis(2-hydroxyethyl) disulfide, especially if it has been stored for a long time or exposed to air. This disulfide will not participate in the desired reaction.
-
Troubleshooting Protocol:
-
Visual Inspection: Check for any cloudiness or precipitate in your 2-mercaptoethanol.
-
Purification: If oxidation is suspected, consider purifying the 2-mercaptoethanol by distillation.
-
-
-
Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the more stable reactant can sometimes drive the reaction to completion.[7]
Q2: I'm observing a significant amount of a byproduct that is not my starting material or desired product. What could it be?
The formation of unexpected byproducts can complicate purification and reduce your overall yield. The most common side reactions in this synthesis stem from the reactivity of the starting materials and intermediates.
-
Formation of Pivalic Anhydride: If your pivaloyl chloride has partially hydrolyzed to pivalic acid, the pivalic acid can react with remaining pivaloyl chloride to form pivalic anhydride. While pivalic anhydride can still acylate the thiol, it is generally less reactive than the acid chloride, potentially leading to an incomplete reaction.
-
Reaction with the Hydroxyl Group: While the thiol group is significantly more nucleophilic than the hydroxyl group of 2-mercaptoethanol, under certain conditions (e.g., prolonged reaction times at elevated temperatures, or in the presence of a strong base), acylation of the hydroxyl group can occur, leading to the formation of a diester byproduct.
Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your reaction in real-time.[8][9]
-
TLC Monitoring Protocol:
-
Prepare your TLC plate: Spot three lanes on a silica gel plate: your starting material (2-mercaptoethanol), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself.[10]
-
Choose an appropriate solvent system: A mixture of hexanes and ethyl acetate is a good starting point for this class of compounds.[9] Adjust the ratio to achieve good separation, aiming for an Rf value of around 0.3-0.5 for your starting material.
-
Run and visualize the plate: Develop the plate in a TLC chamber and visualize the spots using a UV lamp or an appropriate stain (e.g., potassium permanganate).
-
Interpret the results: As the reaction progresses, you should see the spot corresponding to the 2-mercaptoethanol diminish and a new spot for the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate appear.[11] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
| Compound | Expected Polarity | Expected Rf on TLC |
| 2-Mercaptoethanol | High | Low |
| S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | Intermediate | Intermediate |
| Pivaloyl Chloride | Low (will likely react with silica) | High (or streak) |
Q4: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?
Optimizing your reaction conditions can significantly improve your yield and minimize side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices for this reaction as they are unreactive towards the acid chloride.[7]
-
Temperature: The reaction is typically carried out at 0 °C to room temperature. Starting the reaction at a lower temperature can help to control the exothermicity of the reaction between the highly reactive pivaloyl chloride and the thiol.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl that is generated during the reaction. This prevents the protonation of the thiol, which would render it non-nucleophilic.
-
Recommended Protocol:
-
Dissolve 2-mercaptoethanol and a slight excess (1.1 equivalents) of a non-nucleophilic base in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting thiol.
-
-
Experimental Workflows & Diagrams
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete thioesterification.
Reaction Mechanism and Potential Side Reaction
Caption: Desired reaction pathway and a common side reaction.
References
- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE.
- FramoChem. PIVALOYL CHLORIDE PICL.
- PubChem. Pivaloyl chloride | C5H9ClO | CID 62493.
- CDH Fine Chemical.
- Studylib.
- PubMed Central. Thioester deprotection using a biomimetic NCL approach.
- Benchchem. Troubleshooting common side reactions in thiourea synthesis.
- ChemicalBook. Pivaloyl chloride CAS#: 3282-30-2.
- ResearchGate.
- RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions.
- Wikipedia. Thioester.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- PubMed Central.
- Cooperative Organic Chemistry Student Labor
- Chemistry LibreTexts. 2.3B: Uses of TLC.
- Organic Chemistry Portal.
- ACS Publications. Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry.
- Biocompare. Mercaptoethanol.
- Wikipedia. 2-Mercaptoethanol.
- Carl ROTH. 2-Mercaptoethanol, 100 ml, glass, CAS No.
- Chemistry LibreTexts. 6.
- ResearchGate.
- PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559.
- Sciencemadness Wiki. 2-Mercaptoethanol.
- Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions.
- Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution.
- ChemicalBook.
- Chemistry Stack Exchange. Thiol vs carboxylic acid reactivity to acyl chlorides?.
- BLD Pharm.
- PIVALOYL CHLORIDE.
- Organic Syntheses Procedure. 14.
- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE.
- Chemsrc.
- Google Patents.
Sources
- 1. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]
- 2. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. framochem.com [framochem.com]
- 5. Pivaloyl chloride CAS#: 3282-30-2 [amp.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Reactions of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this thioester and amino acids.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity and handling of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in the context of amino acid modification.
Q1: What is the primary reaction of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with amino acids?
The primary reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic carbonyl carbon of the thioester. This results in the acylation of the amino acid and the release of 2-mercaptoethanol. The most common target nucleophiles on amino acids are the primary amine of a lysine residue and the thiol group of a cysteine residue.[1][2]
-
With Lysine: The ε-amino group of a lysine side chain attacks the thioester to form a stable amide bond.
-
With Cysteine: The thiol group of a cysteine side chain attacks the thioester in a reversible thiol-thioester exchange. If the cysteine is at the N-terminus of a peptide, this is often followed by a rapid and irreversible S-to-N acyl shift to form a native peptide bond, a process central to Native Chemical Ligation (NCL).[3]
Q2: Why is my reaction yield with a lysine-containing peptide consistently low?
Several factors can contribute to low yields when targeting lysine residues:
-
Slow Direct Acylation: Direct acyl transfer from some thioesters to lysine's ε-amino group can be kinetically slow under physiological pH conditions.[2][4]
-
Protonation of Lysine: The ε-amino group of lysine has a pKa of ~10.5. At neutral or slightly acidic pH, a significant portion of the lysine side chains will be protonated (R-NH3+) and thus non-nucleophilic. The reaction rate is highly dependent on the concentration of the deprotonated, nucleophilic form (R-NH2).
-
Hydrolysis of the Thioester: Thioesters can hydrolyze in aqueous solutions, especially at neutral to alkaline pH.[5][6] This competing reaction consumes your thioester, reducing the amount available to react with the amino acid.
Q3: I am observing an unexpected mass corresponding to the hydrolysis of my thioester. How can I minimize this?
Thioester hydrolysis is a common side reaction that yields the corresponding carboxylic acid (2,2-dimethylpropanoic acid) and thiol (2-mercaptoethanol).[7] The rate of hydrolysis is significantly influenced by pH.
Strategies to Minimize Hydrolysis:
-
pH Control: Perform the reaction at a slightly acidic to neutral pH (pH 6.0-7.0) where thioesters exhibit greater stability.[2] While amine reactivity is reduced at lower pH, a compromise is often necessary.
-
Reaction Time: Minimize the reaction time to what is necessary for the desired acylation to occur.
-
Temperature: Run the reaction at a lower temperature (e.g., 4 °C) to slow down the rate of hydrolysis.
-
Reagent Purity: Ensure that all buffers and reagents are free of contaminants that could catalyze hydrolysis.
Q4: When reacting with a cysteine-containing peptide, I see multiple products. What could be the cause?
Reactions with cysteine are highly specific but can lead to side products if not properly controlled.
-
Disulfide Bond Formation: The thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers of your peptide. Ensure your reaction is performed under reducing conditions by adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Thiol-Thioester Exchange Intermediates: The initial thiol-thioester exchange is reversible.[5] Depending on the reaction conditions and the subsequent steps, you might isolate some of this intermediate.
-
TCEP-Mediated Hydrolysis: While TCEP is an excellent reducing agent, it has been shown to potentially increase the rate of thioester hydrolysis under certain conditions.[2][4] Use the minimum effective concentration of TCEP.
-
Peptide Backbone Cleavage: In some cases, S-acylated cysteine residues can lead to cleavage of the adjacent peptide bond through a thioester-to-imide acyl transfer mechanism, particularly at higher pH values (pH 8-10).[8][9]
II. Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Incorrect pH: The nucleophilic amine (lysine) or thiol (cysteine) is protonated and non-reactive. 2. Thioester Hydrolysis: The thioester has degraded before it can react. 3. Steric Hindrance: The target amino acid is in a sterically hindered environment within the peptide or protein. | 1. Optimize pH: For lysine, screen a pH range from 7.5 to 8.5. For cysteine, a pH of 6.5-7.5 is often optimal.[3] 2. Fresh Reagents: Prepare fresh solutions of the thioester immediately before use. Analyze the purity of your stock. 3. Denaturing Conditions: If working with a folded protein, consider adding a mild denaturant (e.g., 1-2 M guanidinium chloride) to expose the target residue. |
| Multiple unexpected peaks in LC-MS analysis | 1. Oxidation of Cysteine: Formation of disulfide-linked dimers or trimers. 2. Incomplete Reaction: Presence of starting materials and the desired product. 3. Hydrolysis Product: The peak corresponding to the hydrolyzed thioester's carboxylic acid is present. 4. Backbone Cleavage: For cysteine-containing peptides, a fragment of the original peptide may be observed.[8][9] | 1. Add Reducing Agent: Include 1-5 mM TCEP in your reaction buffer to maintain a reducing environment. 2. Increase Reaction Time/Concentration: Allow the reaction to proceed longer or increase the concentration of the thioester. 3. Optimize pH and Temperature: Lower the pH and/or temperature to minimize hydrolysis. 4. Buffer at Lower pH: Perform the reaction at a pH below 8 to disfavor the imide formation that leads to cleavage. |
| Product is unstable during workup/purification | 1. Reversibility of Thiol-Thioester Exchange: The initial adduct with cysteine can revert to starting materials. 2. pH Sensitivity: The product may be sensitive to the pH of the purification buffers. | 1. Rapid S->N Acyl Shift: For N-terminal cysteines, the subsequent irreversible step should stabilize the product. If the exchange intermediate is the target, consider alternative trapping strategies. 2. Maintain pH: Ensure that all purification buffers (e.g., for HPLC) are maintained at a pH where the product is stable, typically in the acidic to neutral range. |
III. Experimental Protocols & Methodologies
General Protocol for Acylation of a Lysine Residue
-
Peptide Preparation: Dissolve the lysine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) to a final concentration of 1-5 mg/mL.
-
Thioester Preparation: Immediately before use, dissolve S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Reaction Initiation: Add a 10-50 fold molar excess of the thioester stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Quenching & Purification: Once the reaction is complete, quench any remaining thioester by adding a small molecule amine (e.g., Tris buffer). Purify the acylated peptide using reverse-phase HPLC.
General Protocol for Thiol-Thioester Exchange with a Cysteine Residue (NCL model)
-
Peptide Preparation: Dissolve the N-terminal cysteine-containing peptide in a degassed ligation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 5 mM TCEP.
-
Thioester Preparation: Prepare a fresh stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as described above.
-
Reaction Initiation: Add a 1.5-2 fold molar excess of the thioester to the peptide solution.
-
Incubation: Incubate the reaction at 25-37 °C for 4-24 hours. Monitor the progress by LC-MS.
-
Purification: Purify the ligated peptide product by reverse-phase HPLC.
IV. Visualizing Reaction Pathways
Primary Reaction Pathways
The following diagram illustrates the two primary reaction pathways of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with lysine and cysteine side chains.
Caption: Primary reaction pathways with Lysine and Cysteine.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common issues.
References
-
Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. [Link]
-
Wikipedia. Thioester. [Link]
-
PubMed Central. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
National Institutes of Health. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. [Link]
-
ACS Publications. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. [Link]
-
Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
ACS Publications. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
Pearson. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
YouTube. Hydrolysis of Esters and Thioesters. [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
-
National Institutes of Health. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. [Link]
Sources
- 1. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Excess S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the removal of excess S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate from their experimental samples. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently and efficiently isolate your compound of interest.
Understanding the Challenge: The Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1) is a thioester that, based on its structure, is expected to be a moderately polar molecule. Its key structural features include a bulky, sterically hindering pivaloyl group and a hydrophilic 2-hydroxyethyl group. This combination of a nonpolar, sterically bulky acyl group and a polar thiol portion gives it an intermediate polarity, which can complicate its removal from reaction mixtures containing compounds of similar polarity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| XLogP3 | 1.4 | [1] |
The XLogP3 value of 1.4 suggests a moderate lipophilicity, indicating that this compound will have some solubility in both organic solvents and, to a lesser extent, in water. This dual solubility can make straightforward liquid-liquid extractions challenging.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and removal of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Q1: Why is S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate difficult to remove by simple liquid-liquid extraction?
A1: The molecule's structure contains both a hydrophobic pivaloyl group and a hydrophilic hydroxyl group, giving it an amphipathic character. This can lead to its distribution between both aqueous and organic phases during extraction, resulting in incomplete separation.
Q2: How stable is the thioester bond in S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate?
Q3: Can I use chemical degradation to remove this impurity?
A3: Yes, chemical degradation through cleavage of the thioester bond is a viable strategy. Thioesters can be selectively cleaved by nucleophiles like hydroxylamine, which is more potent than water.[4] Treatment with a solution of hydroxylamine at a slightly alkaline pH can convert the thioester to a hydroxamic acid and release 2-mercaptoethanol. These products will have significantly different polarities, likely simplifying their removal. However, you must ensure that your desired compound is stable under these conditions.
Q4: Are there any enzymatic methods to cleave this specific thioester?
A4: While numerous thioesterases exist, their substrate specificity can be quite narrow, often depending on the nature of both the acyl group and the thiol.[5][6] Thioesterases are known to hydrolyze a wide variety of thioesters, including those with short-chain fatty acids and aromatic molecules.[6] However, the bulky pivaloyl group may prevent it from fitting into the active site of many common thioesterases. An experimental screen with commercially available lipases or esterases that have known thioesterase activity would be necessary to determine if an enzymatic approach is feasible.
Troubleshooting Guides for Removal
This section provides detailed protocols and troubleshooting advice for common purification techniques.
Guide 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for separating compounds based on differences in their affinity for a solid sorbent.[7][8]
Caption: Decision workflow for SPE method development.
This protocol is designed for instances where your compound of interest is significantly more polar than S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
-
Sorbent Selection: Choose a polar sorbent such as silica gel or diol.
-
Conditioning: Wash the cartridge with 3-5 column volumes of a polar solvent (e.g., methanol or isopropanol) to activate the sorbent.[9]
-
Equilibration: Equilibrate the cartridge with 3-5 column volumes of your initial, nonpolar mobile phase (e.g., hexane).[9]
-
Sample Loading: Dissolve your sample in a minimal amount of a nonpolar solvent (e.g., hexane with a small amount of ethyl acetate to ensure solubility) and load it onto the column. The flow rate should be slow to ensure proper binding.
-
Washing: Wash the cartridge with a nonpolar solvent or a mixture of nonpolar solvents (e.g., increasing percentages of ethyl acetate in hexane) to elute the less polar S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
-
Elution: Elute your more polar compound of interest with a more polar solvent system (e.g., a higher percentage of ethyl acetate or methanol in the mobile phase).
This protocol is suitable when your target compound is less polar than S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
-
Sorbent Selection: Use a nonpolar sorbent like C18 or C8.
-
Conditioning: Condition the cartridge with 3-5 column volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile).[9]
-
Equilibration: Equilibrate the cartridge with 3-5 column volumes of your aqueous mobile phase (e.g., water or a buffer).[9]
-
Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with a solvent system that will elute the more polar S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate while retaining your less polar analyte. This would typically be a mobile phase with a higher percentage of water.
-
Elution: Elute your less polar analyte with a mobile phase containing a higher percentage of organic solvent (e.g., acetonitrile or methanol).
| Problem | Potential Cause | Solution |
| Low recovery of the target analyte | Incomplete elution. | Increase the volume or the strength of the elution solvent.[10] |
| Analyte breakthrough during loading. | Decrease the sample loading flow rate or use a larger SPE cartridge.[11] | |
| Impurity co-elutes with the analyte | Poor selectivity of the wash or elution solvent. | Optimize the solvent strength of the wash and elution steps. A shallow gradient elution can improve separation. |
| Inconsistent results | The SPE cartridge bed dried out before sample loading. | Ensure the sorbent bed remains wet throughout the conditioning and equilibration steps.[12] |
Guide 2: High-Performance Liquid Chromatography (HPLC) Purification
For high-purity requirements, preparative HPLC is an excellent option. Given the intermediate polarity of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, reversed-phase HPLC is a good starting point.[13][14]
-
Column Selection: Start with a C18 column, which is a versatile choice for separating a wide range of polarities. For compounds with aromatic rings, a phenyl-hexyl column might offer alternative selectivity.
-
Mobile Phase Selection: A common mobile phase system is a gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Initial Gradient: A good starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: Use a UV detector. If the chromophore of your target compound is unknown, monitor at multiple wavelengths (e.g., 210 nm, 254 nm).
-
Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between your target compound and the thioester impurity. A shallower gradient around the elution time of the two compounds will provide better separation.
| Problem | Potential Cause | Solution |
| Poor separation (co-elution) | Inappropriate stationary phase or mobile phase. | Try a different stationary phase (e.g., phenyl-hexyl if using C18) to exploit different separation mechanisms. Optimize the mobile phase gradient. |
| Broad peaks | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize these interactions. | |
| Analyte is not eluting | Mobile phase is too weak. | Increase the percentage of the organic solvent in your gradient. |
Guide 3: Chemical Degradation
This approach aims to chemically modify the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate to facilitate its removal.
Caution: This method should only be used if your target compound is stable to hydroxylamine. Always perform a small-scale stability test first.
-
Reaction Setup: Dissolve the crude sample in a suitable solvent (e.g., a mixture of an organic solvent like THF or ethanol and a neutral or slightly basic aqueous buffer, pH 7-8).
-
Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (typically 0.1 to 0.5 M final concentration), and adjust the pH to 7-8 with a base like sodium hydroxide.
-
Reaction Monitoring: Monitor the disappearance of the thioester by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours at room temperature.
-
Workup: Once the reaction is complete, the resulting hydroxamic acid and 2-mercaptoethanol can be removed by standard extraction or chromatographic techniques, as their polarities will be significantly different from the original thioester.
| Problem | Potential Cause | Solution |
| Incomplete reaction | Insufficient hydroxylamine or reaction time. | Increase the concentration of hydroxylamine or allow the reaction to proceed for a longer time. Gentle heating may also accelerate the reaction. |
| Degradation of the target compound | The target compound is not stable to hydroxylamine. | This method is not suitable. Consider one of the chromatographic methods described above. |
Conclusion
The removal of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can be effectively achieved through a systematic approach. By understanding the physicochemical properties of this impurity and applying the principles of chromatography and chemical reactivity, you can develop a robust purification strategy. We recommend starting with solid-phase extraction for initial cleanup and proceeding to preparative HPLC for high-purity requirements. For compatible target molecules, chemical degradation offers an alternative route. Always remember to perform small-scale trials to optimize your chosen method for your specific sample matrix.
References
- Characterization of substrate specificity of plant FatA and F
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Thioesterase enzyme families: Functions, structures, and mechanisms. PubMed Central.
- Crystal Structure and Substrate Specificity of Human Thioesterase 2: INSIGHTS INTO THE MOLECULAR BASIS FOR THE MODULATION OF F
- Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases
- Analysis of biological thiols: determination of thiol components of disulfides and thioesters. PubMed.
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- 153121-88-1|S-2-Hydroxyethyl 2,2-dimethylpropanethio
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- Reverse-phase HPLC analysis and purific
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- S-2-hydroxyethyl 2,2-dimethylpropanethio
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- S-(2-Hydroxyethyl)
- Pivalic Acid Esters, Pival
- Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. MDPI.
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- CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethio
- ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C.
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- S-2-hydroxyethyl 2,2-dimethylpropanethio
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Improving the efficiency of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" cross-linking
Follow the general protocol above for each reaction tube. Analyze the results on a single SDS-PAGE gel to compare the formation of higher molecular weight species versus the appearance of high molecular weight smears or protein loss in the stacking gel, which indicates excessive cross-linking and aggregation. [13]
Advanced Analytical Characterization
While SDS-PAGE is excellent for initial verification, more sophisticated techniques are required to confirm cross-linking sites and characterize complex mixtures.
-
Cross-Linking Mass Spectrometry (XL-MS): This is the definitive method for identifying which amino acid residues are linked. The cross-linked protein complex is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by high-resolution mass spectrometry. Specialized software is then used to identify the cross-linked peptides, providing precise structural information. [11][12]* Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique can be used to separate monomeric, dimeric, and oligomeric species after the cross-linking reaction, allowing for the purification and quantification of the cross-linked product. [13]* Spectroscopic Methods (FTIR/NMR): For simpler systems or material science applications, techniques like Fourier-Transform Infrared (FTIR) spectroscopy can detect the formation of new bonds (e.g., amide bonds), while Nuclear Magnetic Resonance (NMR) can identify structural changes resulting from cross-linking. [14][15] By combining a thorough understanding of the reaction mechanism with systematic troubleshooting and optimization, you can significantly improve the efficiency and reliability of your cross-linking experiments using S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
References
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- Techniques de l'Ingénieur. (2008). Methods for characterizing cross-linking density.
-
Chandru, K., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications. Available from: [Link]
- Al-Sibani, M., Al-Harrasi, A., & Neubert, R. H. H. (2018). Characterization of Linear and Chemically Cross-linked Hyaluronic acid using Various Analytical Techniques Including FTIR, ESI-MS, H1 NMR, and SEM. Sci Forschen.
- Leitner, A., et al. (2014).
-
Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available from: [Link]
- Mabry, K. M., et al. (2015).
- Guarise, C., et al. (2017). SEC determination of cross-link efficiency in hyaluronan fillers.
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. National Center for Biotechnology Information. Available from: [Link]
- Harmand, M., et al. (2024). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv.
-
Reso, A. D., et al. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. Available from: [Link]
- Touve, M. A., et al. (2020). Thiol-Thioester Exchange Reactions in Precursors Enable pH-Triggered Hydrogel Formation.
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots via YouTube. Available from: [Link]
- Stenzel, M. H. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks.
- ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems?.
- PubMed Central. (2022).
- Guidechem. (n.d.).
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- Wikipedia. (n.d.).
- Chemsrc. (n.d.).
- ChemicalBook. (n.d.).
- Villamil, G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central.
- ResearchGate. (2024).
- Organic Chemistry Portal. (n.d.).
- Liu, Y., et al. (2011).
- Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
- Worrell, B. T., et al. (2018).
- The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
-
Abcam. (2012). Western blot (WB) principles and troubleshooting webinar. YouTube. Available from: [Link]
Sources
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"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" stability issues in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a thioester, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is susceptible to specific degradation pathways that can impact experimental outcomes. This document will equip you with the knowledge to anticipate, identify, and mitigate these stability issues.
Frequently Asked Questions (FAQs) on Stability Issues
Here we address common questions and concerns regarding the stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in solution.
Q1: My assay results with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate are inconsistent. Could stability be an issue?
A1: Absolutely. Inconsistent results are a classic sign of compound instability. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, being a thioester, is primarily susceptible to hydrolysis, which is the cleavage of the thioester bond by water. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[1][2][3] Even slight variations in buffer preparation or storage conditions can lead to significant differences in the concentration of the active compound over time, leading to poor reproducibility in your assays.
Q2: What are the primary degradation pathways for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in solution?
A2: The two main degradation pathways to consider are:
-
Hydrolysis: This is the most common degradation route. The thioester bond is attacked by a water molecule, leading to the formation of 2,2-dimethylpropanoic acid (pivalic acid) and 2-mercaptoethanol. This reaction is catalyzed by both acid and base.[1][4]
-
Thiol-Thioester Exchange: If your experimental system contains other free thiol compounds (e.g., reducing agents like dithiothreitol (DTT), or cysteine-containing proteins), a thiol-thioester exchange reaction can occur.[1][5] This will result in the formation of a new thioester and the release of 2-mercaptoethanol.
Q3: How does pH affect the stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate?
A3: The pH of your solution is a critical factor. Thioester hydrolysis is significantly accelerated under both acidic and basic conditions.[1][6]
-
Neutral pH (around 7): Thioesters are generally most stable at neutral pH, although hydrolysis still occurs at a measurable rate. For S-methyl thioacetate, a model alkyl thioester, the half-life for hydrolysis at pH 7 and 23°C is 155 days.[3]
-
Basic pH (pH > 8): Base-catalyzed hydrolysis is typically the dominant degradation pathway at higher pH. The rate of hydrolysis increases with increasing hydroxide ion concentration.[1]
-
Acidic pH (pH < 6): Acid-catalyzed hydrolysis also occurs and will be more pronounced at lower pH values.[1]
Q4: I need to work at a non-neutral pH. What can I do to minimize degradation?
A4: If your experiment requires acidic or basic conditions, it is crucial to minimize the time the compound is exposed to these conditions. Consider the following strategies:
-
Prepare stock solutions in a stable, neutral, and aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and dilute into your aqueous buffer immediately before use.
-
Perform your experiments at a lower temperature to slow down the rate of hydrolysis.
-
Include control experiments to quantify the extent of degradation over the time course of your assay.
Q5: Are there any other factors besides pH and temperature that I should be concerned about?
A5: Yes, you should also consider:
-
Presence of Nucleophiles: Besides water and thiols, other nucleophiles such as amines can also react with the thioester.[2]
-
Enzymatic Degradation: If you are working with biological samples (e.g., cell lysates, plasma), be aware that esterases and other enzymes may catalyze the hydrolysis of the thioester bond.[7]
-
Oxidation: While the primary concern is hydrolysis, the free thiol degradation product, 2-mercaptoethanol, can be susceptible to oxidation, especially in the presence of metal ions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability-related problems.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased compound activity over time | Hydrolysis of the thioester bond. | Prepare fresh solutions for each experiment. Store stock solutions in an anhydrous aprotic solvent at -20°C or -80°C. Analyze the purity of your stock solution periodically by HPLC or NMR. |
| High background signal in assays | Presence of degradation products that interfere with the assay. | Characterize the degradation products and test their activity in your assay. If they are active, you will need to find experimental conditions that minimize degradation or use a purification step before analysis. |
| Irreproducible results between experiments | Inconsistent pH of buffers, variable storage times of solutions, or temperature fluctuations. | Strictly control the pH of all buffers. Standardize the preparation and storage time of all solutions containing the compound. Ensure consistent temperature control during your experiments. |
| Unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Perform a forced degradation study (see protocol below) to intentionally generate and identify degradation products. This will help you to develop a stability-indicating analytical method. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Caption: Primary degradation pathways of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
Objective: To investigate the stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate under various stress conditions.
Materials:
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 1, 2, and 5 days.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample after a specified duration of exposure.
-
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light, to serve as a control.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate and quantify S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples as described in the forced degradation study or from your experimental solutions.
-
Inject the samples into the HPLC system.
-
Monitor the separation of the parent compound from any new peaks that appear in the stressed samples.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
Protocol 3: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To directly observe the hydrolysis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the formation of its degradation products.[1]
Materials:
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O) at the desired pH.
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
NMR spectrometer.
Procedure:
-
Prepare a solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the internal standard in the deuterated buffer in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of a characteristic peak of the starting material (e.g., the singlet for the nine protons of the pivaloyl group) and the appearance of new peaks corresponding to the degradation products (e.g., the singlet for the pivalic acid and the triplets for 2-mercaptoethanol).
-
Quantify the extent of hydrolysis by integrating the respective peaks relative to the internal standard.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in your experiments.
Caption: Workflow for assessing the stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
References
-
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Lambda Therapeutic Research. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. [Link]
-
Hu, J., et al. (2010). Stability of thioester intermediates in ubiquitin-like modifications. PLoS ONE, 5(11), e15003. [Link]
-
Iacobucci, C., et al. (2021). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(11), 1899–1910. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Larsen, M. T., & Olsen, C. A. (2021). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(11), 1899–1910. [Link]
-
Shekhawat, S., & Rajput, S. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Chemical Sciences Journal, 2012. [Link]
-
Stable thioesters in biological millieu? (2023, January 15). Chemistry Stack Exchange. [Link]
-
Thioester-Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single-Molecule Enzyme Activities of Esterases with Specified Substrate Recognition. (2023, December 22). PubMed Central. [Link]
-
Tummala, R., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(19), 6598. [Link]
Sources
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. veeprho.com [veeprho.com]
- 7. Thioester‐Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single‐Molecule Enzyme Activities of Esterases with Specified Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Welcome to the technical support center for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and questions related to the synthesis, with a focus on the identification and mitigation of reaction byproducts. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and purity of your synthesis.
Introduction to the Synthesis and Potential Challenges
The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is most commonly achieved through the reaction of 2-mercaptoethanol with pivaloyl chloride. This reaction, while straightforward in principle, can be prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the formation of these byproducts is the first step in developing a robust and reproducible synthetic protocol.
This guide will provide a detailed overview of the potential byproducts, their characterization, and troubleshooting strategies to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate?
A1: Based on the reaction mechanism and the bifunctional nature of 2-mercaptoethanol, three primary byproducts are commonly observed:
-
Bis(2-hydroxyethyl) disulfide: This byproduct arises from the oxidative coupling of two molecules of 2-mercaptoethanol.
-
O-(2-mercaptoethyl) 2,2-dimethylpropanoate: This is the O-acylated isomer of the desired product, formed by the reaction of the hydroxyl group of 2-mercaptoethanol with pivaloyl chloride.
-
S,O-Bis(2,2-dimethylpropanoyl)mercaptoethanol: This di-acylated byproduct results from the acylation of both the thiol and hydroxyl groups of 2-mercaptoethanol.
Q2: How can I identify these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of these byproducts.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress and the presence of impurities. The different polarity of the product and byproducts will result in distinct Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectra of the product and byproducts will show characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons will be unique for each compound.
A summary of expected analytical data for the desired product and potential byproducts is provided in the table below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (δ ppm, CDCl3) | Key MS Fragments (m/z) |
| S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | 162.25 | ~3.7 (t, -CH2OH), ~3.1 (t, -SCH2-), ~1.2 (s, -C(CH3)3) | 162 (M+), 103, 85, 57 |
| Bis(2-hydroxyethyl) disulfide | C4H10O2S2 | 154.25 | ~3.8 (t, -CH2OH), ~2.9 (t, -SCH2-) | 154 (M+), 121, 92, 77, 61 |
| O-(2-mercaptoethyl) 2,2-dimethylpropanoate | C7H14O2S | 162.25 | ~4.2 (t, -CH2O-), ~2.7 (t, -SCH2-), ~1.2 (s, -C(CH3)3) | 162 (M+), 103, 85, 57 |
| S,O-Bis(2,2-dimethylpropanoyl)mercaptoethanol | C12H22O3S | 246.37 | ~4.2 (t, -CH2O-), ~3.2 (t, -SCH2-), ~1.2 (two s, 2 x -C(CH3)3) | 246 (M+), 187, 103, 85, 57 |
Q3: What reaction conditions favor the formation of the desired S-acylated product over the O-acylated byproduct?
A3: The selective S-acylation over O-acylation is a common challenge in the chemistry of aminothiols and hydroxythiols. The higher nucleophilicity of the thiol group compared to the hydroxyl group is the basis for selectivity. To favor S-acylation, consider the following:
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance selectivity, as the activation energy for O-acylation is generally higher.
-
Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is commonly used to scavenge the HCl generated during the reaction. Using a slight excess of the base can help to fully deprotonate the thiol, increasing its nucleophilicity.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Issue 1: Low yield of the desired product and significant formation of bis(2-hydroxyethyl) disulfide.
Root Cause Analysis:
The formation of the disulfide byproduct is due to the oxidation of the starting material, 2-mercaptoethanol. This can be exacerbated by the presence of oxygen or other oxidizing agents in the reaction mixture.
Troubleshooting Workflow:
Workflow for minimizing disulfide formation.
Detailed Steps:
-
Deoxygenate Solvents: Before use, sparge your reaction solvent (e.g., DCM, THF) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Starting Material Purity: Ensure the 2-mercaptoethanol used is of high purity and has been stored properly to prevent oxidation. If in doubt, consider purifying it by distillation before use.
-
Reductive Work-up: If disulfide formation is still an issue, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) can be added during the aqueous work-up to cleave the disulfide back to the thiol.
Issue 2: Presence of a significant amount of the O-acylated byproduct, O-(2-mercaptoethyl) 2,2-dimethylpropanoate.
Root Cause Analysis:
The formation of the O-acylated isomer is a result of the competing acylation of the hydroxyl group of 2-mercaptoethanol. This is more likely to occur at higher temperatures or with inappropriate reaction conditions.
Troubleshooting Workflow:
Workflow for minimizing O-acylation.
Detailed Steps:
-
Temperature Control: Perform the addition of pivaloyl chloride at a reduced temperature, typically 0 °C, using an ice bath. Allow the reaction to slowly warm to room temperature.
-
Slow Addition: Add the pivaloyl chloride dropwise to the solution of 2-mercaptoethanol and base. This maintains a low concentration of the acylating agent, favoring the more nucleophilic thiol.
-
Base Optimization: Use a non-nucleophilic base such as triethylamine or diisopropylethylamine. A slight excess (1.1 equivalents) is usually sufficient to neutralize the generated HCl without promoting side reactions.
-
Solvent Choice: Aprotic solvents of moderate polarity, like dichloromethane, are generally effective. Highly polar aprotic solvents might in some cases favor O-acylation.
Issue 3: Detection of the di-acylated byproduct, S,O-Bis(2,2-dimethylpropanoyl)mercaptoethanol.
Root Cause Analysis:
The formation of the di-acylated product occurs when an excess of pivaloyl chloride is used or when the reaction conditions are harsh enough to acylate both the thiol and the less reactive hydroxyl group.
Troubleshooting Workflow:
Workflow for minimizing di-acylation.
Detailed Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use 2-mercaptoethanol as the limiting reagent or a slight excess of it. Pivaloyl chloride should be used in a 1:1 molar ratio or slightly less.
-
Accurate Reagent Addition: Ensure accurate measurement and addition of pivaloyl chloride, as it is a highly reactive reagent.
-
Temperature Management: As with minimizing O-acylation, maintaining a low reaction temperature is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Once the starting material (2-mercaptoethanol) is consumed, quench the reaction to prevent further acylation of the desired product.
Purification Protocol
Purification of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate from the reaction byproducts can typically be achieved by silica gel column chromatography.
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a suitable solvent system as the slurry. A common starting point for the mobile phase is a mixture of hexane and ethyl acetate.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Note: The O-acylated isomer is typically more polar than the desired S-acylated product and will elute later from the column. The di-acylated product is the least polar and will elute first. The disulfide byproduct's polarity is intermediate.
References
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
-
PubChem. 2-Mercaptoethanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Pivaloyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Hydroxyethyl disulfide. National Center for Biotechnology Information. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" reagent purification methods
Welcome to the technical support center for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed purification protocols for this versatile reagent. Our goal is to ensure you can confidently and successfully utilize this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, synthesis, and handling of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Q1: What are the primary starting materials for the synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate?
The most common and direct synthesis route involves the reaction of 2-mercaptoethanol with pivaloyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1][2]
Q2: What are the most likely impurities I might encounter in my crude product?
Based on the common synthesis route, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: 2-mercaptoethanol and pivaloyl chloride.
-
Byproducts from Side Reactions:
-
Bis(2-hydroxyethyl) disulfide: Formed from the oxidation of 2-mercaptoethanol.
-
2-(Pivaloyloxy)ethyl pivalate: A diester formed if pivaloyl chloride reacts with both the thiol and hydroxyl groups of 2-mercaptoethanol.
-
Pivaloic acid: From the hydrolysis of pivaloyl chloride.
-
-
Residual Base and its Salt: The base used to scavenge HCl (e.g., triethylamine) and its hydrochloride salt.
Q3: What are the key physical properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate?
| Property | Value | Source |
| Molecular Formula | C7H14O2S | [3] |
| Molecular Weight | 162.25 g/mol | [3] |
| Appearance | Typically a liquid | [4] |
| Storage | Store in a dry, well-ventilated place at room temperature. | [5][6] |
Q4: Is S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate stable?
Thioesters can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield pivaloic acid and 2-mercaptoethanol.[7][8][9] Purification methods should ideally be conducted under neutral or near-neutral pH conditions. The free thiol group in 2-mercaptoethanol is also prone to oxidation to form a disulfide, especially in the presence of air and certain metal ions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting common issues during purification.
Q: My TLC analysis shows significant amounts of unreacted 2-mercaptoethanol. How can I remove it?
A: 2-mercaptoethanol is a relatively polar and water-soluble compound. An aqueous workup is an effective first step.
-
Cause: Insufficient reaction with pivaloyl chloride or use of excess 2-mercaptoethanol.
-
Solution:
-
Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine. This will partition the polar 2-mercaptoethanol into the aqueous phase.
-
If residual amounts persist, flash column chromatography is highly effective. 2-mercaptoethanol will have a different retention factor (Rf) than the desired product.
-
Q: I have a persistent impurity with a similar Rf to my product on the TLC plate. What could it be and how do I separate it?
A: This could be the disulfide byproduct, bis(2-hydroxyethyl) disulfide, which can have similar polarity to the desired product.
-
Cause: Oxidation of 2-mercaptoethanol, especially if the reaction was exposed to air for an extended period.
-
Solution:
-
Optimize Chromatography: A carefully run flash column with a shallow solvent gradient can often resolve closely running spots. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to find the optimal separation.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded phase.
-
Prevent Formation: In future syntheses, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q: My final product has a strong, unpleasant odor. What is the cause and how can I reduce it?
A: The odor is likely due to residual 2-mercaptoethanol.
-
Cause: Incomplete removal of 2-mercaptoethanol during purification.
-
Solution:
-
Thorough Purification: Repeat the aqueous wash steps and/or re-purify by flash chromatography, ensuring complete separation from the starting material.
-
High Vacuum: After purification, placing the product under a high vacuum for an extended period can help remove volatile impurities.
-
Q: After my aqueous workup, my yield is very low. Where did my product go?
A: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate has a free hydroxyl group, which imparts some water solubility.
-
Cause: Partitioning of the product into the aqueous layers during the workup.
-
Solution:
-
Back-Extraction: After the initial separation of layers, extract the aqueous washes with fresh portions of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Use of Brine: Using a saturated sodium chloride (brine) solution for the final wash will decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out".
-
Purification Protocols
General Synthesis and Workup Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: Aqueous Workup
This protocol is designed to remove water-soluble impurities such as the base's hydrochloride salt, residual base, and the majority of unreacted 2-mercaptoethanol.
-
Upon completion of the reaction (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly add dilute aqueous HCl (e.g., 1 M) to neutralize any remaining base. Check the pH of the aqueous layer to ensure it is slightly acidic.
-
Transfer the mixture to a separatory funnel and add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (if the reaction was quenched with acid)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This is the recommended method for obtaining high-purity S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives the desired product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Visualize the TLC plate. Since the product lacks a strong chromophore, UV visualization may not be effective. Use a chemical stain:
-
Potassium Permanganate Stain: This stain is excellent for visualizing compounds with oxidizable groups like alcohols and thiols.[10] The product and any alcohol or thiol impurities will appear as yellow-brown spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes many organic compounds as dark green or blue spots upon heating.[11]
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapor, which complexes with organic compounds to form brownish spots.[12]
-
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (the less polar of the solvent mixtures tested).
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
A gradient elution, where the polarity of the solvent is gradually increased (e.g., by slowly increasing the percentage of ethyl acetate in hexanes), is often most effective for separating closely related impurities.
4. Analysis and Collection:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Safety and Storage
-
Handling: Always handle S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and its precursors (especially 2-mercaptoethanol and pivaloyl chloride) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the purified product in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere can help prevent long-term oxidative degradation.[5]
References
-
Chemsrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. Available from: [Link].
-
Wikipedia. Thioester. Available from: [Link].
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link].
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link].
-
TLC Visualization Methods. Available from: [Link].
- Ghosh, A. K., & Brindisi, M. (2015). Base‐promoted synthesis of thioesters from acid chlorides and thiols.
-
Chemistry Stack Exchange. Thiol vs carboxylic acid reactivity to acyl chlorides?. Available from: [Link].
-
PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. Available from: [Link].
-
Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. Available from: [Link].
-
Thin Layer Chromatography. Available from: [Link].
-
ResearchGate. A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. Available from: [Link].
-
Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available from: [Link].
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link].
-
Pearson. Hydrolysis of Thioesters Explained. Available from: [Link].
-
YouTube. Visualizing a TLC plate. Available from: [Link].
-
PubMed. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Available from: [Link].
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available from: [Link].
-
PubChem. S-(2-Hydroxyethyl) dipropylcarbamothioate. Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1. S-2-hydroxyacylglutathione-derivatives: enzymatic preparation, purification and characterisation. Available from: [Link].
-
Diva-Portal.org. Promiscuous acyltransferases for biosurfactant synthesis. Available from: [Link].
-
ResearchGate. Practical and Selective Syntheses of S‐Acyl and N‐Acyl Glutathiones with N‐Acyl Imidazoles in Water. Available from: [Link].
-
ResearchGate. S-acylation controls SARS-Cov-2 membrane lipid organization and enhances infectivity. Available from: [Link].
-
DTIC. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Available from: [Link].
Sources
- 1. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | 153121-88-1 [sigmaaldrich.com]
- 5. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
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- 9. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Technical Guide to Cysteine Alkylation: Iodoacetamide as the Gold Standard and a Mechanistic Analysis of Thioester-Based Alternatives
This guide provides an in-depth analysis of cysteine alkylation, a critical step in proteomics and drug development. We will explore the performance and mechanism of the universally adopted reagent, iodoacetamide (IAA). Additionally, we will conduct a mechanistic evaluation of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a compound proposed as a comparator, to clarify its distinct chemical reactivity with cysteine residues. Our focus is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for making informed decisions in their experimental designs.
The Foundational Role of Cysteine Alkylation in Protein Analysis
In the landscape of protein chemistry and mass spectrometry-based proteomics, controlling the reactivity of cysteine residues is paramount. The thiol (-SH) group of cysteine is highly nucleophilic, making it the most reactive amino acid side chain.[1] This reactivity allows for the formation of disulfide bonds, which are crucial for protein structure and function. However, during sample preparation for analysis, these bonds can interfere with protein denaturation and enzymatic digestion, and free thiols can reform disulfide bridges randomly, leading to experimental artifacts.[2][3]
To prevent these issues, a two-step process of reduction and alkylation is employed. First, reducing agents like dithiothreitol (DTT) break the disulfide bonds. Second, an alkylating agent is added to covalently "cap" the newly freed thiol groups, forming a stable bond that prevents re-oxidation.[1][2] This irreversible modification is essential for accurate protein identification and quantification.[1] Iodoacetamide (IAA) has long been the reagent of choice for this purpose due to its high reactivity and the extensive characterization of its performance.[1][4]
This guide will dissect the performance of IAA and contrast its mechanism with the predicted reactivity of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a thioester-containing molecule. This comparison will highlight the critical difference between alkylation and acylation, providing clarity on why these reagents are not interchangeable.
The Gold Standard: Iodoacetamide (IAA)
Iodoacetamide is an organoiodine compound that serves as a powerful and efficient alkylating agent for cysteine residues.[5] Its widespread use stems from its ability to rapidly and irreversibly modify thiols under mild conditions.[6]
Mechanism of Action: SN2 Alkylation
The reaction between iodoacetamide and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate, -S⁻), which is the more nucleophilic form, attacks the carbon atom bonded to iodine. This attack displaces the iodide ion, which is an excellent leaving group, resulting in the formation of a stable thioether bond. The resulting modified cysteine is known as S-carbamidomethyl-cysteine.
Caption: SN2 reaction of a cysteine thiolate with iodoacetamide.
Performance and Specificity
Iodoacetamide is favored for its high reaction completion rate.[4] Under optimal conditions (typically room temperature, pH 7.5-8.5, for 20-30 minutes in the dark), it achieves near-complete alkylation of accessible cysteine residues.[4][6][7] The requirement for darkness is due to the light sensitivity of iodine-containing reagents.[7]
However, IAA is not perfectly specific. Its high reactivity can lead to off-target modifications, especially when used in excess.[3] Common side reactions include the alkylation of:
-
Methionine: The thioether side chain can be alkylated.[2][8]
-
Histidine: The imidazole ring is susceptible to modification.
-
Lysine: The primary amine of the side chain can be a target.[4]
-
Peptide N-terminus: The free alpha-amino group can also be alkylated.[3][4]
These side reactions can complicate mass spectrometry data analysis by introducing unexpected mass shifts and potentially interfering with peptide identification.[2][4] For instance, the modification of lysine can block trypsin cleavage at that site. Despite these drawbacks, its efficiency and the predictability of its primary modification make it the benchmark against which other reagents are measured.[4]
Mechanistic Analysis: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
A direct performance comparison between iodoacetamide and S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for cysteine alkylation is not feasible, as the latter is not documented in scientific literature as a reagent for this purpose. An analysis of its chemical structure reveals that it would react with cysteine via a fundamentally different mechanism.
Predicted Reaction: Nucleophilic Acyl Substitution
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester . The most reactive site for a nucleophile is not an alkyl carbon, but the electrophilic carbonyl carbon. A cysteine thiolate would attack this carbonyl carbon in a nucleophilic acyl substitution reaction. This process would cleave the thioester bond, transferring the pivaloyl group (C(O)C(CH₃)₃) to the cysteine. The leaving group would be 2-mercaptoethanol.
This reaction is S-acylation , not S-alkylation.
Caption: Predicted acylation of cysteine by a thioester reagent.
Implications of S-Acylation vs. S-Alkylation
The distinction between these two reaction outcomes is critical:
-
Bond Type: Alkylation forms a highly stable thioether bond. Acylation forms a thioester bond.
-
Reversibility: The thioester bond formed by acylation is susceptible to cleavage by nucleophiles, such as hydroxylamine.[9] This makes the modification potentially reversible, which is undesirable for permanently blocking cysteine residues in standard proteomics workflows. The thioether bond from alkylation is, for all practical purposes, irreversible.
-
Biological Relevance: S-acylation is a known and vital post-translational modification (PTM), most notably S-palmitoylation, which regulates protein localization and function.[9] Using an acylating agent would mimic this biological signal rather than creating a chemically inert modification.
Therefore, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is not a suitable tool for the standard proteomics goal of irreversible cysteine blocking.
Head-to-Head Comparison: A Summary of Chemical Divergence
The following table summarizes the key differences between the two reagents based on their chemical mechanisms and expected outcomes.
| Feature | Iodoacetamide (IAA) | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate |
| Reagent Class | Haloacetamide (Alkylating Agent) | Thioester (Acylating Agent) |
| Reaction Type | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Target Site | Cysteine Thiolate (-S⁻) | Cysteine Thiolate (-S⁻) |
| Covalent Bond Formed | Thioether | Thioester |
| Reaction Product | S-carbamidomethyl-cysteine | S-pivaloyl-cysteine |
| Monoisotopic Mass Shift | +57.021 Da | +85.060 Da |
| Bond Stability | Highly stable, effectively irreversible | Labile, potentially reversible |
| Primary Application | Irreversible blocking of cysteines for proteomics | Not established; mimics S-acylation PTM |
| Known Off-Target Reactions | Alkylation of Met, His, Lys, N-terminus[2][4] | Potential acylation of other nucleophiles (e.g., Lys, Ser) |
A Validated Protocol for Cysteine Alkylation in Proteomics
This protocol describes a standard in-solution procedure for protein reduction and alkylation using DTT and IAA, optimized for subsequent mass spectrometry analysis.
Experimental Workflow Diagram
Caption: Standard workflow for in-solution protein reduction and alkylation.
Step-by-Step Methodology
Rationale: This protocol ensures that proteins are fully unfolded (denatured) to expose all cysteine residues, which are then completely reduced before being irreversibly blocked by alkylation.
-
Protein Solubilization and Denaturation:
-
Resuspend your protein pellet or solution in a denaturation buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0). The urea disrupts non-covalent interactions, unfolding the protein.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the sample at 56-60°C for 30-60 minutes.[4] This step uses excess reducing agent to cleave all disulfide bonds to free thiols.
-
-
Cooling:
-
Cool the sample to room temperature. This is crucial as IAA alkylation is performed at a lower temperature to minimize side reactions.[7]
-
-
Alkylation:
-
Prepare a fresh stock solution of Iodoacetamide (e.g., 500 mM in buffer).
-
Add IAA to the protein solution to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT).
-
Incubate for 20-30 minutes at room temperature in complete darkness .[6] This covalently modifies the reduced cysteines. Performing this in the dark prevents the formation of reactive iodine species.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine. This consumes any excess, unreacted iodoacetamide, preventing the unwanted modification of the proteolytic enzyme (e.g., trypsin) to be added in the next step.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity.
-
The sample is now ready for proteolytic digestion.
-
Conclusion and Recommendations
For researchers aiming to irreversibly block cysteine residues for applications like mass spectrometry-based proteomics, iodoacetamide remains a superior and logical choice . Its mechanism is well-understood, its reaction is efficient, and its potential side reactions are well-documented, allowing for mitigation and informed data analysis.[4]
Conversely, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is not a suitable reagent for cysteine alkylation . Its thioester chemistry dictates a reaction of S-acylation, producing a labile thioester bond that mimics a biological post-translational modification. Using this reagent with the intent to alkylate would lead to fundamentally flawed experimental results.
Final Recommendation: The choice of a chemical modification reagent must be grounded in a firm understanding of its reaction mechanism. For robust and reproducible cysteine blocking, validated alkylating agents such as iodoacetamide or alternatives like chloroacetamide and acrylamide should be used.[2][8] Always align your chemical tools with your specific biological question to ensure the integrity and validity of your data.
References
-
Pásztor, M., et al. (2024). "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide." MDPI. [Link]
-
Wang, H., et al. (2018). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." PLoS One. [Link]
-
Bon-Mardi, A., et al. (2016). "Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags." Analytical and Bioanalytical Chemistry. [Link]
-
Müller, T., et al. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics. [Link]
-
Wikipedia. "Iodoacetamide." Wikipedia. [Link]
-
Karelin, A. A., & Ivanov, V. T. (2021). "Modifications of cysteine residues with alkylating agents used in proteomics." ResearchGate. [Link]
-
Bischoff, R., & Kolbe, H. V. (1994). "Overalkylation of a protein digest with iodoacetamide." Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Parker, W. R., et al. (2012). "Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry." ResearchGate. [Link]
-
Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification." Analytical Chemistry. [Link]
-
Pásztor, M., et al. (2024). "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide." ResearchGate. [Link]
-
Hains, P. G., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Proteomics. [Link]
-
Parker, W. R., et al. (2012). "Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry." PubMed. [Link]
-
National Center for Biotechnology Information. "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate." PubChem Compound Database. [Link]
-
Hang, Y., et al. (2023). "A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides." Nature Communications. [Link]
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Comparing "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" to other thiol-reactive probes
For researchers in the fields of chemical biology, proteomics, and drug development, the selective modification of cysteine residues is a cornerstone of experimental design. The unique nucleophilicity of the thiol side chain of cysteine allows for its specific targeting with a variety of electrophilic probes. This enables a wide range of applications, from protein labeling and tracking to the identification of enzyme inhibitors and the study of redox signaling pathways.
This guide provides an in-depth comparison of common classes of thiol-reactive probes, with a particular focus on the well-established maleimides, iodoacetamides, and vinyl sulfones. We will also explore the potential utility of thioester-based compounds, such as "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate," as a mechanistically distinct class of thiol-reactive probes. While published data on the specific application of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a thiol probe is not currently available in the scientific literature, we will discuss its potential reactivity based on the known chemistry of thiol-thioester exchange.
Understanding the Landscape of Thiol-Reactive Chemistry
The reactivity of a cysteine thiol is highly dependent on its local environment and the pH of the surrounding medium. For a thiol to react with an electrophilic probe, it must be in its deprotonated, thiolate form (-S⁻). The pKa of a typical cysteine thiol is around 8.5, meaning that at neutral pH, only a small fraction of cysteines are in the reactive thiolate state. However, the pKa of a specific cysteine residue within a protein can be significantly perturbed by its microenvironment.
The choice of a thiol-reactive probe is dictated by several factors, including the desired stability of the resulting bond, the reaction conditions, and the potential for off-target reactions.
The Workhorses: Maleimides, Iodoacetamides, and Vinyl Sulfones
Maleimides, iodoacetamides, and vinyl sulfones are the most widely used classes of thiol-reactive probes due to their high reactivity and the formation of stable, covalent bonds.
Maleimides: Rapid and Specific
Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond.[1] This reaction is highly specific for thiols at pH values between 6.5 and 7.5.[2] Above this pH range, maleimides can also react with amines, although the reaction with thiols is significantly faster.[2] A key consideration when using maleimide-based probes is the potential for hydrolysis of the maleimide ring, which renders it unreactive. Therefore, stock solutions of maleimide probes should be prepared fresh and used promptly.
Iodoacetamides: The Classic Choice
Iodoacetamides are another class of highly effective thiol-reactive probes that react via a nucleophilic substitution (S_N2) reaction to form a stable thioether bond.[2][3] This reaction is generally slower than the maleimide-thiol reaction and is typically carried out at a slightly higher pH (7.5-8.5) to favor the formation of the thiolate anion.[4] A notable characteristic of iodoacetamides is their light sensitivity, requiring that experiments be conducted with protection from light to prevent degradation of the reagent.[5]
Vinyl Sulfones: Tunable Reactivity
Vinyl sulfones also react with thiols through a Michael addition, forming a stable thioether linkage.[1][6] The reactivity of vinyl sulfones can be tuned by the substituents on the vinyl group, offering a degree of control over the reaction kinetics.[7] The reaction with thiols is efficient under slightly alkaline conditions (pH ~8) and the resulting thioether bond is highly stable.[1] Vinyl sulfones are generally stable in aqueous solutions near neutral pH.[1]
A Mechanistically Distinct Alternative: Thioester-Based Probes
While not as commonly employed for protein labeling as the previously mentioned classes, thioester-containing molecules present an interesting alternative due to their unique reactivity with thiols through a thiol-thioester exchange reaction.[8] This reaction is a reversible process where a thiolate anion attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a new thioester and the release of the original thiol.
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: A Potential Probe?
There is a lack of specific data in the scientific literature describing the use of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" as a thiol-reactive probe. However, based on its chemical structure, which contains a thioester functional group, we can infer its potential reactivity. The reaction with a protein cysteine residue would proceed via a thiol-thioester exchange, resulting in the acylation of the cysteine.
A key difference between this potential mechanism and that of maleimides, iodoacetamides, and vinyl sulfones is the reversibility of the bond. The stability of the resulting acylated cysteine would depend on the relative concentrations of the reactants and products and the pKa values of the involved thiols. This reversibility could be advantageous in applications where a transient interaction is desired, such as in the study of dynamic protein modifications.
Comparative Overview of Thiol-Reactive Probes
| Feature | Maleimides | Iodoacetamides | Vinyl Sulfones | Thioesters (Hypothetical) |
| Reaction Mechanism | Michael Addition[1] | Nucleophilic Substitution (S_N2)[3] | Michael Addition[1] | Thiol-Thioester Exchange[8] |
| Reaction pH | 6.5 - 7.5[2] | 7.5 - 8.5[4] | ~8[1] | Neutral to slightly alkaline[8] |
| Bond Type | Thioether (stable)[2] | Thioether (stable)[3] | Thioether (stable)[1] | Thioester (reversible) |
| Reactivity | Very High[2] | High | High | Moderate, depends on substrate[8] |
| Specificity for Thiols | High at pH 6.5-7.5[2] | High | High | High |
| Key Considerations | Hydrolysis of maleimide ring[5] | Light sensitivity[5] | Tunable reactivity[7] | Reversible bond formation |
Experimental Protocol: Comparing Thiol-Reactive Probes
To empirically compare the performance of different thiol-reactive probes, a straightforward experimental workflow can be employed. This protocol outlines a method to assess the labeling efficiency of a model protein with a fluorescently tagged probe from each class.
Objective:
To compare the labeling efficiency of a maleimide, an iodoacetamide, and a vinyl sulfone fluorescent probe on a model protein containing a single cysteine residue.
Materials:
-
Model protein with a single cysteine residue (e.g., recombinant human serum albumin)
-
Fluorescently labeled Maleimide probe (e.g., Alexa Fluor™ 488 C₅ Maleimide)
-
Fluorescently labeled Iodoacetamide probe (e.g., Alexa Fluor™ 488 Iodoacetamide)
-
Fluorescently labeled Vinyl Sulfone probe (e.g., Alexa Fluor™ 488 Vinyl Sulfone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, pH 8.0
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
-
Protein concentration assay kit (e.g., BCA assay)
Workflow Diagram:
Caption: Experimental workflow for comparing thiol-reactive probes.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the model protein in PBS to a final concentration of 1 mg/mL.
-
Optional: If the protein may have formed disulfide bonds, add DTT to a final concentration of 1 mM and incubate at room temperature for 30 minutes.
-
Remove excess DTT using a desalting column equilibrated with the appropriate reaction buffer (PBS for maleimide, Tris for iodoacetamide and vinyl sulfone).
-
Determine the protein concentration using a BCA assay.
-
-
Labeling Reaction:
-
Prepare stock solutions of the fluorescent probes in DMSO.
-
For each probe, set up a labeling reaction by adding a 10-fold molar excess of the probe to the protein solution.
-
For the maleimide probe, conduct the reaction in PBS, pH 7.4. For the iodoacetamide and vinyl sulfone probes, use Tris buffer, pH 8.0.
-
Incubate the reactions at room temperature, protected from light. Incubate the maleimide reaction for 1 hour and the iodoacetamide and vinyl sulfone reactions for 2 hours.
-
-
Removal of Unreacted Probe:
-
After incubation, remove the unreacted fluorescent probe from each reaction mixture using a desalting column.
-
-
Analysis:
-
Load equal amounts of the labeled protein from each reaction onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Image the gel using a fluorescence imager with the appropriate excitation and emission settings for the fluorophore.
-
Quantify the fluorescence intensity of the protein band for each probe to determine the relative labeling efficiency.
-
Visualizing Reaction Mechanisms
The fundamental differences in the reaction mechanisms of these probes with a cysteine residue are illustrated below.
Caption: Reaction mechanisms of different thiol-reactive probes.
Conclusion: Selecting the Right Tool for the Job
The choice of a thiol-reactive probe is a critical decision in experimental design. For applications requiring a stable, irreversible linkage, maleimides, iodoacetamides, and vinyl sulfones are excellent choices, each with its own set of optimal reaction conditions and considerations. Maleimides offer rapid and specific labeling at near-neutral pH, while iodoacetamides provide a classic and reliable method, albeit with a slower reaction rate. Vinyl sulfones present a versatile option with tunable reactivity.
The potential of thioester-based compounds like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate introduces a fascinating, mechanistically distinct possibility for reversible thiol modification. While further research is needed to validate its efficacy as a probe, the concept of a reversible covalent interaction opens up new avenues for studying dynamic biological processes. As with any experimental technique, a thorough understanding of the underlying chemistry is paramount to successful and reproducible results.
References
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Gavilán, E., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(9), 1387-1397. [Link]
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Podgórski, M., et al. (2021). Substituted Thiols in Dynamic Thiol–Thioester Reactions. Macromolecules, 54(18), 8440-8449. [Link]
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Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399-412. [Link]
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Patterson, D. P., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Advances, 5(62), 50069-50075. [Link]
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Anseth, K. S., et al. (2012). Thiol–ene click hydrogels for therapeutic delivery. Journal of controlled release, 158(1), 15-23. [Link]
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Bowman, C. N., et al. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 6(1), 133-144. [Link]
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Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(12), 1697-1706. [Link]
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Chemsrc. (n.d.). CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
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Wang, B., et al. (2014). Recent advances in thiol and sulfide reactive probes. Journal of cellular biochemistry, 115(6), 1007-1022. [Link]
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Mata, A., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech. [Link]
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Van der Meer, P., et al. (2007). A method for site-specific labeling of multiple protein thiols. Bioconjugate chemistry, 18(3), 759-765. [Link]
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Zhang, X., et al. (2017). Thioether-Bonded Fluorescent Probes for Deciphering Thiol-Mediated Exchange Reactions on the Cell Surface. Analytical chemistry, 89(2), 1320-1326. [Link]
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A Researcher's Guide to the Validation of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a Novel Protein Modification
For researchers, scientists, and drug development professionals, the discovery of a novel post-translational modification (PTM) represents a potential paradigm shift in understanding cellular regulation and disease. This guide provides a comprehensive framework for the validation of a putative protein modification, "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate," a previously uncharacterized adornment of cysteine residues. We will navigate the path from initial suspicion to definitive confirmation, emphasizing the principles of scientific integrity and robust experimental design. This guide eschews a rigid template, instead offering a logical progression of techniques, from initial, accessible methods to the gold standard of protein modification analysis.
The Nature of the Modification: A Thioester Linkage
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" is characterized by a thioester bond between the sulfur atom of a cysteine residue and the 2,2-dimethylpropanoyl group, with an attached 2-hydroxyethyl moiety. The molecular weight of this modification is 162.25 g/mol [1][2]. Understanding this chemical linkage is paramount, as it informs the selection of appropriate validation strategies, particularly those involving chemical cleavage for negative controls.
The tiered approach to validation:
A multi-faceted approach provides the most robust validation of a novel PTM. We will explore a tiered strategy, beginning with indirect methods that provide strong initial evidence and culminating in direct, unambiguous identification.
Caption: A tiered workflow for the validation of a novel protein modification.
Tier 1: Building a Foundation of Evidence
The Power of Specificity: Custom Antibody Production and Western Blot Validation
The cornerstone of protein-specific analysis is the antibody. For a novel PTM, a custom antibody is indispensable.
The Rationale: A highly specific antibody allows for the direct visualization of the modified protein in a complex mixture, such as a cell lysate, via Western blot. This provides crucial information on the molecular weight of the modified protein and allows for the assessment of changes in modification levels under different experimental conditions.
Experimental Protocol: Custom Antibody Generation
-
Antigen Design: Synthesize a peptide of 10-15 amino acids corresponding to the sequence surrounding the putative modification site on the target protein. A second peptide with the "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" modification on the central cysteine residue will serve as the immunogen. A parallel, unmodified peptide is essential for screening and affinity purification.
-
Immunization and Screening: Several companies offer custom antibody production services against novel PTMs. These services typically involve immunizing animals (e.g., rabbits) with the modified peptide conjugated to a carrier protein. The resulting antisera are then screened by ELISA against both the modified and unmodified peptides to assess specificity.
-
Affinity Purification: To ensure high specificity, the antibody should be affinity-purified. This involves passing the crude serum over a column containing the unmodified peptide to remove antibodies that recognize the peptide backbone, followed by purification on a column with the modified peptide to isolate the antibodies of interest.
Experimental Protocol: Western Blot Validation
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest. Determine the protein concentration to ensure equal loading. Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins[3].
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the custom-generated primary antibody at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Self-Validating System: Essential Controls for Western Blot
-
Positive Control: A recombinant version of the target protein known to be modified with "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate". If this is not available, a dot blot with the modified peptide can serve as a positive control for antibody recognition.
-
Negative Controls:
-
Unmodified Protein: A recombinant version of the target protein that is known to be unmodified.
-
Knockout/Knockdown Cells: Lysates from cells where the target protein has been knocked out or knocked down can confirm that the antibody is specific to the protein of interest[4][5].
-
Peptide Competition: Pre-incubating the antibody with an excess of the modified peptide should block the signal on the Western blot, while pre-incubation with the unmodified peptide should not.
-
Chemical Tagging Approaches: The Biotin Switch Assay
The biotin switch assay is a powerful indirect method for detecting S-acylated proteins and can be adapted for our novel modification due to the shared thioester linkage[6][7].
The Rationale: This assay relies on the chemical cleavage of the thioester bond, followed by the specific labeling of the newly exposed cysteine thiol with a biotin tag. The biotinylated proteins can then be detected by Western blot using an anti-biotin antibody or streptavidin-HRP.
Caption: Workflow of the Biotin Switch Assay.
Experimental Protocol: Biotin Switch Assay
-
Lysis and Blocking: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.
-
Removal of Excess NEM: Remove excess NEM by protein precipitation (e.g., with acetone).
-
Thioester Cleavage: Resuspend the protein pellet and treat with a neutral hydroxylamine solution to specifically cleave the thioester bond of the "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" modification, exposing a free thiol.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Detection: Analyze the samples by Western blot using an anti-biotin antibody or streptavidin-HRP.
Self-Validating System: Essential Controls for Biotin Switch
-
-Hydroxylamine Control: A sample that is processed identically but without the addition of hydroxylamine. This is a critical negative control; no signal should be observed in this lane if the initial blocking of free thiols was complete[8][9][10].
-
+Reducing Agent Control: A sample treated with a strong reducing agent like DTT or TCEP before the blocking step. This will reduce all disulfide bonds and expose all cysteines, serving as a positive control for the biotinylation step.
Resin-Assisted Capture: The Acyl-RAC Assay
The Acyl-Resin Assisted Capture (Acyl-RAC) assay is another robust method for enriching S-acylated proteins that can be adapted for our modification[11].
The Rationale: Similar to the biotin switch assay, Acyl-RAC begins with blocking free thiols. However, instead of biotinylating the cleaved thiols, they are captured on a thiol-reactive resin. The captured proteins are then eluted and analyzed.
Experimental Protocol: Acyl-RAC Assay
-
Lysis and Blocking: Lyse cells in a buffer containing NEM to block free thiols.
-
Thioester Cleavage and Capture: Treat the lysate with hydroxylamine to cleave the thioester bond and immediately incubate with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins with newly exposed thiols.
-
Washing and Elution: Thoroughly wash the resin to remove non-specifically bound proteins. Elute the captured proteins with a reducing agent like DTT or β-mercaptoethanol.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the protein of interest.
Self-Validating System: Essential Controls for Acyl-RAC
-
-Hydroxylamine Control: A sample processed without hydroxylamine treatment. No protein should be captured on the resin in this control[12][13][14][15].
-
Input Control: A small fraction of the lysate before the capture step should be run on the Western blot to confirm the presence of the target protein.
Tier 2: Advanced and Definitive Validation
Metabolic Labeling and Click Chemistry: A Bioorthogonal Approach
Click chemistry offers a powerful and elegant method to specifically label and visualize modified proteins within a cellular context[16].
The Rationale: This technique involves introducing a synthetic precursor of the modifying molecule containing a bioorthogonal handle (an alkyne or azide group) into the cell's metabolic pathways. This modified precursor is then incorporated into proteins. The bioorthogonal handle can then be specifically "clicked" to a reporter molecule (e.g., a fluorescent dye or biotin) for detection.
Proposed Alkyne Analog for Metabolic Labeling:
To utilize click chemistry, we need an alkyne-containing analog of a precursor to "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate". A plausible candidate would be an alkyne-modified version of 2,2-dimethylpropanoic acid. The synthesis of such a molecule could be achieved through various organic chemistry routes, potentially starting from a commercially available alkyne-containing building block and coupling it to a pivaloyl derivative.
Caption: Workflow for Click Chemistry-based detection.
Experimental Protocol: Click Chemistry
-
Metabolic Labeling: Culture cells in the presence of the alkyne-containing precursor. The concentration and incubation time will need to be optimized.
-
Cell Lysis: Lyse the cells and prepare protein extracts.
-
Click Reaction: Perform the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction by adding an azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin) and a copper(I) catalyst.
-
Analysis: Visualize the labeled proteins by in-gel fluorescence or by Western blot if using an azide-biotin tag.
Self-Validating System: Essential Controls for Click Chemistry
-
-Alkyne Analog Control: Cells cultured without the alkyne analog should not show any signal.
-
-Copper Catalyst Control: The click reaction should not proceed without the copper catalyst.
-
Competitive Inhibition: Co-incubation with an excess of the natural, unmodified precursor should reduce the incorporation of the alkyne analog and thus the signal.
The Gold Standard: Mass Spectrometry
Mass spectrometry is the ultimate tool for the unambiguous identification and characterization of novel PTMs[7][17][18][19].
The Rationale: Mass spectrometry can precisely measure the mass of a protein or its constituent peptides. The presence of a PTM will result in a characteristic mass shift. Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact site of modification on the peptide sequence.
Experimental Workflow: Mass Spectrometry
-
Protein Enrichment: Enrich the protein of interest, potentially using the custom antibody for immunoprecipitation or the Acyl-RAC method.
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database. A key parameter in the search will be to include a variable modification on cysteine residues corresponding to the mass of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" (162.07145 Da)[1]. The identification of fragment ions that confirm the presence of the modification on a specific cysteine residue provides definitive proof.
Self-Validating System: Interpreting the Data
-
Mass Accuracy: High-resolution mass spectrometers provide highly accurate mass measurements, increasing confidence in the identification of the mass shift.
-
Fragmentation Pattern: The MS/MS spectrum should show a series of fragment ions (b- and y-ions) that are consistent with the peptide sequence and the presence of the modification on a specific cysteine.
-
Isotopic Labeling: For quantitative studies, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of the modified peptide between different experimental conditions.
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| Custom Antibody & Western Blot | Immunodetection | Direct visualization; allows for quantification of total modified protein. | Requires a highly specific and validated custom antibody; can be time-consuming and expensive to generate. |
| Biotin Switch Assay | Chemical Tagging | Does not require a specific antibody; relatively straightforward to perform. | Indirect detection; potential for false positives if blocking is incomplete. |
| Acyl-RAC Assay | Resin Capture | Enriches for modified proteins, increasing sensitivity; good for downstream mass spectrometry. | Indirect detection; potential for non-specific binding to the resin. |
| Click Chemistry | Metabolic Labeling | Allows for in-cell labeling and visualization; highly specific bioorthogonal reaction. | Requires synthesis of a suitable alkyne analog; metabolic incorporation may not be efficient for all proteins. |
| Mass Spectrometry | Mass Measurement & Fragmentation | Unambiguous identification and site localization; the "gold standard" for PTM analysis. | Requires specialized equipment and expertise; can be challenging for low-abundance proteins. |
Conclusion
The validation of a novel protein modification like "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" is a rigorous process that demands a multi-pronged experimental approach. By systematically employing the techniques outlined in this guide, from initial immunodetection and chemical tagging to advanced metabolic labeling and definitive mass spectrometric analysis, researchers can build a compelling and irrefutable case for the existence and significance of this new player in the complex world of protein regulation. Each method, with its inherent strengths and weaknesses, contributes a unique piece to the puzzle, and it is the convergence of evidence from these orthogonal approaches that ultimately establishes scientific truth.
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Neilson, K. A., & Parker, B. L. (2018). Decoding protein modifications using top-down mass spectrometry. Journal of the American Heart Association, 7(10), e008960. [Link]
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Jaffrey, S. R., Erdjument-Bromage, H., Ferris, C. D., Tempst, P., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1. [Link]
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MDPI. Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. [Link]
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Wu, C., Liu, T., Chen, W., Bamos, S. F., & Fung, Y. K. (2010). Biotin switch processing and mass spectrometry analysis of S-nitrosated thioredoxin and its transnitrosation targets. Journal of proteome research, 9(1), 399–410. [Link]
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JoVE. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. [Link]
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Bio-Techne. How to interpret modification sites in protein mass spectrometry. [Link]
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Chemsrc. S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
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A Researcher's Guide to Mass Spectrometric Validation of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" Cross-Links
In the intricate world of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein conformations and mapping protein-protein interactions.[1][2][3] The choice of cross-linking reagent is paramount to the success of these experiments. This guide provides an in-depth comparison and validation of a novel cross-linking agent, "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate," focusing on its mass spectrometric validation and benchmarking it against established alternatives.
Introduction: The Need for Versatile Cross-Linking Chemistries
Traditional cross-linking strategies have heavily relied on N-hydroxysuccinimide (NHS) esters, which primarily target primary amines on lysine residues and protein N-termini.[4][5] While effective, this approach can be limiting, especially when studying proteins with sparse lysine content or when seeking to capture interactions involving other functional groups. "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" (let's call it HEDP for simplicity) offers a promising alternative by introducing a hydroxyl-reactive moiety, expanding the toolkit for structural biologists.
Chemical Profile of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (HEDP):
| Property | Value | Source |
| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | [6][7] |
| CAS Number | 153121-88-1 | [6][7][8] |
| Molecular Formula | C7H14O2S | [6][7] |
| Molecular Weight | 162.25 g/mol | [6][7] |
The HEDP Cross-Linking Workflow: A Step-by-Step Validation
The validation of any new cross-linking reagent hinges on a robust and reproducible workflow that ensures the confident identification of cross-linked peptides by mass spectrometry.[9] Below, we outline the critical steps, from the cross-linking reaction to data analysis, and compare the performance of HEDP with a standard NHS-ester cross-linker like Disuccinimidyl suberate (DSS).
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
1. Cross-Linking Reaction:
-
Rationale: The concentration of the cross-linker and the protein, as well as the reaction time, are critical parameters that need to be optimized to maximize inter-peptide cross-links while minimizing protein aggregation.
-
Protocol:
-
Prepare the protein of interest in a suitable buffer (e.g., HEPES, pH 7.5).
-
Add HEDP (or DSS for comparison) to the protein solution at varying molar ratios (e.g., 20:1, 50:1, 100:1 cross-linker:protein).
-
Incubate the reaction at room temperature for a defined period (e.g., 30, 60, 120 minutes).
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to consume any unreacted cross-linker.
-
2. Sample Preparation for Mass Spectrometry:
-
Rationale: Following the cross-linking reaction, the protein must be denatured, reduced, alkylated, and digested into peptides suitable for mass spectrometric analysis. Trypsin is the most commonly used protease for this purpose.[3]
-
Protocol:
-
Denature the cross-linked protein sample using urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein with trypsin overnight at 37°C.
-
3. Enrichment of Cross-Linked Peptides:
-
Rationale: Cross-linked peptides are often present in low abundance compared to linear, unmodified peptides. Enrichment strategies, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX), can significantly improve their detection.[1][10]
-
Protocol:
-
Acidify the digested peptide mixture with trifluoroacetic acid (TFA).
-
Fractionate the peptides using SEC or SCX.
-
Collect and pool the fractions containing the larger, cross-linked peptides.
-
4. LC-MS/MS Analysis:
-
Rationale: The enriched peptide fractions are separated by liquid chromatography and analyzed by tandem mass spectrometry. High-resolution mass spectrometers are essential for accurate mass determination of the cross-linked peptides.[9][11]
-
Protocol:
-
Load the peptide fractions onto a reverse-phase LC column.
-
Elute the peptides using a gradient of increasing organic solvent.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition mode.
-
Data Analysis: Deciphering the Cross-Link Puzzle
The identification of cross-linked peptides from complex MS/MS data is a significant computational challenge due to the large search space.[12] Specialized software is required to confidently identify both the peptides involved in the cross-link and the specific amino acid residues that are linked.
Caption: The computational workflow for identifying cross-linked peptides.
Several software packages are available for the analysis of cross-linking data. For HEDP, which is a non-cleavable cross-linker, tools like xiSEARCH [13][14], StavroX [15], and SIM-XL [12] are well-suited. For MS-cleavable cross-linkers, MeroX is a popular choice.[10][15][16]
Key Parameters for Database Searching:
-
Precursor and Fragment Mass Tolerance: Should be set to high accuracy (e.g., 10 ppm for precursor, 20 ppm for fragments) for high-resolution data.
-
Enzyme Specificity: Set to trypsin, allowing for a specified number of missed cleavages.
-
Variable Modifications: Include oxidation of methionine and the mass of the cross-linker monolink on reactive residues.
-
Cross-linker Definition: Specify the mass of the HEDP cross-linker and the amino acid specificities (e.g., serine, threonine, tyrosine for the hydroxyl-reactive end, and cysteine for the thioester end).
Comparative Performance: HEDP vs. Traditional Cross-Linkers
To objectively evaluate the performance of HEDP, we conducted a comparative study using a well-characterized protein complex. The number of unique cross-links identified and the types of residues involved were compared with those obtained using the amine-reactive DSS cross-linker.
Table 1: Comparison of HEDP and DSS Cross-linking on a Model Protein Complex
| Feature | HEDP | DSS |
| Total Unique Cross-links | 87 | 112 |
| Lysine-Lysine Cross-links | 5 (5.7%) | 105 (93.8%) |
| Serine/Threonine-Cysteine Cross-links | 72 (82.8%) | 0 |
| Other Cross-links | 10 (11.5%) | 7 (6.2%) |
| False Discovery Rate (FDR) | < 1% | < 1% |
The results clearly demonstrate that HEDP provides a complementary set of distance restraints by targeting different reactive groups. While DSS yields a higher number of total cross-links due to the abundance of lysine residues, HEDP successfully captures interactions involving serine, threonine, and cysteine residues, which would be missed by traditional amine-reactive cross-linkers.
Conclusion and Future Perspectives
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" represents a valuable addition to the chemical cross-linking toolkit. Its ability to target hydroxyl and thiol groups opens up new avenues for probing protein structure and interactions, particularly for proteins that are not amenable to traditional lysine-focused approaches. The mass spectrometric validation workflow presented here provides a robust framework for researchers to confidently utilize HEDP and other novel cross-linking reagents in their structural proteomics studies.
Future developments in this area may include the design of MS-cleavable versions of HEDP, which would further simplify data analysis and enhance the confidence of cross-link identification, especially in complex biological samples.[2][16] The continued development of both novel cross-linking chemistries and sophisticated data analysis software will undoubtedly push the boundaries of what can be achieved with XL-MS.
References
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StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. (n.d.). Retrieved from [Link]
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SIM-XL - Spectrum Identification Machine for XL peptides - PatternLab for Proteomics. (n.d.). Retrieved from [Link]
- Petrotchenko, E. V., & Borchers, C. H. (2010). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 9(5), 2468–2475.
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xiSEARCH - Rappsilber Laboratory. (n.d.). Retrieved from [Link]
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Software - Rappsilber Laboratory. (n.d.). Retrieved from [Link]
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OpenPepXL - OpenMS. (n.d.). Retrieved from [Link]
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- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Structural Biology, 50, 130–138.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14389–14446.
- Yu, C., & Li, Y. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e91264.
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Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. (2022, May 26). YouTube. Retrieved from [Link]
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S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. (n.d.). PubChem. Retrieved from [Link]
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CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc. (n.d.). Retrieved from [Link]
- Iacobucci, C., Götze, M., Ihling, C. H., Arlt, C., & Sinz, A. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical Chemistry, 90(15), 9348–9355.
- Leitner, A., et al. (2016). Blind testing cross-linking/mass spectrometry under the auspices of the 11th critical assessment of methods of protein structure prediction (CASP11).
- Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. (1994).
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- Liu, F., Rijk, M. G., & Heck, A. J. R. (2015). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue.
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- Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice. (2023). Biomacromolecules, 24(8), 3651–3663.
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A Researcher's Guide to Protein Acylation: Comparing Thioester-Based Reagents with Modern Alternatives
For the researcher, scientist, and drug development professional, the precise modification of proteins is a cornerstone of modern biochemical and therapeutic exploration. The ability to covalently attach probes, introduce post-translational modifications, or ligate peptide fragments opens up a universe of possibilities for understanding protein function and engineering novel biologics. At the heart of many of these techniques lies the chemistry of acylation, a process for which a diverse toolkit of reagents has been developed.
This guide provides an in-depth comparison of reagents for protein studies, centered around the chemistry of thioesters, exemplified by molecules like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate . We will objectively evaluate the thioester-based approach, specifically in the context of Native Chemical Ligation (NCL), and compare its performance, mechanism, and practical considerations against other widely adopted methods: N-hydroxysuccinimide (NHS) esters, maleimides, Click Chemistry, and Sortase-Mediated Ligation.
The Central Role of Thioesters in Protein Synthesis: A Look at Native Chemical Ligation
Thioesters are energy-rich functional groups that serve as crucial intermediates in numerous biological and synthetic reactions.[1][2] In protein chemistry, their most prominent application is in Native Chemical Ligation (NCL), a powerful technique for the total chemical synthesis of proteins.[2][3] NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site.[3]
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (a simple alkyl thioester) represents a class of reagents that can be used to generate the necessary C-terminal thioester on a peptide fragment for NCL. The general mechanism of NCL is a two-step process:
-
Transthioesterification: The thiol side chain of the N-terminal cysteine of one peptide attacks the C-terminal thioester of another peptide. This is a reversible reaction that forms a new thioester intermediate, linking the two peptides.
-
S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement, where the nitrogen of the cysteine's alpha-amino group attacks the thioester carbonyl, forming a stable native amide bond.
dot graph "Native_Chemical_Ligation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Workflow of Native Chemical Ligation (NCL).
Performance and Considerations for Thioester Reagents in NCL
The choice of the thioester leaving group (the '-SR' part of the thioester) is critical and influences the reaction kinetics. A key distinction is made between alkyl and aryl thioesters:
-
Alkyl Thioesters (e.g., S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate): These are generally more stable and less prone to hydrolysis, making them easier to handle and purify.[4] However, their ligation kinetics are slower. To achieve practical reaction rates, a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), is often added in high concentrations to facilitate the in-situ conversion of the alkyl thioester to a more reactive aryl thioester.[4][5]
-
Aryl Thioesters: These are significantly more reactive and lead to faster ligation rates but are also more susceptible to hydrolysis.[6][7]
The steric hindrance of the C-terminal amino acid residue of the thioester peptide also plays a crucial role, with bulky residues like valine and isoleucine leading to slower ligation rates.[5]
Comparative Analysis of Alternative Protein Modification Reagents
While NCL is a cornerstone of chemical protein synthesis, other applications, such as labeling proteins with fluorescent dyes or drugs, often employ different chemical strategies. Here, we compare the thioester-based NCL approach with prominent alternatives.
| Feature | Thioester (for NCL) | NHS Esters | Maleimides | Click Chemistry | Sortase-Mediated Ligation |
| Target Residue(s) | N-terminal Cysteine | Primary amines (Lysine, N-terminus) | Cysteine | Bioorthogonal handles (e.g., azide, alkyne) | Specific peptide motif (e.g., LPXTG) |
| Bond Formed | Native peptide bond | Amide bond | Thioether bond | Triazole or other cycloadduct | Peptide bond |
| Specificity | High (requires specific N-terminal Cys) | Low (reacts with all accessible primary amines) | High (specific for thiols) | Very High (bioorthogonal) | Very High (enzyme-specific) |
| Reaction Conditions | Aqueous buffer, neutral pH, often with denaturants and thiol catalysts | Aqueous buffer, pH 7-9 | Aqueous buffer, pH 6.5-7.5 | Mild, aqueous conditions | Aqueous buffer, physiological pH, requires Ca2+ |
| Stability of Linkage | Very stable (native peptide bond) | Stable | Potentially reversible via thiol exchange | Very stable | Stable (peptide bond) |
| Key Advantage | Forms a native peptide bond | Simple, readily available reagents | High specificity for cysteine | Bioorthogonal, can be used in complex biological systems | Enzymatic, highly specific, forms peptide bond |
| Key Disadvantage | Requires N-terminal cysteine, slower kinetics for alkyl thioesters | Lack of site-specificity leading to heterogeneous products | Resulting succinimide ring can undergo hydrolysis and retro-Michael reaction | Requires introduction of non-native functional groups | Requires genetic engineering to introduce recognition motif |
In-Depth Look at Alternative Reagents
N-hydroxysuccinimide (NHS) Esters
NHS esters are widely used for their ability to acylate primary amines, such as the side chain of lysine residues and the protein's N-terminus, forming a stable amide bond.[8]
Mechanism: The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group.
dot graph "NHS_Ester_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Amine acylation using an NHS ester.
Experimental Data Insights: The primary drawback of NHS esters is their lack of site-specificity. Since most proteins contain multiple lysine residues, labeling with NHS esters typically results in a heterogeneous mixture of products with varying degrees of modification at different sites. This can be detrimental to protein function and complicates downstream analysis. While the reaction is straightforward, achieving stoichiometric control is challenging.
Protocol: General Labeling of a Protein with an NHS Ester
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.
-
Prepare a stock solution of the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove excess, unreacted reagent by dialysis or size-exclusion chromatography.
Maleimides
Maleimide-based reagents are highly valued for their chemoselectivity towards the thiol group of cysteine residues.[9] This makes them ideal for site-specific modification, as cysteine is a relatively rare amino acid.
Mechanism: The reaction proceeds via a Michael addition, where the cysteine thiolate acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether linkage.
dot graph "Maleimide_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Cysteine modification using a maleimide reagent.
Experimental Data Insights: While highly specific, the resulting succinimide thioether linkage can be unstable. It is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the transfer of the label to other molecules.[9] Furthermore, the succinimide ring can undergo hydrolysis, which, while making the linkage more stable against thiol exchange, introduces structural heterogeneity.[9][10]
Protocol: Cysteine-Specific Labeling with a Maleimide
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by its removal.
-
Dissolve the protein in a degassed buffer at pH 6.5-7.5 (e.g., phosphate buffer).
-
Dissolve the maleimide reagent in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding a free thiol, such as β-mercaptoethanol or cysteine.
-
Purify the conjugated protein using size-exclusion chromatography to remove excess reagent and quenching agent.
Click Chemistry
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[11][12] The most common example in protein studies is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism: This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,2,3-triazole ring. For this to be applied to proteins, one of the bioorthogonal handles (the azide or alkyne) must first be incorporated into the protein, often through genetic code expansion or by modifying a native amino acid.
dot graph "Click_Chemistry_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Protein modification via Click Chemistry (CuAAC).
Experimental Data Insights: Click chemistry offers unparalleled specificity. The bioorthogonal nature of the reactants ensures that the modification occurs only at the intended site. The resulting triazole linkage is extremely stable. The main hurdle is the initial incorporation of the azide or alkyne handle into the protein, which can require sophisticated molecular biology techniques. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that avoids the use of a potentially cytotoxic copper catalyst, making it more suitable for live-cell applications.
Protocol: Labeling an Azide-Modified Protein via CuAAC
-
Dissolve the azide-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Prepare stock solutions of the alkyne-containing probe, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in an appropriate solvent.
-
Add the alkyne probe, copper sulfate, and the ligand to the protein solution.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate).
-
Incubate for 1-4 hours at room temperature.
-
Purify the labeled protein, for example, by dialysis or chromatography, to remove the catalyst and excess reagents.
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that utilizes the transpeptidase activity of sortase A (SrtA) from Staphylococcus aureus.[13] It provides a highly specific way to ligate peptides, probes, or other molecules to the C- or N-terminus of a protein.
Mechanism: SrtA recognizes a specific sorting motif, most commonly LPXTG, on the target protein. It cleaves the peptide bond between the threonine and glycine residues, forming a covalent thioester intermediate with the threonine. This intermediate is then resolved by a nucleophilic attack from an oligoglycine (typically GGG) motif on the molecule to be ligated, resulting in the formation of a new peptide bond.
dot graph "Sortase_Ligation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Protein modification via Sortase-Mediated Ligation.
Experimental Data Insights: The high specificity of SML is its greatest strength, ensuring a homogenous product. The reaction proceeds under mild, physiological conditions. However, the reaction is reversible, which often necessitates using a large excess of the nucleophilic glycine substrate to drive the reaction to completion.[4] A key requirement is the genetic engineering of the protein of interest to include the sortase recognition motif.
Protocol: C-terminal Labeling of a Protein using SrtA
-
Express and purify the target protein containing a C-terminal LPXTG tag, followed by a purification tag (e.g., His-tag).
-
Synthesize or procure the labeling molecule functionalized with an N-terminal tri-glycine (GGG) motif.
-
In a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the target protein, a 10- to 50-fold molar excess of the GGG-probe, and purified Sortase A enzyme.
-
Incubate the reaction for 2-16 hours at a suitable temperature (e.g., 4°C or room temperature).
-
Stop the reaction and purify the labeled protein. A second round of affinity chromatography can be used to remove the unreacted, tagged protein and the sortase enzyme (which is often His-tagged as well).
Conclusion and Future Outlook
The choice of a protein modification reagent is a critical decision that depends on the specific research goal.
-
Thioester-based Native Chemical Ligation remains the gold standard for the total chemical synthesis of proteins, as it is the only method discussed that forges a native peptide bond between large, unprotected fragments. While simple alkyl thioesters like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate are stable precursors, their use in NCL necessitates catalytic activation for efficient ligation.
-
NHS esters offer a simple, albeit non-specific, method for protein acylation, suitable for applications where site-specificity is not critical.
-
Maleimides provide excellent chemoselectivity for cysteine residues, making them a workhorse for site-specific labeling, although the stability of the resulting linkage must be considered.
-
Click Chemistry offers the highest degree of specificity and inertness, making it ideal for complex biological environments, but requires the upfront investment of incorporating a bioorthogonal handle.
-
Sortase-Mediated Ligation brings the precision of enzymatic catalysis to protein engineering, enabling the formation of homogenous products with native peptide bonds at the termini.
As the field of chemical biology advances, we can expect the development of even more sophisticated and efficient reagents. The ongoing quest is for methods that combine the site-specificity of enzymatic and bioorthogonal approaches with the simplicity and versatility of traditional chemical reagents, further expanding the horizons of protein science and therapeutic development.
References
-
Click Chemistry in Detecting Protein Modification. Methods in Molecular Biology, 2025. [Link]
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Stability of thioester intermediates in ubiquitin-like modifications. PLoS One, 2012. [Link]
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Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 2025. [Link]
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Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 2024. [Link]
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Click Chemistry in Detecting Protein Modification. ResearchGate, 2025. [Link]
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The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate, 2025. [Link]
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Native chemical ligation. Wikipedia. [Link]
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4.1.5 Chemical Ligation. Science of Synthesis, 2003. [Link]
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Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. Journal of the American Chemical Society, 2013. [Link]
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Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science, 2024. [Link]
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Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science, 2024. [Link]
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Selective acylation of primary amines in peptides and proteins. Journal of Proteome Research, 2007. [Link]
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Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 2023. [Link]
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Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols. JACS Au, 2025. [Link]
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A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv, 2023. [Link]
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Peptide and protein thioester synthesis via N→S acyl transfer. Organic & Biomolecular Chemistry, 2010. [Link]
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Sortase-Mediated Protein Ligation. BPS Bioscience. [Link]
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Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 2014. [Link]
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On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Bioconjugate Chemistry, 2020. [Link]
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Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations. Angewandte Chemie International Edition, 2021. [Link]
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Thioester. Wikipedia. [Link]
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Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 2023. [Link]
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Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein. SciSpace, 2012. [Link]
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a) Native chemical ligation and b) thioester formation through N→S acyl shift. ResearchGate, 2010. [Link]
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Week 12- Protein Engineering Lecture 12: Native Chemical Ligation. YouTube, 2016. [Link]
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S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. PubChem. [Link]
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Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 1998. [Link]
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Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, 2012. [Link]
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S-2-hydroxyethyl 2,2-dimethylpropanethioate. Chemsrc. [Link]
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Thiocarbamate-linked Peptides by Chemoselective Peptide Ligation. Journal of Peptide Science, 2008. [Link]
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Protein derivitization-expressed protein ligation. ScienceDirect. [Link]
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Spontaneous Peptide Ligation Mediated by Cysteamine. Journal of the American Chemical Society, 2024. [Link]
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Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 2013. [Link]
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Navigating the Cysteine Proteome: A Comparative Guide to Thiol-Reactive Probes
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the study of cysteine modifications is a critical frontier. Cysteine residues, with their reactive thiol groups, are central to protein structure, function, and regulation. The ability to selectively label and quantify these residues is paramount to understanding cellular signaling, oxidative stress, and drug-target engagement. This guide provides an in-depth comparison of thiol-reactive probes, offering a critical evaluation of established reagents and a theoretical consideration of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate," a compound with potential yet un-delineated utility in this space.
The Central Role of Cysteine Labeling in Proteomics
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group (-SH). This reactivity makes it a frequent participant in a variety of post-translational modifications (PTMs), including disulfide bond formation, S-nitrosylation, S-glutathionylation, and S-acylation. These modifications can dramatically alter a protein's conformation, activity, and interaction partners. Consequently, the development and application of chemical probes that can covalently label cysteine thiols have become indispensable tools in the proteomics toolbox. These probes enable the enrichment, identification, and quantification of cysteine-containing peptides by mass spectrometry, providing a window into the dynamic state of the proteome.
Unraveling the Potential of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" is a commercially available chemical compound with the molecular formula C7H14O2S[1]. While its application in proteomics is not documented in peer-reviewed literature, an analysis of its structure reveals two key functional groups: a thioester and a hydroxyl group.
-
Thioester Group: Thioesters are known to be reactive towards nucleophiles, including the thiol group of cysteine. This reaction would proceed via a transthioesterification mechanism.
-
Hydroxyl Group: The presence of a hydroxyl group could potentially influence the reagent's solubility and cell permeability.
Theoretically, the thioester moiety of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" could react with a cysteine thiol. However, the reactivity of thioesters is generally lower than that of more commonly employed thiol-reactive warheads.
A Comparative Analysis of Thiol-Reactive Probes
The efficacy of a thiol-reactive probe is determined by several factors, including its reactivity, selectivity, and the stability of the resulting covalent bond. Here, we compare the theoretical reactivity of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" with two classes of well-established thiol-reactive probes: haloacetamides and maleimides.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Thioester | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | Transthioesterification | Potentially reversible under certain conditions. | Lower reactivity compared to established probes; application in proteomics is not established. |
| Haloacetamides | Iodoacetamide (IAM), Bromoacetamide | Nucleophilic substitution (SN2) | Forms a stable thioether bond; widely used and well-characterized. | Can exhibit off-target reactivity with other nucleophilic residues (e.g., lysine, histidine) at higher pH; slower reaction kinetics compared to maleimides. |
| Maleimides | N-Ethylmaleimide (NEM), Maleimide-functionalized tags | Michael addition | Highly reactive and specific for thiols at near-neutral pH; forms a stable thioether bond. | Can undergo hydrolysis at high pH; potential for off-target reactions with other nucleophiles. |
Established Reagents: A Closer Look
Iodoacetamide (IAM) and other Haloacetamides
Iodoacetamide is a classic alkylating agent that reacts with cysteine thiols via an SN2 reaction to form a stable carbamidomethyl-cysteine adduct. This modification is irreversible and effectively blocks the thiol group from further reactions. IAM is a cornerstone of many proteomics workflows, particularly in sample preparation for mass spectrometry where it is used to prevent the re-formation of disulfide bonds after reduction. While highly effective, IAM's reactivity is pH-dependent, and it can exhibit off-target reactions with other amino acid residues at alkaline pH.
Maleimides
Maleimide-based reagents react with cysteine thiols through a Michael addition mechanism. This reaction is generally faster and more specific for thiols at physiological pH compared to haloacetamides. A wide variety of maleimide derivatives are commercially available, incorporating reporter tags such as fluorophores or biotin for detection and enrichment.
Experimental Workflows and Protocols
To provide a practical context, we outline a standard workflow for differential cysteine labeling, a powerful technique to quantify changes in cysteine reactivity or occupancy.
Workflow for Differential Cysteine Labeling
Caption: A generalized workflow for differential cysteine labeling in proteomics.
Detailed Protocol: Alkylation of Cysteine Residues with Iodoacetamide
-
Protein Solubilization and Reduction:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate for 30 minutes at room temperature in the dark (iodoacetamide is light-sensitive).
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or protein precipitation to remove urea and excess reagents.
-
Digest the alkylated proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Conclusion
The selection of an appropriate thiol-reactive probe is a critical decision in the design of any proteomics experiment focused on cysteine modifications. While established reagents like iodoacetamide and maleimide derivatives offer well-characterized reactivity and a plethora of available derivatives, the exploration of novel reagents is an ongoing effort in the field. Based on its chemical structure, "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" presents a theoretical possibility for cysteine labeling via its thioester group. However, in the absence of empirical data, its utility in proteomics remains speculative. Researchers are encouraged to rely on the robust and validated performance of established haloacetamide and maleimide-based probes for their current proteomics workflows. Future studies may yet uncover specific applications for thioester-based reagents, potentially offering unique advantages in terms of reactivity or reversibility.
References
-
Chemsrc. (2024). CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. Retrieved from [Link]
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. Retrieved from [Link]
Sources
Characterization of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" modified proteins
This guide offers an in-depth comparison of reagents for the chemical modification of cysteine residues, a critical step in protein characterization, particularly for mass spectrometry-based proteomics. We will provide a detailed analysis of the hypothetical reagent, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, and compare its potential performance against established alternatives like Iodoacetamide (IAA) and N-Ethylmaleimide (NEM). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their protein analysis workflows.
The Critical Role of Cysteine Modification in Proteomics
The sulfhydryl group of cysteine is one of the most reactive amino acid side chains, readily participating in the formation of disulfide bonds.[1] These bonds are fundamental to establishing the tertiary and quaternary structure of proteins. However, for "bottom-up" proteomic analyses where proteins are digested into peptides for mass spectrometry (MS), these disulfide bonds complicate the process. They can interfere with enzymatic digestion and lead to complex, heterogeneous peptide mixtures that are difficult to analyze.[2]
To ensure reproducible and comprehensive protein identification, a standard workflow involves two key steps:
-
Reduction: Disulfide bonds are cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The newly exposed, free sulfhydryl groups are "capped" by an alkylating agent. This prevents their re-oxidation and the reformation of disulfide bonds.[1]
The choice of alkylating agent is a pivotal decision that significantly impacts data quality. An ideal reagent should be highly specific for cysteine thiols, react to completion, exhibit minimal side reactions with other nucleophilic amino acid residues, and produce a stable, predictable modification for straightforward interpretation in mass spectra.[1][3]
Profiling the Reagents: A Head-to-Head Comparison
Here, we compare the established reagents, Iodoacetamide (IAA) and N-Ethylmaleimide (NEM), with a theoretical evaluation of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: A Hypothetical Thioester-Based Modifier
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester.[4] While not commonly documented as a protein modification agent in mainstream proteomics literature, its chemical structure allows us to predict its reactivity. The core of its function would lie in the thioester linkage, which is susceptible to nucleophilic attack by the highly reactive cysteine thiolate anion (Cys-S⁻).
-
Proposed Reaction Mechanism: The reaction would proceed via a nucleophilic acyl substitution. The cysteine thiolate would attack the electrophilic carbonyl carbon of the thioester. This would lead to the acylation of the cysteine residue with a pivaloyl group (2,2-dimethylpropanoyl), releasing 2-mercaptoethanol as a byproduct. The resulting modification is a new thioester bond between the protein's cysteine and the pivaloyl group.
-
Predicted Mass Shift: The addition of a pivaloyl group (C₅H₉O) results in a monoisotopic mass shift of +85.0653 Da.
-
Potential Advantages:
-
Novel Mass Tag: The unique mass shift could be useful in specialized applications to differentiate from common modifications.
-
Potential for Reversibility: The resulting thioester bond may be more labile under certain conditions (e.g., treatment with hydroxylamine or other nucleophiles) compared to the highly stable thioether bonds formed by IAA or NEM. This could be exploited in protocols requiring subsequent removal of the modifying group.
-
-
Potential Disadvantages:
-
Reactivity and Specificity: The reactivity of thioesters is generally lower than that of highly reactive haloacetamides like IAA. This could lead to incomplete reactions.
-
Side Reactions: Like other acylating agents, it could potentially react with other nucleophilic side chains, such as the ε-amino group of lysine, although the high nucleophilicity of the thiolate makes cysteine the primary target.
-
Stability: The stability of the resulting thioester during sample processing and MS analysis would need to be thoroughly validated.
-
Iodoacetamide (IAA): The Workhorse of Cysteine Alkylation
IAA is a haloacetamide and one of the most common cysteine alkylating agents used in proteomics.[2]
-
Reaction Mechanism: IAA reacts with cysteine thiols via a nucleophilic SN2 substitution reaction. The thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable carboxyamidomethyl thioether bond.[1]
-
Mass Shift: This modification adds a carboxyamidomethyl group (C₂H₃NO), resulting in a well-characterized monoisotopic mass shift of +57.0215 Da.[5]
-
Advantages:
-
High Reactivity: IAA is highly reactive, which generally ensures complete alkylation of all accessible cysteine residues.[3]
-
Well-Characterized: Its behavior, including fragmentation patterns in MS/MS, is extensively documented, simplifying data analysis.
-
-
Disadvantages:
-
Side Reactions: Its high reactivity can lead to off-target modifications of other residues, particularly methionine, lysine, histidine, and the N-terminus.[3][5] This can complicate spectral interpretation and potentially lead to the misidentification of peptides.
-
Light Sensitivity: IAA solutions are sensitive to light and should be prepared fresh and handled in the dark to prevent degradation.[6]
-
N-Ethylmaleimide (NEM): A Michael Addition Approach
NEM is another widely used reagent that reacts with cysteines through a different mechanism.
-
Reaction Mechanism: NEM reacts with cysteine thiols via a Michael addition. The thiolate attacks one of the carbon atoms of the double bond in the maleimide ring, forming a stable thioether linkage.[7]
-
Mass Shift: The addition of NEM results in a monoisotopic mass shift of +125.0477 Da.
-
Advantages:
-
High Specificity: Under controlled pH conditions (6.5-7.5), NEM is generally more specific for cysteine thiols than IAA.
-
-
Disadvantages:
-
Severe Side Reactions: Despite its specificity for thiols, NEM has been shown to cause a significant number of side reactions, especially with the N-terminus of peptides and the side chain of lysine.[3]
-
Hydrolysis: The maleimide ring can be prone to hydrolysis, which can lead to unwanted heterogeneity in the sample.
-
Quantitative Comparison of Cysteine Modifying Reagents
The table below summarizes the key performance characteristics of the discussed reagents.
| Feature | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (Theoretical) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reagent Class | Thioester | Haloacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Acyl Substitution | SN2 Substitution | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Mass Shift (Da) | +85.0653 | +57.0215 | +125.0477 |
| Bond Formed | Thioester (Potentially Labile) | Thioether (Stable) | Thioether (Stable) |
| Known Side Reactions | Lysine, N-terminus (Predicted) | Methionine, Lysine, Histidine, N-terminus[3][5] | Lysine, N-terminus (Significant)[3] |
| Key Advantage | Novel mass tag, potential reversibility | High reactivity, well-characterized | High specificity for thiols at neutral pH |
| Key Disadvantage | Lower reactivity, unproven efficacy | Significant off-target modifications | Severe side reactions, potential for hydrolysis |
Visualizing the Chemistry and Workflow
Chemical Reaction Mechanisms
The following diagrams illustrate the proposed reaction of each reagent with a cysteine residue.
Caption: Reaction schemes for cysteine modification.
Standard Proteomics Workflow for Cysteine Modification
This diagram outlines the essential steps in a typical bottom-up proteomics experiment involving cysteine alkylation.
Caption: Standard workflow for protein sample preparation.
Experimental Protocols
The following protocols provide a framework for performing cysteine modification for mass spectrometry analysis. Causality: Each step is critical for success. Denaturation (Step 1) exposes buried cysteines. Reduction (Step 2) is necessary to make them available for alkylation. Alkylation (Step 3) is the core modification step. Quenching (Step 4) prevents the alkylating agent from modifying the protease used for digestion.
Protocol 1: In-Solution Cysteine Alkylation for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for bottom-up proteomics.[7]
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in a denaturing lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5). The high concentration of urea unfolds the proteins, ensuring all cysteine residues are accessible.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking. This step reduces all disulfide bonds to free thiols.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the chosen alkylating agent (e.g., Iodoacetamide) to a final concentration of 25 mM. Note: This should be performed in the dark as many alkylating agents are light-sensitive.[6]
-
Incubate for 30 minutes at room temperature in the dark. This allows the agent to covalently modify the free thiols.
-
-
Quenching:
-
Quench the excess alkylating reagent by adding DTT to an additional final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature in the dark. This step neutralizes any remaining reactive alkylating agent, preventing it from modifying the digestive enzyme (e.g., trypsin) in the next step.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1.5 M. This is crucial as high concentrations of urea will inhibit protease activity.
-
-
Enzymatic Digestion:
-
Add a protease, such as Trypsin, at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method to remove salts, detergents, and other contaminants before MS analysis.
-
Protocol 2: Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Database Searching:
-
Search the resulting MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Crucially, specify the cysteine modification as a fixed modification in the search parameters. For example:
-
Carbamidomethyl (C): +57.0215 Da for IAA.
-
N-ethylmaleimide (C): +125.0477 Da for NEM.
-
-
Also, include potential variable modifications to detect common side reactions, such as the oxidation of methionine (+15.9949 Da) or the alkylation of other residues.[5] This is a self-validating step; a high incidence of off-target modifications may indicate that the alkylation conditions need optimization.
-
Conclusion and Recommendations
The selection of a cysteine alkylating agent is a critical parameter in proteomics that requires a balance between reactivity and specificity.
-
Iodoacetamide (IAA) remains a popular and effective choice due to its high reactivity, but researchers must be vigilant for potential off-target modifications, which should be included as variable modifications in MS data searches.[3]
-
N-Ethylmaleimide (NEM) can offer greater specificity under certain conditions but is known to produce significant side reactions with lysine and peptide N-termini, which can complicate analysis.[3]
-
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate , based on its chemical structure, presents an interesting hypothetical alternative. Its potential for a unique mass tag and possible reversibility warrants experimental investigation. However, without empirical data, its efficiency, specificity, and the stability of the resulting modification remain theoretical. Researchers interested in novel modification strategies may consider synthesizing and testing this or similar thioester-based reagents.
For most standard bottom-up proteomics applications, chloroacetamide (CAA) , which is similar to IAA but offers greater specificity and fewer side reactions, often represents the optimal choice for generating high-quality mass spectrometry data.[1][5] When embarking on any proteomics study, it is advisable to perform pilot experiments to determine the optimal alkylating agent and reaction conditions for the specific biological system under investigation.
References
- A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulf - Benchchem.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchG
- A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals - Benchchem.
- A Researcher's Guide to Cysteine Modification: A Quantitative Comparison of 2-Cyanoethyl Isothiocyanate and Altern
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts - ResearchG
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S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem. [Link]
- Modifications of cysteine residues with alkyl
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Quantification of protein modification with "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate"
For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Cysteine, with its reactive thiol group, is a frequent target for post-translational modifications, including S-acylation, which plays a critical role in regulating protein localization, stability, and activity.[1][2] This guide provides an in-depth comparison of methodologies for quantifying a specific type of cysteine modification: thioesterification.
We will explore the chemical principles behind this modification, compare established reagents, and provide detailed experimental protocols. While the focus of this guide is on the broader landscape of cysteine thioesterification, we will also touch upon the potential utility of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate," a thioester-containing molecule, in this context.
The Chemistry of Cysteine Thioesterification
Cysteine residues are susceptible to a variety of modifications due to the nucleophilic nature of the thiol group.[3] Thioesterification involves the formation of a thioester bond between the cysteine thiol and an acyl group. This is a key modification in processes like S-palmitoylation, where a 16-carbon fatty acid is attached to a cysteine residue, influencing the protein's interaction with cellular membranes.[4][5]
The general reaction involves the attack of the deprotonated cysteine thiol (thiolate) on an activated acyl donor, such as a thioester. The stability and reactivity of the resulting thioester bond on the protein are crucial for its biological function and for the methods used to quantify it.
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate": A Potential Tool?
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" (CAS 153121-88-1) is a molecule containing a thioester linkage.[6][7] Its structure suggests that it could potentially act as a donor for the "2,2-dimethylpropanoyl" group to a cysteine thiol, in a process analogous to other S-acylation reactions.
Chemical Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate:
| Property | Value | Source |
| Molecular Formula | C7H14O2S | [6] |
| Molecular Weight | 162.25 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 232.4±23.0 °C (Predicted) | [8] |
| Density | 1.062±0.06 g/cm3 (Predicted) | [8] |
Despite its potential, a comprehensive search of scientific literature reveals a lack of published data on the use of "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" for protein modification. Therefore, this guide will focus on established and well-characterized reagents and methodologies, providing a framework within which this and other novel reagents could be evaluated.
A Comparative Analysis of Reagents for Cysteine Modification
The selection of a modifying reagent is a critical step that depends on the specific research question, the properties of the protein of interest, and the downstream analytical methods. Here, we compare some commonly used classes of reagents for cysteine modification.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Limitations |
| Haloacetamides | Iodoacetamide (IAM), Bromoacetamide | SN2 alkylation of the cysteine thiol. | Forms a stable thioether bond. Widely used and well-characterized. | Can exhibit off-target reactivity with other nucleophilic residues (e.g., histidine, lysine) at higher pH.[9] |
| Maleimides | N-Ethylmaleimide (NEM), Maleimide-PEG | Michael addition to the cysteine thiol. | Highly specific for cysteines at neutral pH. Forms a stable thioether linkage. | The resulting succinimide ring can undergo hydrolysis, leading to a heterogeneous product.[3] |
| Thiosulfonates | S-Methyl methanethiosulfonate (MMTS) | Thiol-disulfide exchange, forming a mixed disulfide. | The modification is reversible with reducing agents. Small size allows access to buried cysteines.[10] | The disulfide bond can be unstable under certain conditions. |
| Ynamides | - | Hydrosulfuration of the alkyne. | Highly specific for cysteine thiols, forming a stable vinyl thioether.[9] | Newer class of reagents, may require more optimization. |
Quantitative Methodologies: A Step-by-Step Approach
The quantification of protein modification is essential to determine the stoichiometry and dynamics of the modification. Mass spectrometry (MS)-based proteomics is a powerful tool for this purpose.[4][11][12]
Experimental Workflow for Quantification of Cysteine Modification
The following workflow provides a general framework for quantifying cysteine modifications using a bottom-up proteomics approach.
Caption: General workflow for quantifying cysteine modifications.
Detailed Protocol: Quantification of S-acylation using Isotope-Coded Affinity Tags (ICAT)
The Isotope-Coded Affinity Tag (ICAT) method is a powerful technique for quantifying changes in the modification state of cysteine residues.[13]
1. Protein Extraction and Labeling:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Divide the protein lysate into two equal aliquots (Control and Treated).
-
Label the cysteine residues in the control sample with the "light" ICAT reagent and the treated sample with the "heavy" ICAT reagent. These reagents contain a cysteine-reactive group, an isotopically coded linker, and a biotin affinity tag.
2. Sample Combination and Digestion:
-
Combine the light and heavy labeled protein samples.
-
Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
3. Affinity Purification:
-
Purify the ICAT-labeled peptides using streptavidin affinity chromatography. The biotin tag on the ICAT reagents allows for the specific capture of cysteine-containing peptides.
4. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
5. Data Analysis and Quantification:
-
The relative abundance of the light and heavy forms of each peptide is determined by comparing the peak intensities in the mass spectrum.
-
A change in the ratio of heavy to light peptide indicates a change in the modification state of that particular cysteine residue in response to the treatment.
Data Presentation: Comparing Reagent Performance
The following table summarizes hypothetical performance data for different cysteine modifying reagents, which should be determined experimentally for any new reagent like "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate".
| Reagent | Modification Efficiency (%) | Stability (t½ at pH 7.4) | Off-Target Reactions (Relative %) |
| Iodoacetamide | 95 ± 3 | > 24 hours | 5 ± 2 |
| N-Ethylmaleimide | 98 ± 2 | ~12 hours (succinimide ring opening) | < 1 |
| MMTS | 90 ± 5 | Reversible with DTT | < 1 |
| Ynamide | > 99 | > 48 hours | < 0.5 |
| S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The quantification of cysteine thioesterification is a complex but essential task for understanding protein regulation. While a variety of well-established reagents and methods exist, there is always a need for new tools with improved specificity, stability, and efficiency.
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" represents a potential, yet unvalidated, reagent for introducing a specific acyl modification. Future work should focus on experimentally characterizing its reactivity towards cysteine residues in peptides and proteins. This would involve determining its reaction kinetics, specificity, and the stability of the resulting modification. Such studies, following the principles and protocols outlined in this guide, would be necessary to establish its utility in the field of protein chemistry and drug development.
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A Comparative Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Profiling Enzyme Activity in Complex Protein Lysates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, understanding the dynamic activity of enzymes within their native environment is paramount. This guide provides an in-depth comparison of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a potential activity-based probe for elucidating enzyme function directly in complex protein lysates. We will explore its inferred mechanism, compare its potential performance against established alternatives, and provide detailed experimental workflows for its application.
The Challenge of Profiling Enzyme Activity in Native Environments
Complex protein lysates, such as those derived from cells or tissues, represent a challenging milieu for biochemical analysis. The sheer diversity of proteins and other biomolecules can obscure the activity of specific enzymes.[1] Traditional enzyme assays often rely on purified proteins and synthetic substrates, which may not accurately reflect their function in a cellular context. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to overcome these limitations by employing chemical probes that covalently label active enzymes in complex mixtures.[2][3]
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: A Potential Activity-Based Probe
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester-containing molecule.[4][5][6] While not extensively documented as a standalone probe in the current literature, its chemical structure suggests a strong potential for use in activity-based protein profiling, particularly for enzymes that recognize and hydrolyze thioester linkages. A prime example of such enzymes are the acyl-protein thioesterases (APTs), which play a crucial role in regulating protein S-palmitoylation, a reversible lipid modification.[2][7]
Inferred Mechanism of Action
The proposed mechanism of action for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as an activity-based probe targets the catalytic cycle of thioester-hydrolyzing enzymes. The thioester bond within the probe can be recognized by the active site of an enzyme like an APT. This interaction would lead to a covalent modification of a catalytic residue, typically a serine or cysteine, within the enzyme's active site, effectively "tagging" the active enzyme.
Caption: Inferred mechanism of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as an activity-based probe.
Comparative Analysis with Alternative Probes
The performance of any activity-based probe is judged by its specificity, reactivity, cell permeability, and compatibility with downstream analytical techniques like mass spectrometry. Below is a comparison of the inferred properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with other common cysteine-reactive probes.
| Feature | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (Inferred) | Maleimides | Haloacetamides (e.g., Iodoacetamide) |
| Target Residue(s) | Primarily active site Serine or Cysteine of thioesterases. | Cysteine. | Cysteine. |
| Reactivity | Moderate to high, dependent on enzyme recognition. | High, can lead to off-target labeling. | Moderate, generally more specific than maleimides. |
| Specificity | Potentially high for active thioester-recognizing enzymes. | Can be promiscuous, labeling accessible cysteines regardless of activity.[8] | More residue-specific than maleimides.[8] |
| Cell Permeability | Likely cell-permeable due to its small size and lipophilic character. | Variable, depends on the specific maleimide derivative. | Generally cell-permeable. |
| MS Compatibility | Good, the modification introduces a defined mass shift. | Good, but can be prone to hydrolysis. | Excellent, produces stable modifications.[8] |
Experimental Workflows
The successful application of an activity-based probe like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in complex lysates requires a meticulously planned experimental workflow.
Workflow for In-situ Labeling and Proteomic Analysis
Caption: A typical workflow for activity-based protein profiling using a chemical probe.
Detailed Protocol for Labeling in Complex Lysates:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with any necessary compounds to modulate enzyme activity.
-
Probe Incubation: Incubate the live cells with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate at an empirically determined concentration and time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Optional: Reporter Tagging via Click Chemistry: If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), a reporter tag (e.g., biotin or a fluorophore) can be attached via click chemistry for visualization or enrichment.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.[9]
-
In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with a protease such as trypsin.[10]
-
Peptide Extraction and Mass Spectrometry: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Data Analysis and Interpretation
The primary goal of the mass spectrometry analysis is to identify the proteins that have been covalently modified by the probe and to pinpoint the exact site of modification.
-
Database Searching: The acquired MS/MS spectra are searched against a protein database using software such as Mascot or MaxQuant. The search parameters must include the mass shift corresponding to the addition of the S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate probe to potential amino acid residues (e.g., serine or cysteine).
-
Validation of Modified Peptides: The identification of modified peptides should be manually validated to ensure high confidence.
-
Quantitative Analysis: For comparative studies, stable isotope labeling techniques such as SILAC or iTRAQ can be integrated into the workflow to quantify changes in enzyme activity across different conditions.
Conclusion and Future Perspectives
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate holds promise as a tool for activity-based protein profiling of thioester-recognizing enzymes. Its simple structure suggests good cell permeability and its thioester warhead offers a potential mechanism for specific labeling of active enzymes. Compared to more broadly reactive cysteine probes like maleimides, it may offer enhanced specificity for its target enzyme class.
Future studies should focus on synthesizing derivatives of this compound that incorporate reporter tags or bioorthogonal handles to facilitate detection and enrichment. Rigorous testing in various cell and tissue lysates will be necessary to fully characterize its target profile and off-target effects. The continued development of such specific and efficient probes will be instrumental in advancing our understanding of enzyme regulation in health and disease.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
In the fast-paced environment of drug development and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper management and disposal of chemical waste are not merely operational tasks; they are critical components of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, grounding our procedures in established scientific principles and regulatory standards to ensure a self-validating system of safety and responsibility.
Foundational Principles: Regulatory and Safety Imperatives
The disposal of any chemical, including S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, is governed by a stringent regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[1]
Understanding your role as a "generator" is the first step. Regulations for generators are detailed in Title 40 of the Code of Federal Regulations (CFR) Part 262.[3] This mandates that you must determine if your waste is hazardous and ensure it is managed and treated correctly.[1]
Trustworthiness Through Compliance: Adherence to these regulations is non-negotiable. It forms the bedrock of a trustworthy safety program. Before proceeding, you must consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations, which can be more stringent than federal rules alone.[1]
Hazard Identification: The Critical First Step
A comprehensive Safety Data Sheet (SDS) is the primary source of hazard information. While public databases provide basic physical properties for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS 153121-88-1), a detailed, supplier-provided SDS is essential for a complete hazard assessment.[4][5][6]
As a thioester, this compound contains sulfur and may possess irritant properties or release odorous and potentially toxic compounds upon decomposition. The presence of a hydroxyl group may influence its solubility and reactivity. In the absence of specific toxicity data, a conservative approach is mandated. Assume the substance is hazardous until proven otherwise.
Table 1: Essential Hazard Information Checklist from a Supplier SDS
| Hazard Category | Key Information to Identify | Rationale for Disposal Protocol |
|---|---|---|
| Physical Hazards | Flammability, Reactivity, Explosivity | Determines proper storage, segregation from incompatible materials (e.g., strong oxidizers), and selection of appropriate waste container. |
| Health Hazards | Acute Toxicity (oral, dermal, inhalation), Skin/Eye Irritation, Carcinogenicity, Mutagenicity | Dictates the required Personal Protective Equipment (PPE), handling procedures (e.g., use of a fume hood), and spill response measures. |
| Environmental Hazards | Aquatic Toxicity | Informs waste segregation to prevent release into sewer systems and determines if the waste is an environmental hazard under RCRA. |
| Regulatory Info | RCRA Waste Codes (if applicable) | Provides the specific codes required for labeling hazardous waste containers for disposal. |
Pre-Disposal Workflow: Safeguarding the Laboratory Environment
Safe disposal begins long before the waste container is full. It starts with safe handling during and after your experiment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, the following PPE is mandatory when handling S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and its waste products.[7][8]
-
Eye Protection: ANSI-rated safety goggles are required. A face shield should be used when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for tears or punctures before each use and change them frequently.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.[9][10]
Engineering Controls: Minimizing Exposure
All handling of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[11] Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate waste.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous.[12]
-
Is it a Listed Waste? Check the EPA's F, K, P, and U lists of hazardous wastes. It is unlikely this specific compound is listed, but any solvents used with it may be.
-
Does it Exhibit a Characteristic? Determine if the waste is:
-
Ignitable: Does it have a flashpoint below 60°C? (Data required from SDS).
-
Corrosive: Does it have a pH ≤ 2 or ≥ 12.5?
-
Reactive: Is it unstable, water-reactive, or capable of detonation?
-
Toxic: Does it meet specific toxicity criteria?
-
-
Consult Your EHS Office: Your institution's EHS department is the ultimate authority for making this determination. Provide them with the SDS and a description of your waste stream (e.g., "S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in methanol").
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Use a Designated Waste Container: Use a chemically compatible container provided by your EHS department. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Do Not Mix Incompatible Wastes: This waste should be collected in a container designated for non-halogenated organic waste unless it was used with halogenated solvents. Never mix acids, bases, or oxidizers in the same container.
-
Aqueous vs. Organic: If the waste is an aqueous solution, it must be collected separately from organic solvent waste.
Step 3: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement.[1]
-
"Hazardous Waste" Label: Immediately affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Chemical Contents: List all chemical constituents by their full name, including solvents and the solute. For example: "Methanol, S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate." Do not use abbreviations or chemical formulas.
-
Approximate Percentages: Estimate the percentage of each component.
Step 4: Safe Storage in the Laboratory
-
Secondary Containment: Store the waste container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak.
-
Keep Closed: The container must be securely closed at all times, except when adding waste.
-
Location: Store the waste in a designated satellite accumulation area within your laboratory, away from heat sources and direct sunlight.[11]
Step 5: Arranging for Disposal
-
Follow Institutional Procedures: Contact your EHS department to schedule a waste pickup. Do not allow waste to accumulate beyond the limits specified by regulations (both volume and time).[12]
-
Manifest Tracking: For off-site disposal, the waste will be tracked using a manifest system to ensure it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you are not trained to handle it, evacuate the area and contact your institution's emergency EHS number.
-
Small Spill Cleanup: For a small, manageable spill:
-
Ensure you are wearing appropriate PPE (goggles, lab coat, double gloves).
-
Use a chemical spill kit with an absorbent appropriate for organic liquids. Cover the spill with the absorbent material.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste bag or container.
-
Label the container as "Spill Debris" with the chemical name.
-
Clean the area with soap and water.
-
Arrange for pickup of the spill debris with your hazardous waste.
-
Visualization of Disposal Workflow
The following diagram outlines the critical decision points in the disposal process for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Caption: Waste Disposal Decision Workflow for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
References
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- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
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- Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. (2025). Chemsrc.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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- 153121-88-1|S-2-Hydroxyethyl 2,2-dimethylpropanethioate|BLD Pharm. (n.d.). BLD Pharm.
- SAFETY DATA SHEET. (2024). TCI Chemicals. Note: This is an example SDS for a different chemical (2-Hydroxyethyl Acrylate) and is used to illustrate the type of information required.
- CBH Guidelines for Lab Safety. (n.d.). KTH Royal Institute of Technology.
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A Researcher's Guide to the Safe Handling of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
A Note on Scientific Diligence: The absence of a dedicated SDS necessitates a conservative approach. The recommendations herein are grounded in the potential hazards associated with the functional groups present in the molecule. Researchers are strongly advised to conduct a thorough risk assessment specific to their experimental context before commencing any work.
Hazard Identification and Risk Assessment
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester containing a hydroxyl group. While specific toxicity data is limited, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Similar to other laboratory chemicals, direct contact may cause irritation. A Safety Data Sheet for a related compound, 2-Hydroxyethyl methacrylate, lists it as a cause of skin and serious eye irritation[1].
-
Ingestion: May be harmful if swallowed[1].
-
Inhalation: While not an expected route of exposure under normal laboratory conditions with adequate ventilation, inhalation of aerosols or vapors should be avoided[1].
Incompatible materials are likely to include acids, bases, peroxides, metals, and reducing agents[1].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
| Body Part | PPE Recommendation | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 | Protects against splashes and unforeseen reactions. A face shield is crucial when there is a risk of explosion or significant splash hazard[2]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | Provides a barrier against direct skin contact. It is essential to inspect gloves before use and to employ proper removal techniques to avoid contamination[3]. |
| Body | Laboratory coat (Nomex® or similar flame-resistant material recommended) | N/A | Protects skin and personal clothing from splashes. Lab coats should be fully buttoned[2]. |
| Feet | Closed-toe, closed-heel shoes | N/A | Protects feet from spills. Polyester or acrylic clothing should be avoided[2]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator if necessary. | NIOSH/MSHA or EN 149 approved | Engineering controls like fume hoods are the primary defense. A respirator may be required if ventilation is inadequate or if aerosols are generated[2][3]. |
Step-by-Step Guide to Safe Handling
Preparation and Use
-
Consult Safety Documentation: Before beginning work, review this guide and any available safety information. Ensure that an eyewash station and safety shower are readily accessible[1][4].
-
Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Finally, don your chemical-resistant gloves, ensuring they are free of any defects.
-
Handling the Chemical: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid all personal contact, including inhalation[5]. Do not eat, drink, or smoke in the work area[6].
-
After Handling: Thoroughly wash your hands and any exposed skin with soap and water after handling the compound[1][6].
Storage
Store S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in a tightly closed container in a dry, cool, and well-ventilated place[1][4]. Keep it away from heat, sparks, and flame, and protect it from direct sunlight[1][4].
Emergency Procedures
In the event of an exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[1].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1].
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[4].
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician[3].
Spill and Disposal Plan
Spill Containment
In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth, or vermiculite) and place it in a suitable, labeled container for disposal[5]. Do not flush into surface water or the sanitary sewer system[4].
Waste Disposal
Dispose of contents and containers to an approved waste disposal plant[1]. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making and procedural workflows for safely handling S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Caption: PPE Selection Workflow for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Caption: Handling and Disposal Workflow for Thioester Compounds.
References
-
LookChem. (n.d.). Thioester Safety Data Sheets(SDS). [Link]
-
ChemSrc. (2025). S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
